Gossypol Acetic Acid
Description
R-(-)-Gossypol Acetic Acid is the orally bioavailable solvate of the R-(-) enantiomer of gossypol and acetic acid with potential antineoplastic activity. As a BH3 mimetic, R-(-)-gossypol binds to the hydrophobic surface binding groove BH3 of the anti-apoptotic proteins Bcl-2 and Bcl-xL, blocking their heterodimerization with pro-apoptotic members of the Bcl-2 family of proteins such as Bad, Bid, and Bim; this may result in the inhibition of tumor cell proliferation and the induction of tumor cell apoptosis. Racemic gossypol is a polyphenolic compound isolated from cottonseed.
See also: Gossypol (salt form of).
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
acetic acid;7-(8-formyl-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)-2,3,8-trihydroxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30O8.C2H4O2/c1-11(2)19-15-7-13(5)21(27(35)23(15)17(9-31)25(33)29(19)37)22-14(6)8-16-20(12(3)4)30(38)26(34)18(10-32)24(16)28(22)36;1-2(3)4/h7-12,33-38H,1-6H3;1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOHNDKHQHVLKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=O)C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C=O)O)O)C(C)C)O)O.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90921593 | |
| Record name | Acetic acid--1,1',6,6',7,7'-hexahydroxy-3,3'-dimethyl-5,5'-di(propan-2-yl)[2,2'-binaphthalene]-8,8'-dicarbaldehyde (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90921593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115038-46-5, 866541-93-7, 5453-04-3, 12542-36-8 | |
| Record name | Gossypol acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115038465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gossypol acetic acid, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866541937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gossypol acetic acid clathrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005453043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS002702979 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19048 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid--1,1',6,6',7,7'-hexahydroxy-3,3'-dimethyl-5,5'-di(propan-2-yl)[2,2'-binaphthalene]-8,8'-dicarbaldehyde (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90921593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gossypol-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GOSSYPOL ACETIC ACID, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9GNI6VT5N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | GOSSYPOL ACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7RL72610R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Gossypol Acetic Acid: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gossypol, a naturally occurring polyphenolic aldehyde derived from the cotton plant (Gossypium species), has transitioned from its historical use as a male contraceptive to a compound of significant interest in oncology.[1][2] The R-(-) enantiomer, often formulated as Gossypol Acetic Acid (AT-101), has demonstrated potent anti-neoplastic activity across a range of cancer types in preclinical studies.[2][3] This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its anticancer effects, focusing on its role as a multi-targeting agent. We will delve into its interaction with key cellular pathways, present quantitative data from various studies, and provide detailed experimental protocols for assessing its activity.
Core Mechanisms of Action
Gossypol's anticancer activity is not attributed to a single mode of action but rather to its ability to interact with multiple cellular targets, primarily culminating in the induction of programmed cell death (apoptosis) and, in some contexts, autophagic cell death.[4] The two most well-characterized primary targets are the anti-apoptotic Bcl-2 family proteins and the metabolic enzyme Lactate Dehydrogenase A (LDHA).
Inhibition of Anti-Apoptotic Bcl-2 Family Proteins
A primary mechanism of Gossypol is its function as a BH3 mimetic. It binds to the BH3-binding groove of anti-apoptotic Bcl-2 family proteins, including Bcl-2, Bcl-xL, and Mcl-1. This action disrupts the sequestration of pro-apoptotic proteins like Bax and Bak. Freed from inhibition, Bax and Bak can oligomerize at the mitochondrial outer membrane, leading to increased membrane permeability, the release of cytochrome c, and subsequent activation of the caspase cascade, ultimately executing apoptosis.
The (-)-gossypol enantiomer is a more potent inhibitor of cancer cell growth and specifically binds to the BH3 pocket of Bcl-xL. This targeted inhibition makes Gossypol particularly effective in cancers that overexpress these anti-apoptotic proteins, a common mechanism of chemoresistance.
Figure 1: Gossypol's Inhibition of Bcl-2 Family Proteins.
Inhibition of Lactate Dehydrogenase A (LDHA)
Many cancer cells exhibit the "Warburg effect," a metabolic shift towards aerobic glycolysis. LDHA is a crucial enzyme in this process, converting pyruvate to lactate. Gossypol acts as a potent inhibitor of LDHA by competing with the NADH cofactor. Inhibition of LDHA leads to a decrease in lactate production and a buildup of pyruvate, forcing cancer cells to rely more on oxidative phosphorylation. This metabolic disruption can increase reactive oxygen species (ROS) production, leading to oxidative stress and cell death.
Figure 2: Gossypol's Inhibition of LDHA and Metabolic Effects.
Other Reported Mechanisms
Beyond its primary targets, Gossypol has been shown to influence other cellular processes:
-
Induction of p53: In some cancer types, such as prostate cancer, Gossypol can induce DNA damage, leading to the activation of the p53 tumor suppressor pathway and subsequent apoptosis.
-
Endoplasmic Reticulum (ER) Stress: Gossypol can trigger apoptosis in pancreatic cancer cells via the PERK-CHOP signaling pathway, indicative of ER stress.
-
Dual-targeting of MDM2 and VEGF: In breast cancer cells, Gossypol has been observed to inhibit the expression of both MDM2 and VEGF, impacting tumor progression and angiogenesis.
-
Induction of Autophagy: In apoptosis-resistant malignant glioma cells, Gossypol can trigger caspase-independent, autophagic cell death.
Quantitative Data Summary
The following tables summarize the quantitative effects of Gossypol on various cancer cell lines as reported in the literature.
Table 1: IC50 Values of Gossypol in Human Cancer Cell Lines
| Cell Line | Cancer Type | Gossypol Form | IC50 Value (µM) | Exposure Time (h) | Reference |
| DU-145 | Prostate Cancer | (-)-Gossypol | 5-10 (apoptosis) | 72 | |
| HeLa | Cervical Cancer | Gossypol | 36.41 | 24 | |
| HeLa | Cervical Cancer | Gossypol | 14.96 | 48 | |
| HepG2 | Hepatocellular Carcinoma | Gossypol | 6.30 | 72 | |
| Hep3B | Hepatocellular Carcinoma | Gossypol | 6.87 | 72 | |
| HCT-116 | Colorectal Cancer | Gossypol | 3.61 | 72 | |
| HT-29 | Colorectal Cancer | Gossypol | 11.8 | 72 | |
| RL95-2 | Endometrial Carcinoma | Gossypol | 1.3 - 18.9 | Not Specified | |
| SKOV-3 | Ovarian Carcinoma | Gossypol | 1.3 - 18.9 | Not Specified | |
| TT | Medullary Thyroid Carcinoma | Gossypol | 1.3 - 18.9 | Not Specified | |
| NCI-H295R | Adrenocortical Carcinoma | Gossypol | 1.3 - 18.9 | Not Specified | |
| SW-13 | Adrenocortical Carcinoma | Gossypol | 1.3 - 18.9 | Not Specified |
Table 2: Apoptosis Induction by Gossypol in DU-145 Prostate Cancer Cells
| Gossypol Conc. (µM) | Exposure Time (h) | % Apoptotic Cells | Reference |
| 1 | 72 | 15% | |
| 5 | 72 | 26% | |
| 10 | 72 | 52% | |
| 10 | 24 | 5% | |
| 10 | 48 | 12% |
Table 3: Regulation of Bcl-2 Family Protein Expression by (-)-Gossypol in DU-145 Cells
| Protein | Effect of (-)-Gossypol | Level of Regulation | Reference |
| Bcl-2 | Down-regulation | mRNA and Protein | |
| Bcl-xL | Down-regulation | mRNA and Protein | |
| Bax | Up-regulation | mRNA and Protein |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of Gossypol.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of Gossypol. Include vehicle control (DMSO) wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
-
Western Blot Analysis for Protein Expression
This technique is used to detect and quantify the expression levels of specific proteins.
-
Materials:
-
Treated and control cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Lyse cell pellets in RIPA buffer on ice.
-
Determine protein concentration using the BCA assay.
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Capture the chemiluminescent signal using an imaging system. Quantify band intensity relative to a loading control (e.g., β-actin).
-
References
- 1. The potential roles of gossypol as anticancer agent: advances and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gossypol and Its Natural Derivatives: Multitargeted Phytochemicals as Potential Drug Candidates for Oncologic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The potential roles of gossypol as anticancer agent: advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Unveiling the Multifaceted Biological Activities of Gossypol Acetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gossypol, a naturally occurring polyphenolic aldehyde derived from the cotton plant (Gossypium species), and its acetic acid solvate, have garnered significant scientific interest for their diverse and potent biological activities.[1][2] Initially investigated for its antifertility effects, gossypol acetic acid has emerged as a promising candidate in oncology due to its pro-apoptotic, anti-proliferative, and enzyme-inhibitory properties.[1][3][4] This technical guide provides a comprehensive overview of the core biological activities of this compound, with a focus on its mechanisms of action, quantitative data from key studies, and detailed experimental protocols. The intricate signaling pathways modulated by this compound are also visualized to facilitate a deeper understanding of its molecular interactions.
Core Biological Activities
This compound exerts a range of biological effects, with its anticancer properties being the most extensively studied. These activities stem from its ability to interact with key cellular components and modulate critical signaling pathways.
Induction of Apoptosis
A primary mechanism through which this compound exhibits its anticancer effects is the induction of apoptosis, or programmed cell death. This process is characterized by distinct morphological changes, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. This compound triggers apoptosis through multiple interconnected pathways.
1.1.1. BH3 Mimicry and Inhibition of Bcl-2 Family Proteins: Gossypol acts as a BH3 mimetic, binding to the BH3 surface binding groove of anti-apoptotic proteins like Bcl-2 and Bcl-xL. This binding prevents their heterodimerization with pro-apoptotic Bcl-2 family members such as Bak and Bax, leading to the activation of the intrinsic apoptotic pathway. The R-(-) enantiomer of gossypol, also known as AT-101, is a notable small molecule inhibitor that targets these anti-apoptotic proteins.
1.1.2. Caspase-Dependent Mitochondrial Signaling: this compound has been shown to induce apoptosis via a caspase-dependent mitochondrial signaling pathway. This involves the loss of mitochondrial membrane potential (ΔΨm), increased production of reactive oxygen species (ROS), and the subsequent activation of caspase-9 and caspase-3. The activation of these caspases is a critical step in the execution phase of apoptosis.
Cell Cycle Arrest
This compound can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 phase. This prevents cells from entering the S phase, during which DNA replication occurs, thereby inhibiting cell division. This effect has been observed in various cancer cell lines, including those from benign prostatic hyperplasia and colorectal cancer.
Enzyme Inhibition
1.3.1. Lactate Dehydrogenase (LDH) Inhibition: this compound is a potent inhibitor of lactate dehydrogenase (LDH), an enzyme crucial for anaerobic glycolysis. By inhibiting LDH, gossypol disrupts the metabolic processes that cancer cells often rely on for rapid growth. It acts as a non-selective competitive inhibitor with respect to NADH binding to LDH isoenzymes, including LDH-A4, -B4, and -C4.
Other Biological Activities
Beyond its anticancer effects, this compound has been reported to possess a wide array of other biological properties, including:
-
Antifertility Effects: It was initially studied as a male contraceptive due to its ability to suppress spermatogenesis. It also affects female reproduction by causing irregular estrous cycles and decreasing pregnancy incidence in animal models.
-
Antimicrobial and Antiviral Properties: Gossypol has demonstrated inhibitory effects against various microbes and viruses.
-
Antioxidant and Anti-inflammatory Activities: It has been shown to prevent oxidative stress-induced necrosis and exhibits anti-inflammatory properties.
-
Antiferroptotic Mechanism: this compound can attenuate cardiac ischemia/reperfusion injury by protecting against ferroptosis, an iron-dependent form of cell death.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the biological activities of this compound.
Table 1: In Vitro Cytotoxicity and Apoptosis Induction
| Cell Line | Assay | Parameter | Value | Reference |
| RAW264.7 (Macrophage) | MTT Assay | IC50 | 25-35 µmol/L (after 24h) | |
| Jurkat (T-lymphocyte) | Cell Death Assay | IC50 ((-)-gossypol) | 7.0 +/- 2.7 µmol/L | |
| Jurkat (Bcl-2 overexpressing) | Cell Death Assay | IC50 ((-)-gossypol) | 18.1 +/- 2.6 µmol/L | |
| Jurkat (Bcl-xL overexpressing) | Cell Death Assay | IC50 ((-)-gossypol) | 22.9 +/- 3.7 µmol/L | |
| Raji (Lymphoblastoid) | Proliferation Assay | Effective Concentration | > 5 µmol/L |
Table 2: Enzyme Inhibition
| Enzyme | Isoform(s) | Inhibition Type | Substrate | Ki Value | IC50 Value | Reference |
| Lactate Dehydrogenase (LDH) | LDH-A4, -B4, -C4 (goat) | Non-competitive | Pyruvate, Lactate | 20-34 µM (vs Pyruvate), 85-125 µM (vs Lactate) | 16-42 µM (vs Pyruvate), 125 µM (vs Lactate) | |
| Lactate Dehydrogenase (LDH) | LDH-A4, -B4, -C4 (goat) | Competitive | NADH, NAD | 33-45 µM (vs NADH), 83-108 µM (vs NAD) | - | |
| Lactate Dehydrogenase (LDH) | LDH-A4, -B4, -C4 (human) | Competitive | NADH | 1.9 µM (LDH-A4), 1.4 µM (LDH-B4), 4.2 µM (LDH-C4) | - |
Table 3: In Vivo Studies and Clinical Trials
| Study Type | Organism/Patient Population | Dosage | Outcome | Reference |
| Toxicology Study | Sprague-Dawley Rats | 25 mg/kg/day | Marked suppression of body weight gain, testicular pathology | |
| Antifertility Study | Male Rats | 7.5 mg/rat/day (for 10 weeks) | Infertility after 9 weeks | |
| Phase II Clinical Trial | Adrenocortical Carcinoma | 20 mg oral R-(-)-gossypol acetic acid daily (days 1-21 of a 28-day cycle) | To determine objective response rate, safety, progression-free and overall survival | |
| Clinical Trials Review | Various Cancers | 10 mg to 40 mg daily | Generally well-tolerated at ≤30 mg daily; potential benefits in some patient subsets |
Experimental Protocols
This section outlines the methodologies for key experiments frequently cited in this compound research.
Cell Viability and Proliferation (MTT Assay)
Objective: To determine the cytotoxic or anti-proliferative effects of this compound on a cell line.
Methodology:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for a specified duration (e.g., 24, 48, 72 hours).
-
Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance of the resulting solution using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Apoptosis Detection (Annexin V-FITC/PI Staining and Flow Cytometry)
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Methodology:
-
Culture cells and treat them with this compound for the desired time.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-FITC binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells.
-
PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
-
The flow cytometry data will distinguish between four cell populations: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).
Western Blot Analysis for Protein Expression
Objective: To detect and quantify the expression levels of specific proteins (e.g., caspases, Bcl-2 family members) in response to this compound treatment.
Methodology:
-
Treat cells with this compound, then lyse them to extract total protein.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature the protein samples and separate them by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein.
-
Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
The intensity of the bands corresponds to the amount of the target protein. A loading control (e.g., β-actin or GAPDH) is used to normalize the data.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows associated with the biological activities of this compound.
Caption: Intrinsic apoptosis pathway induced by this compound.
Caption: Mechanism of Lactate Dehydrogenase inhibition.
Caption: Workflow for Annexin V/PI apoptosis assay.
Caption: IL-6/JAK1/STAT3 signaling inhibition by this compound.
Conclusion
This compound is a pleiotropic molecule with a well-documented portfolio of biological activities, most notably its anticancer effects. Its ability to induce apoptosis through BH3 mimicry and activation of the mitochondrial caspase cascade, coupled with its capacity to induce cell cycle arrest and inhibit key metabolic enzymes like LDH, underscores its potential as a therapeutic agent. The ongoing clinical investigations, particularly with its R-(-) enantiomer AT-101, will be crucial in defining its future role in cancer therapy. This guide provides a foundational resource for researchers and drug development professionals, summarizing the critical data and methodologies essential for advancing the study of this compelling natural product. Further research is warranted to fully elucidate its complex mechanisms of action and to optimize its therapeutic index for various clinical applications.
References
- 1. Systematic Review of Gossypol/AT-101 in Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure, properties of gossypol and its derivatives—from physiological activities to drug discovery and drug design - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. Gossypol arrests human benign prostatic hyperplastic cell growth at G0/G1 phase of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of rat testis LDH-X activity by gossypol - PubMed [pubmed.ncbi.nlm.nih.gov]
Gossypol Acetic Acid: A BH3 Mimetic Targeting Bcl-2 Family Proteins for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Gossypol, a naturally occurring polyphenolic aldehyde derived from the cotton plant (Gossypium species), has garnered significant attention as a promising anti-cancer agent. Its therapeutic potential lies in its function as a BH3 mimetic, enabling it to competitively bind to the BH3 groove of anti-apoptotic Bcl-2 family proteins. This action disrupts the protein-protein interactions that are critical for cancer cell survival, thereby promoting apoptosis. This technical guide provides a comprehensive overview of Gossypol Acetic Acid, with a particular focus on its more potent enantiomer, AT-101 (R-(-)-gossypol acetic acid), as a BH3 mimetic. It details its mechanism of action, binding affinities, and the signaling pathways it modulates. Furthermore, this guide presents detailed experimental protocols for evaluating its efficacy and offers a structured workflow for its investigation as a potential therapeutic agent.
Introduction to this compound as a BH3 Mimetic
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[1] Anti-apoptotic members, such as Bcl-2, Bcl-xL, and Mcl-1, are frequently overexpressed in various cancers, contributing to tumorigenesis and resistance to conventional therapies.[1] These proteins sequester pro-apoptotic "BH3-only" proteins, preventing the activation of the effector proteins BAX and BAK, which are responsible for mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death.[2]
BH3 mimetics are a class of small molecules designed to mimic the function of BH3-only proteins.[2] Gossypol acts as a pan-Bcl-2 inhibitor, binding to the hydrophobic BH3-binding groove of multiple anti-apoptotic Bcl-2 family members with high affinity.[3] This competitive inhibition liberates pro-apoptotic proteins, leading to the activation of BAX/BAK, MOMP, cytochrome c release, and ultimately, caspase-mediated apoptosis. Gossypol exists as two enantiomers, (+)-gossypol and (-)-gossypol, with the R-(-)-enantiomer (AT-101) being the more biologically active and potent form.
Quantitative Data: Binding Affinities and Cellular Potency
The efficacy of this compound as a BH3 mimetic is underscored by its binding affinities for various anti-apoptotic Bcl-2 family proteins and its cytotoxic effects on a range of cancer cell lines.
Table 1: Binding Affinities (Ki) of Gossypol and its Enantiomers for Bcl-2 Family Proteins
| Compound | Target Protein | Binding Affinity (Ki) | Assay Method |
| Racemic Gossypol | Bcl-xL | ~0.3 µM | Fluorescence Polarization & NMR |
| Racemic Gossypol | Bcl-2 | ~10 µM | NMR |
| (R)-(-)-Gossypol (AT-101) | Bcl-2 | 0.32 µM | Cell-free assay |
| (R)-(-)-Gossypol (AT-101) | Bcl-xL | 0.48 µM | Cell-free assay |
| (R)-(-)-Gossypol (AT-101) | Mcl-1 | 0.18 µM | Cell-free assay |
| (R)-(-)-Gossypol (AT-101) | Bcl-2 | 260 ± 30 nM | Not specified |
| (R)-(-)-Gossypol (AT-101) | Mcl-1 | 170 ± 10 nM | Not specified |
| (R)-(-)-Gossypol (AT-101) | Bcl-xL | 480 ± 40 nM | Not specified |
| Racemic Gossypol | Bcl-xL | 0.5 - 0.6 µM | Not specified |
| Racemic Gossypol | Bcl-2 | 0.2 - 0.3 mM | Not specified |
Data compiled from multiple sources.
Table 2: In Vitro Cytotoxicity (IC50) of Gossypol in Various Cancer Cell Lines
| Cell Line | Cancer Type | Compound | IC50 Value |
| Jurkat (Bcl-2 overexpressing) | T-cell leukemia | (-)-Gossypol | 18.1 ± 2.6 µM |
| Jurkat (Bcl-xL overexpressing) | T-cell leukemia | (-)-Gossypol | 22.9 ± 3.7 µM |
| Jurkat (vector control) | T-cell leukemia | (-)-Gossypol | 7.0 ± 2.7 µM |
| SK-mel-19 | Melanoma | Racemic Gossypol | 23-46 µM |
| Sihas | Cervical Cancer | Racemic Gossypol | 23-46 µM |
| H69 | Small Cell Lung Cancer | Racemic Gossypol | 23-46 µM |
| K562 | Myelogenous Leukemia | Racemic Gossypol | 23-46 µM |
| Various Cell Lines | Various | l-enantiomer of Gossypol | 20 µM (mean) |
| HeLa | Cervical Cancer | Gossypol | 50 µM (approx.) |
| PC-3 | Prostate Cancer | (-)-Gossypol | 3.5 µM |
| LNCaP | Prostate Cancer | (-)-Gossypol | 2.8 µM |
Data compiled from multiple sources.
Signaling Pathways Modulated by this compound
Gossypol primarily induces apoptosis through the intrinsic (mitochondrial) pathway. However, evidence also suggests its involvement in the extrinsic (death receptor) pathway and the induction of endoplasmic reticulum (ER) stress.
Intrinsic Apoptosis Pathway
By binding to anti-apoptotic proteins like Bcl-2 and Bcl-xL, Gossypol displaces pro-apoptotic BH3-only proteins (e.g., Bim, Bad, Puma). This leads to the activation of BAX and BAK, which oligomerize in the outer mitochondrial membrane, forming pores. This results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, activating caspase-9 and the downstream executioner caspase-3, culminating in apoptosis.
Caption: Intrinsic apoptosis pathway activated by this compound.
Other Signaling Pathways
Some studies suggest that Gossypol can also induce apoptosis through the extrinsic pathway by upregulating Fas and FasL, leading to the activation of caspase-8. Additionally, Gossypol has been shown to induce ER stress, activating the PERK-CHOP signaling pathway, which can also trigger apoptosis.
Experimental Protocols
A thorough evaluation of this compound as a BH3 mimetic involves a series of in vitro assays to determine its binding affinity, cellular potency, and mechanism of action.
Fluorescence Polarization (FP) Assay for Binding Affinity
Principle: This competitive binding assay measures the displacement of a fluorescently labeled BH3 peptide from a Bcl-2 family protein by an unlabeled inhibitor (Gossypol). The change in fluorescence polarization is inversely proportional to the binding of the inhibitor.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the purified recombinant Bcl-2 family protein (e.g., Bcl-xL) in assay buffer (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68, pH 7.4).
-
Prepare a stock solution of a fluorescently labeled BH3 peptide (e.g., FITC-Bak BH3).
-
Prepare serial dilutions of this compound in the assay buffer.
-
-
Assay Procedure:
-
In a 384-well black plate, add the assay buffer.
-
Add the Gossypol dilutions to the respective wells.
-
Add a pre-mixed solution of the Bcl-2 family protein and the fluorescent BH3 peptide. Final concentrations should be optimized to yield a significant polarization window.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 535 nm emission for FITC).
-
Calculate the percentage of inhibition and determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
-
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
Principle: This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Live cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
Western Blot Analysis for Apoptosis-Related Proteins
Principle: Western blotting is used to detect specific proteins in a sample. This can be used to assess changes in the expression levels of Bcl-2 family proteins, caspases, and PARP.
Protocol:
-
Protein Extraction: Lyse treated and untreated cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Bcl-2, Bcl-xL, cleaved Caspase-3, PARP).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Cytochrome c Release Assay
Principle: This assay detects the translocation of cytochrome c from the mitochondria to the cytosol, a key event in the intrinsic apoptosis pathway. This is typically done by separating the cytosolic and mitochondrial fractions of the cell lysate and then performing a Western blot for cytochrome c.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with Gossypol and harvest them.
-
Cell Lysis and Fractionation:
-
Resuspend cells in a cytosol extraction buffer and incubate on ice.
-
Homogenize the cells using a Dounce homogenizer.
-
Centrifuge to pellet the mitochondria and other organelles. The supernatant is the cytosolic fraction.
-
Wash the pellet and then lyse it with a mitochondrial extraction buffer to obtain the mitochondrial fraction.
-
-
Western Blotting: Perform Western blot analysis on both the cytosolic and mitochondrial fractions using an antibody against cytochrome c. An increase in cytochrome c in the cytosolic fraction and a decrease in the mitochondrial fraction indicate its release.
Caspase Activity Assay
Principle: This assay measures the activity of caspases, the key executioner enzymes of apoptosis. It typically uses a colorimetric or fluorometric substrate that is cleaved by active caspases, releasing a chromophore or fluorophore.
Protocol:
-
Cell Lysis: Lyse treated and untreated cells to release their contents.
-
Assay Reaction: Add the cell lysate to a reaction buffer containing a caspase-specific substrate (e.g., DEVD-pNA for caspase-3).
-
Incubation: Incubate at 37°C to allow the caspase to cleave the substrate.
-
Detection: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a plate reader.
-
Analysis: Quantify the increase in caspase activity in treated cells compared to control cells.
Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)
Principle: The JC-1 dye is a lipophilic cation that accumulates in the mitochondria of healthy cells, forming red fluorescent aggregates. In apoptotic cells with a collapsed mitochondrial membrane potential, JC-1 remains in the cytoplasm as green fluorescent monomers. The ratio of red to green fluorescence is used to assess changes in ΔΨm.
Protocol:
-
Cell Treatment: Treat cells with Gossypol.
-
JC-1 Staining: Incubate the cells with JC-1 staining solution at 37°C.
-
Washing: Wash the cells to remove excess dye.
-
Analysis: Analyze the cells by fluorescence microscopy or flow cytometry to determine the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.
Experimental Workflow
A logical and systematic workflow is crucial for the comprehensive evaluation of this compound as a BH3 mimetic.
References
- 1. edspace.american.edu [edspace.american.edu]
- 2. Gossypol, a BH3 mimetic, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of the BH3 Mimetic Polyphenol (–)-Gossypol (AT-101) on the in vitro and in vivo Growth of Malignant Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Antifertility Effects of Gossypol Acetic Acid in Males
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antifertility effects of gossypol acetic acid in males. It covers the compound's mechanism of action, summarizes key quantitative data from human and animal studies, and provides detailed experimental protocols for research purposes.
Introduction
Gossypol, a polyphenolic compound naturally occurring in the cotton plant (Gossypium species), has been extensively studied for its potent antifertility effects in males.[1] Initially identified as the causative agent of infertility in Chinese populations using crude cottonseed oil for cooking, it became the subject of large-scale clinical trials for male contraception.[2] The compound, typically administered as this compound, induces a dose- and time-dependent reduction in sperm count and motility, leading to infertility.[3] While effective, its development as a mainstream contraceptive has been hampered by concerns regarding the irreversibility of its effects at higher doses and a significant side effect, hypokalemia (low serum potassium).[1][4] Nevertheless, gossypol remains a critical tool for studying the mechanisms of spermatogenesis and sperm function. This guide synthesizes the current understanding of its biological effects for the scientific community.
Mechanism of Action
Gossypol's antifertility action is multifactorial, primarily targeting sperm and spermatogenic cells by disrupting their energy metabolism and structural integrity. Unlike hormonal contraceptives, it does not significantly alter plasma levels of LH, FSH, or testosterone. The biologically active form is the (-)-gossypol enantiomer.
The primary mechanisms include:
-
Inhibition of Key Metabolic Enzymes: Gossypol is a potent inhibitor of several enzymes crucial for sperm energy production.
-
Lactate Dehydrogenase-X (LDH-X): This testis-specific isozyme is vital for glycolysis in sperm. Gossypol competitively inhibits LDH-X with respect to NADH and NAD+, thereby blocking the conversion of lactate to pyruvate.
-
ATPase: The compound inhibits various ATPases, including mitochondrial F1F0-ATPase and dynein ATPase, which are essential for ATP synthesis and flagellar movement, respectively. This leads to a direct reduction in sperm motility.
-
-
Disruption of Mitochondrial Function: The sperm mid-piece, rich in mitochondria, is a primary target. Gossypol uncouples oxidative phosphorylation, suppressing oxygen consumption and ATP generation, which renders sperm immotile. This is often accompanied by visible damage to the mitochondrial sheath.
-
Effects on Signaling Pathways: Gossypol inhibits sperm adenyl cyclase, an enzyme required to produce cyclic adenosine monophosphate (cAMP). Since cAMP is a critical second messenger for sperm motility, its reduction contributes to the antifertility effect.
-
Damage to Spermatids and Spermatozoa: In the testis, gossypol primarily damages late-stage spermatids and spermatocytes. This leads to the exfoliation of germ cells, the appearance of abnormal sperm morphologies (e.g., detached heads, damaged acrosomes), and ultimately, a reduction in sperm count.
Quantitative Data Summary
The following tables summarize quantitative data from various in vivo and in vitro studies on this compound.
Table 1: Effects of Gossypol on Sperm Parameters in In Vivo Studies
| Species | Dosage | Duration | Effect on Sperm Count | Effect on Sperm Motility | Other Effects | Reference(s) |
| Human | 20 mg/day | Loading Phase | 61% of men achieved < 4 million/mL | Significantly reduced | 92% efficacy rate at end of loading phase. | |
| Human | 10-12.5 mg/day | ~2 months | Decreased to < 4 million/mL | Significantly decreased | Infertility induced without hypokalemia. | |
| Human | 10 mg/day | 3 months | Marked decrease | Severely affected (<4% forward motility) | No significant changes in renal function or hormone levels. | |
| Rat | 20 mg/kg/day | 62 days | Not specified | Sperm were immotile | Caused infertility. | |
| Rat | >15 mg/kg/day | 5-10 weeks | Not specified | Significant inhibition | Marked reduction in fertility. | |
| Rat | 7.5 mg/rat/day | 10 weeks | Not specified | All spermatozoa in vas deferens were non-motile after 10 weeks. | Infertility after 9 weeks. | |
| Rat | 5 mg/kg BW | Not specified | Significant decrease in epididymal sperm count | Not specified | Effect prevented by Vitamin E co-administration. | |
| Hamster | 5 or 10 mg/kg/day | 12 weeks | Not specified | Appearance of dead sperm | Induced sterility. | |
| Brahman Bull | 8.2 g/bull/day | 12 weeks | Lower daily sperm production | Decreased at weeks 9-11 | Increased midpiece abnormalities from week 3. |
Table 2: Effects of Gossypol on Sperm Parameters in In Vitro Studies
| Sperm Source | Gossypol Conc. | Incubation Time | Effect on Motility | Other Observations | Reference(s) |
| Human | 50 µg/mL | 60 min | Complete immobilization | Effects at <20 µg/mL for 30 min were partially reversible with cAMP. | |
| Human | 10 & 100 µg | 210 min | Motility dropped from 83% to 4% | Accompanied by significant decrease in Ca++/Mg++ ATPase activity. | |
| Human | 0.01 - 1.0 mM | 120 min | Dose-dependent inhibition (25% to 90% reduction) | Effect is time and temperature dependent. | |
| Human | 100 pg/100 µL | Not specified | 90% decrease in motility | --- |
Table 3: Inhibition Constants (IC₅₀ and Kᵢ) for Key Enzymes
| Enzyme | Species | Substrate/Cofactor | Inhibition Type | IC₅₀ | Kᵢ | Reference(s) |
| LDH-X | Bovine | Pyruvate to Lactate | --- | 200 µM | --- | |
| LDH-X | Bovine | Lactate to Pyruvate | --- | 12 µM | --- | |
| LDH-X | Bovine | NADH | Competitive | --- | 30 µM | |
| LDH-X | Bovine | NAD+ | Competitive | --- | 6 µM | |
| LDH-X | Bovine | Pyruvate | Noncompetitive | --- | 220 µM | |
| LDH-X | Bovine | Lactate | Noncompetitive | --- | 52 µM | |
| LDH-C4 (Testis) | Goat | vs. Pyruvate | Noncompetitive | 16-42 µM | 29 µM | |
| LDH-C4 (Testis) | Goat | vs. NADH | Competitive | --- | 45 µM | |
| 5α-reductase 1 | Rat | --- | Noncompetitive | 3.33 µM | --- | |
| 3α-HSD | Rat | --- | Mixed | 0.52 µM | --- |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the antifertility effects of gossypol.
Protocol: In Vitro Sperm Motility Analysis
This protocol describes the assessment of gossypol's direct effect on human sperm motility.
-
Semen Collection and Preparation:
-
Collect fresh semen samples from healthy donors by masturbation after 2-3 days of abstinence.
-
Allow samples to liquefy for 30 minutes at 37°C.
-
Perform a baseline semen analysis (count, motility, morphology).
-
Select motile spermatozoa using a swim-up technique or density gradient centrifugation (e.g., using SpermPrep™ media) to obtain a population of highly motile sperm.
-
Wash the recovered sperm pellet by centrifugation (e.g., 500 x g for 10 minutes) in a suitable buffer like Ham's F-10 or Human Tubal Fluid (HTF) medium supplemented with 0.5% Human Serum Albumin (HSA).
-
Resuspend the final pellet in the medium to a standardized concentration (e.g., 20 x 10⁶ sperm/mL).
-
-
Gossypol Treatment:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
Create working solutions of gossypol in the sperm culture medium to achieve final concentrations for testing (e.g., 10, 20, 30, 50 µg/mL). Ensure the final DMSO concentration is non-toxic to sperm (typically <0.1%).
-
Prepare a control sample containing only the vehicle (DMSO at the highest concentration used).
-
Add the prepared sperm suspension to tubes containing the different gossypol concentrations and the control.
-
-
Incubation and Assessment:
-
Incubate the tubes at 37°C.
-
Assess sperm motility at defined time points (e.g., 0, 30, 60, 120 minutes).
-
To assess, place a 10 µL aliquot of the sperm suspension on a pre-warmed microscope slide and cover with a coverslip.
-
Manual Assessment: Observe under a phase-contrast microscope at 400x magnification. Count at least 200 spermatozoa in multiple fields and classify them as progressive, non-progressive, or immotile to determine the percentage of motile sperm.
-
Computer-Assisted Sperm Analysis (CASA): Analyze samples using a CASA system to obtain objective measurements of motility parameters, including percentage motility, progressive motility, curvilinear velocity (VCL), and straight-line velocity (VSL).
-
Protocol: Lactate Dehydrogenase-X (LDH-X) Inhibition Assay
This spectrophotometric assay measures the inhibitory effect of gossypol on the activity of the sperm- and testis-specific LDH-X enzyme.
-
Enzyme Preparation:
-
Homogenize testicular tissue or sonicate washed sperm pellets in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to obtain the cytosolic fraction (supernatant), which contains LDH-X.
-
Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).
-
-
Assay Procedure:
-
The assay measures the change in absorbance at 340 nm due to the oxidation of NADH to NAD+.
-
Prepare a reaction mixture in a quartz cuvette containing:
-
Phosphate buffer (e.g., 100 mM sodium phosphate, pH 7.4).
-
NADH (final concentration ~0.15 mM).
-
Varying concentrations of this compound (e.g., 0-100 µM).
-
A defined amount of the enzyme (cytosolic extract).
-
-
Pre-incubate the mixture for 5-10 minutes at 25°C to allow gossypol to interact with the enzyme.
-
Initiate the reaction by adding the substrate, pyruvate (final concentration ~0.27 mM).
-
Immediately place the cuvette in a spectrophotometer and record the decrease in absorbance at 340 nm over time (e.g., for 3-5 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (enzyme activity) from the linear portion of the absorbance curve.
-
Plot the enzyme activity against the gossypol concentration to determine the IC₅₀ value (the concentration of gossypol that inhibits 50% of the enzyme's activity).
-
To determine the mode of inhibition (e.g., competitive, noncompetitive), repeat the assay with varying concentrations of both the substrate (pyruvate) and the inhibitor (gossypol) and analyze the data using Lineweaver-Burk plots.
-
Protocol: Testicular Histology
This protocol outlines the steps for examining the structural changes in the testis following gossypol treatment in an animal model.
-
Tissue Collection and Fixation:
-
Following the treatment period, euthanize the animals (e.g., rats, mice) according to approved ethical guidelines.
-
Dissect the testes and remove the surrounding fat and connective tissue.
-
Fix the testes immediately by immersion in a suitable fixative, such as Bouin's solution or 10% neutral buffered formalin, for 24-48 hours.
-
-
Tissue Processing and Embedding:
-
After fixation, dehydrate the tissue through a graded series of ethanol solutions (e.g., 70%, 80%, 95%, 100%).
-
Clear the tissue using an agent like xylene.
-
Infiltrate and embed the tissue in paraffin wax to form a solid block.
-
-
Sectioning and Staining:
-
Cut thin sections (e.g., 5 µm thick) from the paraffin block using a microtome.
-
Mount the sections onto glass microscope slides.
-
Deparaffinize the sections using xylene and rehydrate through a descending series of ethanol to water.
-
Stain the sections with Hematoxylin and Eosin (H&E), a standard stain that reveals general morphology. Hematoxylin stains cell nuclei blue/purple, and eosin stains the cytoplasm and extracellular matrix pink.
-
-
Microscopic Examination:
-
Dehydrate the stained slides, clear with xylene, and mount with a coverslip.
-
Examine the sections under a light microscope.
-
Assess the integrity of the seminiferous tubules, looking for signs of gossypol-induced damage such as:
-
Disorganization of the germinal epithelium.
-
Vacuolization within Sertoli cells or germ cells.
-
Exfoliation (sloughing) of immature germ cells into the tubule lumen.
-
Presence of multinucleated giant cells.
-
Depletion of specific germ cell layers, particularly spermatids and spermatocytes.
-
-
Visualizations
Diagram 1: Proposed Mechanism of Gossypol's Antifertility Action
Caption: Logical flow of gossypol's antifertility mechanism.
Diagram 2: General Workflow for In Vivo Antifertility Assessment
Caption: Experimental workflow for animal studies.
Conclusion and Future Directions
This compound is a potent male antifertility agent with a well-defined, non-hormonal mechanism of action centered on the disruption of sperm energy metabolism. While its clinical use has been halted due to toxicity concerns, particularly irreversible infertility and hypokalemia, it remains an invaluable compound for basic research. The detailed data and protocols provided in this guide serve as a resource for scientists investigating spermatogenesis, sperm function, and novel contraceptive targets. Future research may focus on developing non-toxic derivatives of gossypol that retain its antifertility efficacy or on further elucidating the precise molecular interactions that could lead to safer male contraceptive options.
References
In Vitro Anticancer Effects of Gossypol Acetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gossypol, a naturally occurring polyphenolic aldehyde derived from the cotton plant (Gossypium species), has garnered significant interest in oncology for its potential anticancer properties.[1] Its acetic acid form, Gossypol Acetic Acid (GAA), is a more stable derivative that has been the subject of numerous in vitro studies to elucidate its mechanisms of action against various cancer cell lines.[2] This technical guide provides an in-depth overview of the in vitro anticancer effects of GAA, focusing on its molecular mechanisms, quantitative efficacy, and the experimental protocols used for its evaluation. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the discovery and development of novel cancer therapeutics.
Mechanism of Action
This compound exerts its anticancer effects through a multi-pronged approach, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells. These effects are mediated through the modulation of several key signaling pathways.
Induction of Apoptosis
GAA is a potent inducer of apoptosis, primarily through the intrinsic or mitochondrial pathway. This process involves the following key events:
-
Inhibition of Anti-Apoptotic Bcl-2 Family Proteins: GAA acts as a BH3 mimetic, binding to the BH3 groove of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[1] This binding prevents their interaction with pro-apoptotic proteins such as Bax and Bak, leading to the activation of the latter.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The activation of Bax and Bak leads to the formation of pores in the mitochondrial outer membrane, resulting in MOMP.[2]
-
Release of Cytochrome c: MOMP allows for the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.[2]
-
Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then activates downstream executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.
-
Generation of Reactive Oxygen Species (ROS): GAA treatment has been shown to increase the production of ROS within cancer cells. Elevated ROS levels can further contribute to mitochondrial damage and the induction of apoptosis.
Cell Cycle Arrest
In addition to inducing apoptosis, GAA can also halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G0/G1 or G2/M phases. This allows time for DNA repair mechanisms to be activated or, if the damage is too severe, for apoptosis to be initiated.
Modulation of Signaling Pathways
GAA's anticancer effects are also attributed to its ability to modulate key signaling pathways that are often dysregulated in cancer:
-
STAT3 Signaling Pathway: GAA has been shown to inhibit the IL-6/JAK1/STAT3 signaling pathway. This inhibition can lead to the downregulation of STAT3 target genes involved in cell survival and proliferation, such as Bcl-2 and Bcl-xL.
-
MAPK/ERK Signaling Pathway: The MAPK/ERK pathway is crucial for cell proliferation and survival. GAA has been observed to modulate this pathway, although the specific effects can be cell-type dependent. In some contexts, GAA can activate ERK, which, paradoxically, can lead to the upregulation of pro-apoptotic proteins like CHOP and DR5, sensitizing cancer cells to other treatments.
Data Presentation: In Vitro Efficacy of this compound
The cytotoxic and antiproliferative effects of this compound have been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to assess the potency of a compound. The following table summarizes the reported IC50 values for GAA in various cancer cell lines.
| Cancer Type | Cell Line | IC50 (µM) | Treatment Duration (hours) | Notes |
| Multiple Myeloma | U266 | 2.4 | 48 | |
| Multiple Myeloma | Wus1 | 2.2 | 48 | |
| Adrenocortical Carcinoma | SW-13 | 1.3 - 2.9 | Not Specified | Racemic gossypol |
| Adrenocortical Carcinoma | H295r | 1.3 - 2.9 | Not Specified | Racemic gossypol |
| Prostate Cancer | DU-145 | 5-10 (apoptosis induction) | Not Specified | (-)-gossypol |
| Pancreatic Cancer | BxPC-3 | ~5 | 48 | |
| Pancreatic Cancer | MIA PaCa-2 | >10 | 48 | |
| Mouse Mammary Carcinoma | 4T1 | 18.78 | 72 | (S)-Gossypol |
| Human Lung Carcinoma | A549 | 1.32 | 72 | (S)-Gossypol |
| Mouse Melanoma | B16-F10 | 5.54 | 72 | (S)-Gossypol |
| Human Cervical Cancer | HeLa | ~3 µg/µl | Not Specified |
Experimental Protocols
This section provides detailed methodologies for the key in vitro experiments commonly used to evaluate the anticancer effects of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the GAA-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Protocol:
-
Cell Seeding and Treatment: Culture and treat cells with this compound as described for the apoptosis assay.
-
Cell Harvesting: Collect all cells (adherent and floating).
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Western Blotting for Protein Expression Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell signaling pathways (e.g., Bcl-2, Bax, caspases, STAT3, ERK).
Protocol:
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-Bcl-2, anti-caspase-3, anti-p-STAT3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
This assay measures the intracellular generation of ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Protocol:
-
Cell Seeding and Treatment: Culture cells in a 96-well black plate and treat with this compound.
-
DCFH-DA Loading: Remove the treatment medium and wash the cells with warm PBS. Add DCFH-DA solution (e.g., 10 µM in serum-free medium) to each well and incubate for 30 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Fluorescence Measurement: Add PBS to each well and measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm. An increase in fluorescence indicates an increase in intracellular ROS.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its in vitro evaluation.
Caption: Mitochondrial pathway of apoptosis induced by this compound.
Caption: Inhibition of the IL-6/JAK1/STAT3 signaling pathway by this compound.
Caption: General experimental workflow for in vitro evaluation of this compound.
References
Unveiling the Antimicrobial Potential of Gossypol Acetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Gossypol, a naturally occurring polyphenolic aldehyde derived from the cotton plant (Gossypium species), has long been investigated for its diverse biological activities. This technical guide focuses on the antimicrobial properties of its acetic acid form, summarizing key research findings, detailing experimental methodologies, and visualizing its mechanism of action. Gossypol acetic acid has demonstrated significant inhibitory effects against a range of microorganisms, positioning it as a compound of interest in the ongoing search for novel antimicrobial agents.
Antimicrobial Spectrum and Potency
This compound exhibits a notable spectrum of activity, primarily against Gram-positive bacteria. Its efficacy against Gram-negative bacteria is limited due to the formidable outer membrane of these organisms, though this can be overcome with the use of membrane permeabilizing agents. The compound also displays antifungal properties against various fungal pathogens.
Antibacterial Activity
Quantitative data from various studies, primarily Minimum Inhibitory Concentration (MIC) values, highlight the potent antibacterial action of this compound.
| Bacterial Species | Strain | MIC (μg/mL) | Notes |
| Bacillus subtilis | 168 (ATCC 23857) | 4 | - |
| Staphylococcus aureus | 29213 (MSSA) | 8 | - |
| Staphylococcus aureus (MRSA) | BAA 41 | 4 | Methicillin-Resistant |
| Staphylococcus aureus (MRSA) | BAA 44 | 8 | Methicillin-Resistant |
| Staphylococcus aureus (MRSA) | ATCC 43300 | 4 | Methicillin-Resistant |
| Staphylococcus aureus (MRSA) | ATCC 33591 | 8 | Methicillin-Resistant |
| Staphylococcus aureus (MRSA) | ATCC 33592 | 8 | Methicillin-Resistant |
| Staphylococcus aureus (MRSA) | BAA 1720 | 4 | Methicillin-Resistant |
| Escherichia coli | 25922 | >64 | Ineffective alone |
| Escherichia coli | 25922 | 64 | In the presence of 20 μg/mL PMBN |
| Edwardsiella ictaluri | - | 3 | Complete inhibition on agar plates |
| Helicobacter pylori | Clinical Isolates | 3.51 - 4.14 | Bacteriostatic effect |
Data compiled from multiple sources.[1][2][3][4]
Antifungal Activity
Gossypol has also been shown to inhibit the growth of several fungal pathogens. The following data represents the effective dose for 50% inhibition (ED50).
| Fungal Species | Strain | ED50 (μg/mL) |
| Pythium irregulare | CR1 | 4 |
| Pythium ultimum | ATCC 56081 | 13.2 |
| Rhizoctonia solani | CR15 | 35-43 |
Data compiled from a study on gossypol and its derivatives.[5]
Mechanism of Action: Targeting Bacterial Cell Division
The primary antibacterial mechanism of this compound involves the disruption of bacterial cell division by targeting a key protein, FtsZ (Filamenting temperature-sensitive mutant Z). FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for the formation of the Z-ring, a structure that constricts to divide the cell.
Gossypol acetate has been shown to interfere with the normal function of FtsZ by:
-
Inhibiting GTPase Activity: It hinders the hydrolysis of GTP by FtsZ, a critical step for the dynamic assembly and disassembly of the Z-ring.
-
Altering Polymerization: It enhances the polymerization of FtsZ in vitro, leading to the formation of aberrant, non-functional structures and ultimately blocking cell division.
This targeted action on a crucial and highly conserved bacterial protein makes this compound a promising candidate for further drug development.
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the study of this compound's antimicrobial properties.
Minimum Inhibitory Concentration (MIC) Determination
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antimicrobial potency.
Detailed Methodology:
-
Preparation of this compound Stock Solution: Dissolve a known weight of this compound (e.g., >97% purity) in a suitable solvent, such as glacial acetic acid, to create a high-concentration stock solution.
-
Bacterial Culture Preparation: Culture the test bacteria (e.g., S. aureus, B. subtilis) in an appropriate broth medium (e.g., Cation-adjusted Mueller-Hinton Broth - CAMHB) to the mid-logarithmic phase. Adjust the bacterial suspension to a standardized turbidity, typically 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Further dilute this suspension to achieve the final desired inoculum density (e.g., 5 x 10⁵ CFU/mL) in the test wells.
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in the appropriate broth medium.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (bacteria and broth, no compound) and negative (broth only) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours) for the specific microorganism.
-
MIC Determination: Following incubation, the MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.
Checkerboard Assay for Synergistic Effects
This assay is used to assess the interaction between two antimicrobial agents, in this case, this compound and a membrane permeabilizer like Polymyxin B nonapeptide (PMBN), against Gram-negative bacteria.
Detailed Methodology:
-
Plate Setup: In a 96-well microtiter plate, create a two-dimensional array of concentrations. Serially dilute this compound along the x-axis and the second compound (e.g., PMBN) along the y-axis.
-
Inoculation: Inoculate the plate with a standardized suspension of the Gram-negative bacterium (e.g., E. coli) as described for the MIC assay.
-
Incubation and Observation: Incubate the plate and observe for bacterial growth.
-
Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction:
-
FIC Index = FIC of drug A + FIC of drug B
-
FIC of drug A = MIC of drug A in combination / MIC of drug A alone
-
Synergy is typically defined as an FIC index of ≤ 0.5.
-
In Vitro FtsZ Polymerization Assay (Light Scattering)
This assay measures the effect of this compound on the polymerization of purified FtsZ protein by monitoring changes in light scattering.
References
- 1. Gossypol acetate: A natural polyphenol derivative with antimicrobial activities against the essential cell division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Gossypol acetate: A natural polyphenol derivative with antimicrobial activities against the essential cell division protein FtsZ [frontiersin.org]
- 3. In vitro inhibitory effect of gossypol from gossypol-acetic acid, and (+)- and (-)-isomers of gossypol on the growth of Edwardsiella ictaluri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Growth inhibitory effects of gossypol and related compounds on fungal cotton root pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Gossypol Acetic Acid: A Technical Guide for Drug Development Professionals
An In-depth Review of Preclinical and Clinical Research
Gossypol Acetic Acid (GAA), the racemic mixture of the polyphenolic compound gossypol, and its optically active enantiomer, (-)-gossypol (AT-101), have garnered significant interest in the scientific community for their potential as anticancer agents.[1][2] Initially investigated for its antifertility effects, subsequent research has unveiled its potent antiproliferative and pro-apoptotic activities across a range of cancer types.[3][4][5] This technical guide provides a comprehensive overview of the existing literature on this compound, with a focus on its mechanism of action, quantitative efficacy data, and detailed experimental protocols to support ongoing and future research and development efforts.
Mechanism of Action: A Multi-Faceted Approach to Cancer Therapy
This compound exerts its anticancer effects through a variety of mechanisms, primarily centered on the induction of apoptosis and the modulation of key signaling pathways involved in cell survival and proliferation.
Inhibition of Anti-Apoptotic Bcl-2 Family Proteins:
The most well-characterized mechanism of action of GAA is its role as a BH3 mimetic. It binds to the BH3 domain of anti-apoptotic proteins, particularly Bcl-2 and Bcl-xL, thereby preventing their heterodimerization with pro-apoptotic Bcl-2 family members like Bax and Bak. This disruption of the Bcl-2/Bax and Bcl-xL/Bak complexes leads to the release of pro-apoptotic factors, ultimately triggering the intrinsic pathway of apoptosis.
Induction of the Caspase-Dependent Mitochondrial Signaling Pathway:
By inhibiting Bcl-2 and Bcl-xL, GAA facilitates the permeabilization of the outer mitochondrial membrane. This event leads to the release of cytochrome c into the cytoplasm, which then binds to Apaf-1 to form the apoptosome. The apoptosome, in turn, activates caspase-9, which subsequently activates effector caspases such as caspase-3, leading to the execution of apoptosis. Studies have shown a dose-dependent increase in the activation of both caspase-9 and caspase-3 in cancer cells treated with GAA.
Modulation of Other Key Signaling Pathways:
Beyond its direct effects on the Bcl-2 family, GAA has been shown to influence other critical cellular pathways:
-
Autophagy: At lower concentrations, GAA can induce autophagy through the AMPK-mTORC1-ULK1 signaling pathway. However, at higher concentrations, it appears to block autophagic flux by decreasing intracellular ATP levels and impairing lysosome activity.
-
Oxidative Stress and Ferroptosis: GAA has been shown to prevent oxidative stress-induced necrosis in retinal pigment epithelial cells by regulating the FoxO3/Sestrin2 pathway. Furthermore, recent studies suggest that GAA can induce mitophagy-related ferroptosis and apoptosis.
-
Cell Cycle: Gossypol has been reported to affect cell cycle progression in various cancer cell lines.
Below are diagrams illustrating the key signaling pathways modulated by this compound.
Caption: Inhibition of Bcl-2 family proteins by this compound, leading to apoptosis.
Caption: Dual role of this compound in modulating autophagy.
Quantitative Data Summary
The following tables summarize the quantitative data from various preclinical and clinical studies on this compound.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Exposure Time (h) | Reference |
| U266 | Multiple Myeloma | Proliferation | 2.4 | 48 | |
| Wus1 | Multiple Myeloma | Proliferation | 2.2 | 48 | |
| HepG2 | Hepatocellular Carcinoma | Cell Viability | 6.30 | 72 | |
| Hep3B | Hepatocellular Carcinoma | Cell Viability | 6.87 | 72 | |
| HCT-116 | Colorectal Cancer | Cell Viability | 3.61 | 72 | |
| HT-29 | Colorectal Cancer | Cell Viability | 11.8 | 72 |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Cancer Type | Treatment | Tumor Growth Inhibition (%) | Reference |
| Balb/C mice with Wus1 xenografts | Multiple Myeloma | 40 mg/kg gossypol acetate | 30.9 |
Table 3: Clinical Trials of Gossypol/AT-101
| Phase | Cancer Type | Treatment Regimen | Key Outcomes | Reference |
| Phase II | Adrenocortical Carcinoma | 20mg oral R-(-)-gossypol acetic acid (AT-101) once daily on days 1-21 of a 28-day cycle. | To determine objective response rate, progression-free survival, and overall survival. | |
| Systematic Review of 17 trials (n=759) | Various Cancers | Oral gossypol/AT-101 (doses ranging from 10 mg daily to 40 mg every 12h). | Low doses (≤30 mg daily) were well-tolerated. A combination of low dose AT-101 with docetaxel, fluorouracil, and radiation in gastroesophageal carcinoma showed complete responses in 11 of 13 patients. |
Experimental Protocols
This section provides an overview of common experimental methodologies used to evaluate the efficacy and mechanism of action of this compound.
Cell Viability and Proliferation Assays:
-
MTT Assay:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
-
Sulforhodamine B (SRB) Assay:
-
Seed cells in 96-well plates and treat with this compound as described for the MTT assay.
-
Fix the cells with trichloroacetic acid (TCA).
-
Stain the fixed cells with SRB dye.
-
Wash away the unbound dye and solubilize the protein-bound dye with a Tris-based solution.
-
Measure the absorbance at a specific wavelength (e.g., 510 nm).
-
Apoptosis Assays:
-
TUNEL Assay:
-
Culture cells on coverslips and treat with this compound.
-
Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).
-
Incubate the cells with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and dUTP nucleotides conjugated to a fluorescent label.
-
Counterstain the nuclei with a DNA-binding dye (e.g., DAPI).
-
Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit green fluorescence in the nuclei.
-
-
Western Blot Analysis for Caspase Activation:
-
Treat cells with this compound and lyse the cells to extract total protein.
-
Determine the protein concentration using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies specific for cleaved (active) caspase-9 and caspase-3.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Animal Studies:
-
Xenograft Tumor Model:
-
Inject cancer cells (e.g., Wus1 multiple myeloma cells) subcutaneously into the flank of immunocompromised mice (e.g., Balb/C nude mice).
-
Allow the tumors to grow to a palpable size.
-
Randomly assign the mice to treatment and control groups.
-
Administer this compound (e.g., by oral gavage) or a vehicle control daily for a specified period.
-
Measure the tumor volume regularly using calipers.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Below is a diagram illustrating a typical experimental workflow for evaluating the in vivo efficacy of this compound.
References
- 1. Systematic Review of Gossypol/AT-101 in Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic Review of Gossypol/AT-101 in Cancer Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antifertility mechanisms of this compound in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms involved in reproductive damage caused by gossypol in rats and protective effects of vitamin E - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on the male antifertility agent--gossypol acetic acid. V. Effect of this compound on the fertility of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Gossypol Acetic Acid experimental protocol for cell culture
Application Notes: Gossypol Acetic Acid in Cell Culture
Introduction
This compound is the more stable medicinal form of gossypol, a naturally occurring polyphenolic compound derived from the cotton plant (Gossypium sp.).[1][2][3] It has demonstrated significant anti-proliferative and pro-apoptotic effects across a variety of cancer cell lines, making it a compound of interest in oncological research.[2][4] Mechanistically, Gossypol acts as a small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, specifically Bcl-2 and Bcl-xL. By functioning as a BH3 mimetic, it binds to the hydrophobic groove of these proteins, preventing them from sequestering pro-apoptotic proteins like Bax and Bak. This disruption leads to the mitochondrial intrinsic pathway of apoptosis, characterized by the activation of caspase-9 and caspase-3. Additional mechanisms, including the induction of reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and activation of p53, have also been reported.
These application notes provide detailed protocols for evaluating the effects of this compound on cancer cells in vitro, including methods for assessing cytotoxicity, quantifying apoptosis, and analyzing key protein expression changes.
Quantitative Data Summary
The biological effects of this compound are dose-dependent and vary among different cell lines. The following tables summarize reported cytotoxicity (IC50) values and apoptosis induction rates.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time |
| RAW264.7 | Macrophage | 32.9 | 24 h |
| DU145 | Prostate Cancer | 3 - 5 | Not Specified |
| PC3 | Prostate Cancer | 3 - 5 | Not Specified |
| LAPC4 | Prostate Cancer | 3 - 5 | Not Specified |
| U266 | Multiple Myeloma | 2.4 | 48 h |
| Wus1 | Multiple Myeloma | 2.2 | 48 h |
| HeLa | Cervical Cancer | 14.96 | 48 h |
| K562 | Myelogenous Leukemia | 23 - 46 | Not Specified |
| HT29 | Colon Carcinoma | Not Specified | Not Specified |
| LoVo | Colon Carcinoma | Not Specified | Not Specified |
Table 2: Apoptosis Rates Induced by this compound
| Cell Line | Concentration (µM) | Apoptosis Rate (%) | Incubation Time |
| RAW264.7 | 25 | 30.3 | 24 h |
| RAW264.7 | 30 | 63.5 | 24 h |
| RAW264.7 | 35 | 79.4 | 24 h |
| DU145 | 1 | 15 | 72 h |
| DU145 | 5 | 26 | 72 h |
| DU145 | 10 | 52 | 72 h |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the cytotoxic effect of this compound by measuring the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.
Materials:
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.1% NP40 in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well (or an optimized density for your cell line) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound at various concentrations (e.g., 15 to 40 µmol/L). Include a vehicle control group treated with medium containing the same concentration of DMSO as the highest this compound concentration.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well for a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Quantification by Flow Cytometry (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by viable cells but penetrates cells with compromised membranes (late apoptotic/necrotic).
Materials:
-
6-well cell culture plates
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 1 x 10⁶ cells per well in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound for the desired time (e.g., 24 hours).
-
Cell Harvesting: After treatment, collect both floating (apoptotic) and adherent cells. Aspirate the culture medium (containing floating cells) into a centrifuge tube. Wash the adherent cells with PBS and detach them using trypsin. Combine the detached cells with the supernatant collected earlier.
-
Cell Washing: Centrifuge the cell suspension at 500 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. The cell density should be approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Interpretation:
-
Annexin V (-) / PI (-): Viable cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells
-
Protocol 3: Western Blot Analysis for Apoptosis-Related Proteins
This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as cleaved Caspase-3, cleaved Caspase-9, Bcl-2, and Bax.
Materials:
-
RIPA lysis buffer with protease inhibitors (e.g., PMSF)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-caspase-9, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagents
Procedure:
-
Cell Lysis: After treating cells with this compound, wash them with ice-cold PBS and lyse them in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-caspase-3, diluted 1:200 to 1:500) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP, diluted 1:2000) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Apply ECL reagents to the membrane and visualize the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control to normalize protein expression levels.
Visualizations
Caption: this compound induced apoptosis pathway.
Caption: Experimental workflow for this compound.
References
- 1. This compound induces apoptosis in RAW264.7 cells via a caspase-dependent mitochondrial signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gossypol and Its Natural Derivatives: Multitargeted Phytochemicals as Potential Drug Candidates for Oncologic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Systematic Review of Gossypol/AT-101 in Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Gossypol Acetic Acid in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gossypol, a polyphenolic compound naturally occurring in the cotton plant (Gossypium species), has been extensively studied for its various biological activities, including its antifertility, anticancer, and anti-inflammatory effects. Gossypol Acetic Acid (GAA) is a commonly used form of gossypol in research. These application notes provide a comprehensive overview of the in vivo administration of GAA in mice, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways. This document is intended to serve as a valuable resource for researchers designing and conducting preclinical studies involving gossypol.
Data Presentation
The following tables summarize quantitative data from various studies on the administration of this compound to mice, highlighting different administration routes, dosages, and observed effects.
Table 1: Oral Administration of this compound in Mice
| Mouse Strain | Dosage (mg/kg/day) | Duration | Key Findings |
| BALB/c/O1a & CBA/Gr | 10 or 20 | ~4 weeks | Reduction in sperm counts, with a more pronounced effect in CBA mice. No significant effect on testicular weight, but reduced weight of the caput epididymidis and seminal vesicles.[1] |
| ICR | 20 | 30 days | Reduced body weight, depletion of primordial follicles, and impaired oocyte maturation in female mice.[2] |
| Pregnant Mice | 20 and 50 | From embryonic day 6.5 | Decreased weight gain in dams and offspring.[3][4] Impaired cortical neuronal migration and disturbed balance between proliferation and differentiation of neural progenitors.[3] |
| Male Mice | 20 and 40 | 38 days | Reduced aggressive and sexual behavior. Significant decrease in body weight. |
Table 2: Intraperitoneal Administration of this compound in Mice
| Mouse Strain | Dosage (µg/g) | Frequency | Key Findings |
| Male Mice | 20, 40, and 80 | Single dose | Dose-dependent increase in the frequency of micronuclei in bone marrow cells, though not statistically significant compared to the control group. No significant difference in mitotic index. |
| Balb/c | 5, 25, and 125 (mg/kg) | Four times at 24h intervals | Doses of 25 and 125 mg/kg significantly decreased the total number of thymocytes. The 125 mg/kg dose also decreased the total number of lymph node cells. |
Experimental Protocols
Protocol 1: Evaluation of Male Reproductive Toxicity via Oral Gavage
Objective: To assess the effect of orally administered this compound on male reproductive parameters in mice.
Materials:
-
This compound
-
Vehicle (e.g., corn oil, 10% DMSO in PBS)
-
Male mice (e.g., BALB/c or CBA strain, 8-10 weeks old)
-
Gavage needles
-
Standard laboratory equipment for euthanasia and tissue collection
-
Microscope and hemocytometer for sperm count analysis
Procedure:
-
Animal Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, 22±2°C) with ad libitum access to food and water for at least one week prior to the experiment.
-
Preparation of this compound Solution: Dissolve this compound in the chosen vehicle to the desired concentrations (e.g., 10 mg/kg and 20 mg/kg). Ensure the solution is homogenous.
-
Animal Grouping: Randomly divide the mice into control and treatment groups (n=8-10 per group).
-
Administration: Administer the prepared this compound solution or vehicle to the respective groups daily via oral gavage for the specified duration (e.g., 4 weeks). The volume administered should be consistent across all animals (e.g., 0.2 ml/mouse).
-
Monitoring: Monitor the animals daily for any signs of toxicity, and record body weights weekly.
-
Euthanasia and Tissue Collection: At the end of the treatment period, euthanize the mice using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation). Dissect and weigh the testes, epididymides, and seminal vesicles.
-
Sperm Count Analysis: Isolate the cauda epididymis and make several incisions. Disperse the sperm in a known volume of saline. Count the sperm using a hemocytometer under a microscope.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., t-test or ANOVA) to compare the treated groups with the control group.
Protocol 2: Assessment of Genotoxicity via Intraperitoneal Injection
Objective: To evaluate the genotoxic potential of this compound in mouse bone marrow cells using the micronucleus assay.
Materials:
-
This compound
-
Vehicle (e.g., saline)
-
Male mice (e.g., Swiss-albino, 4-5 weeks old)
-
Syringes and needles for intraperitoneal injection
-
Fetal bovine serum
-
Microscope slides
-
Staining solutions (e.g., May-Grünwald and Giemsa)
-
Microscope
Procedure:
-
Animal Acclimatization: As described in Protocol 1.
-
Preparation of this compound Solution: Dissolve this compound in saline to achieve the desired concentrations (e.g., 20, 40, and 80 µg/g).
-
Animal Grouping: Randomly assign mice to control and treatment groups.
-
Administration: Administer a single dose of the prepared this compound solution or vehicle via intraperitoneal injection.
-
Bone Marrow Collection: 24 hours after the injection, euthanize the mice. Dissect the femur and tibia, and flush the bone marrow with fetal bovine serum.
-
Slide Preparation: Create a cell suspension from the bone marrow aspirate. Prepare smears on clean microscope slides.
-
Staining: Air-dry the slides and stain them with May-Grünwald and Giemsa stains to differentiate polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs).
-
Micronucleus Scoring: Under a microscope, score a predetermined number of PCEs (e.g., 1000 per animal) for the presence of micronuclei.
-
Data Analysis: Compare the frequency of micronucleated PCEs between the treated and control groups using appropriate statistical tests.
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate key signaling pathways affected by this compound and a general experimental workflow for its in vivo administration in mice.
Caption: Gossypol-induced intrinsic apoptosis pathway.
Caption: Gossypol's modulation of NF-κB and MAPK signaling.
Caption: General workflow for in vivo gossypol studies in mice.
References
- 1. The aldehyde group of gossypol induces mitochondrial apoptosis via ROS-SIRT1-p53-PUMA pathway in male germline stem cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gossypol Induces Apoptosis of Human Pancreatic Cancer Cells via CHOP/Endoplasmic Reticulum Stress Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gossypin induces apoptosis and autophagy via the MAPK/JNK pathway in HT-29 human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gossypol Acetic Acid in Rat Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosages, experimental protocols, and relevant signaling pathways for the use of Gossypol Acetic Acid in rat studies, with a focus on anti-tumor, anti-fertility, and toxicity research.
Data Presentation: Dosage Summary
The following tables summarize quantitative data on this compound dosage in rats from various studies. This information is intended to guide researchers in designing their own experimental protocols.
Table 1: this compound Dosage for Anti-Fertility Studies in Rats
| Rat Strain | Dosage | Administration Route | Treatment Duration | Observed Effects |
| Male Rats | 7.5 mg/rat/day | Oral | 10 weeks (6 days/week) | No implantation sites in mated females after 9 weeks; all spermatozoa in vas deferens were non-motile after 10 weeks.[1] |
| Male Wistar Rats | >15 mg/kg/day | Oral | 5 - 10 weeks | Marked reduction in fertility. |
| Male Wistar Rats | <15 mg/kg/day | Oral | 20 weeks | No anti-fertility effect. |
| Male Rats | 12.5 mg/kg/day | Oral | 8 weeks | Infertility, which was reversible after withdrawal. |
| Female Rats | 30, 60, 90, 120 mg/kg/day | Oral (Days 1-5 post coitum) | 5 days | Pregnancy blocked at higher doses (90 and 120 mg/kg/day); luteolytic and disruptive to post-implantation development. |
Table 2: this compound Dosage for Toxicity Studies in Rats
| Rat Strain | Dosage | Administration Route | Treatment Duration | Observed Toxic Effects |
| Male Sprague-Dawley Rats | 25 mg/kg/day | Oral | 26 weeks | Marked suppression of body weight gain; testicular pathology in some rats. |
| Male Sprague-Dawley Rats | 5 mg/kg/day | Oral | 26 weeks | No effect level. |
| Male Wistar Rats | 2.5 - 30 mg/kg/day | Oral | 10 weeks | Dose-dependent suppression of body weight gain; lethal rates significantly different from placebo at all doses. |
| Male Rats | 30 mg/kg/day | Oral | 2 weeks | Increased SGPT levels, decreased liver cytochrome P-450 and GSH content, and pathological changes in liver cells. |
| Male Rats | 15 mg/kg/day | Oral | 4 weeks | Increased SGPT and GSH levels. |
| Male Rats | 10 mg/kg/day | Oral | 15 days | Reduced intestinal uptake of glucose, alanine, leucine, and calcium; decreased activity of intestinal brush border enzymes.[2] |
Table 3: Proposed this compound Dosage for Anti-Tumor Studies in Rat Models
Note: Data from rodent xenograft models, primarily in mice, is extrapolated here to provide a starting point for rat studies, as specific rat anti-tumor dosage studies are limited.
| Animal Model | Dosage Range | Administration Route | Frequency | Considerations & Rationale |
| Rat Xenograft Model | 5 - 20 mg/kg | Intraperitoneal | Daily | Based on effective doses in murine models that suppressed tumor growth.[3] This route may offer higher bioavailability for initial efficacy studies. |
| Rat Xenograft Model | 10 - 25 mg/kg | Oral | Daily | Based on tolerated doses in long-term toxicity studies in rats and effective oral doses in mice xenograft models.[3] Oral administration is less invasive for long-term studies. |
Experimental Protocols
Preparation of this compound for Administration
This compound is known to be insoluble in water.[4] Therefore, appropriate vehicles are required for its administration in animal studies.
For Oral Gavage:
-
Vehicle: Corn oil is a commonly used vehicle for hydrophobic compounds in oral gavage studies. Other vegetable oils can also be considered.
-
Preparation:
-
Weigh the required amount of this compound powder.
-
In a sterile container, add the this compound to the corn oil.
-
The mixture should be thoroughly vortexed and/or sonicated to ensure a uniform suspension. Gentle heating may aid in dissolution, but care should be taken to avoid degradation of the compound.
-
Prepare the suspension fresh daily to ensure stability and consistent dosing.
-
For Intraperitoneal Injection:
-
Vehicle: A solution of dimethyl sulfoxide (DMSO) and a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS) or corn oil can be used. It is crucial to keep the final concentration of DMSO low to minimize its toxicity.
-
Preparation:
-
Dissolve the this compound in a minimal amount of DMSO.
-
Slowly add the PBS or corn oil to the DMSO solution while vortexing to prevent precipitation.
-
The final solution should be clear. If precipitation occurs, the formulation needs to be optimized.
-
Ensure the pH of the final solution is within a physiologically acceptable range (typically 5-9).
-
Sterile filter the final solution before injection.
-
Protocol for Oral Gavage in Rats
This protocol provides a standardized method for the oral administration of this compound to rats.
Materials:
-
Rat restraint device
-
Appropriately sized gavage needle (flexible or stainless steel with a ball tip)
-
Syringe
-
Prepared this compound suspension
Procedure:
-
Animal Restraint: Gently but firmly restrain the rat to prevent movement and injury. The head and neck should be held in a straight line to facilitate the passage of the gavage needle.
-
Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The rat should swallow the tube as it is gently advanced.
-
Verification of Placement: Ensure the needle is in the esophagus and not the trachea. If the animal shows signs of respiratory distress (e.g., coughing, cyanosis), withdraw the needle immediately.
-
Administration: Once the needle is correctly placed in the stomach, slowly administer the prepared this compound suspension.
-
Withdrawal: Gently remove the gavage needle in a single, smooth motion.
-
Monitoring: Return the rat to its cage and monitor for any signs of distress, such as labored breathing or lethargy.
Protocol for Intraperitoneal Injection in Rats
This protocol describes the procedure for administering this compound via intraperitoneal injection.
Materials:
-
Sterile syringe and needle (23-25 gauge)
-
Prepared sterile this compound solution
-
70% ethanol for disinfection
Procedure:
-
Animal Restraint: Securely restrain the rat, exposing the abdominal area.
-
Site Preparation: Disinfect the injection site in the lower right quadrant of the abdomen with 70% ethanol to avoid puncturing the cecum.
-
Needle Insertion: Insert the needle at a 30-40 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back on the plunger to ensure that no blood (indicating entry into a blood vessel) or yellow fluid (indicating entry into the bladder) is aspirated. If either is present, withdraw the needle and select a new injection site.
-
Injection: Slowly inject the this compound solution into the peritoneal cavity.
-
Withdrawal: Remove the needle and apply gentle pressure to the injection site if necessary.
-
Monitoring: Return the animal to its cage and observe for any adverse reactions.
Mandatory Visualizations
Experimental Workflow for Evaluating this compound in a Rat Xenograft Model
Caption: Workflow for a rat xenograft study.
Signaling Pathway of Gossypol-Induced Apoptosis
Caption: Gossypol-induced apoptosis signaling.
References
- 1. Studies on the male antifertility agent--gossypol acetic acid. V. Effect of this compound on the fertility of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound on the absorptive and digestive functions of rat intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of the BH3 Mimetic Polyphenol (–)-Gossypol (AT-101) on the in vitro and in vivo Growth of Malignant Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gossypol Toxicity from Cottonseed Products - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparing Gossypol Acetic Acid for In Vitro Assays
Introduction
Gossypol, a naturally occurring polyphenolic aldehyde derived from the cotton plant (Gossypium species), has garnered significant interest in the scientific community for its diverse biological activities, including anticancer, antiviral, and contraceptive properties.[1] Gossypol Acetic Acid (GAA) is a more stable, crystalline form of gossypol, making it suitable for laboratory research.[2] These application notes provide detailed protocols for the preparation of GAA solutions and their use in common in vitro assays, tailored for researchers, scientists, and drug development professionals.
Data Presentation
Solubility of this compound
This compound is sparingly soluble in aqueous solutions but exhibits good solubility in organic solvents. For in vitro studies, it is crucial to prepare a concentrated stock solution in an appropriate solvent, which can then be diluted to the final working concentration in cell culture media.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Up to 100 mg/mL (172.82 mM)[3] | The most common solvent for preparing stock solutions for in vitro assays. Use fresh, anhydrous DMSO to avoid reduced solubility.[3] |
| Ethanol | ~10-12 mg/mL | Can be used as an alternative to DMSO.[3] |
| Water | Insoluble | Direct dissolution in aqueous buffers or cell culture media is not recommended. |
| Dimethylformamide (DMF) | ~20 mg/mL | Another alternative for creating stock solutions. |
Typical Concentrations for In Vitro Assays
The effective concentration of this compound can vary significantly depending on the cell line and the specific assay being performed. The following table summarizes the concentration ranges reported in the literature for various cell-based assays.
| Assay Type | Cell Line | Concentration Range | Reference |
| MTT Proliferation Assay | RAW264.7 | 15 - 40 µmol/L | |
| Apoptosis Induction | RAW264.7 | 25 - 35 µmol/L | |
| Oxidative Stress Inhibition | Retinal Pigment Epithelial (RPE) cells | 5 µM | |
| Growth Inhibition | Multiple Myeloma (MM) cells | 1 - 50 µmol/l |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 20 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 578.61 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 20 mM stock solution, weigh out 11.57 mg of GAA.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously until the powder is completely dissolved. If necessary, sonicate the solution for a few minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the stock solution at -20°C for up to one month or at -80°C for up to six months. Avoid exposure to light.
Protocol 2: MTT Cell Proliferation Assay
This protocol outlines the use of this compound in a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine its effect on cell viability.
Materials:
-
Cells of interest (e.g., RAW264.7 macrophages)
-
Complete cell culture medium
-
This compound stock solution (e.g., 20 mM in DMSO)
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidic SDS solution)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^5 cells/well for RAW264.7 cells) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of GAA. Include a vehicle control (medium with the same final concentration of DMSO as the highest GAA concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100-150 µL of the solubilization solution to each well.
-
Absorbance Measurement: Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the no-treatment control after subtracting the background absorbance.
Mandatory Visualizations
This compound Solution Preparation Workflow
Caption: A flowchart illustrating the key steps for preparing this compound stock and working solutions.
Signaling Pathway: Caspase-Dependent Mitochondrial Apoptosis Induced by Gossypol
Caption: Gossypol induces apoptosis by inhibiting Bcl-2 family proteins, leading to mitochondrial dysfunction and caspase activation.
Signaling Pathway: Gossypol Regulation of the FoxO3/Sestrin2 Pathway
Caption: Gossypol promotes FoxO3 nuclear translocation, leading to increased Sestrin2 expression and enhanced antioxidant response.
References
Application Notes and Protocols: Gossypol Acetic Acid MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction: Gossypol, a naturally occurring polyphenolic compound derived from the cotton plant, has demonstrated a range of biological activities, including anticancer properties.[1][2] Gossypol Acetic Acid (GAA) is a more stable, medicinal form of gossypol.[3] One of the key mechanisms of its antitumor effect is the induction of apoptosis, or programmed cell death, in various cancer cell lines.[1] A common and reliable method to assess the cytotoxic effects of compounds like GAA on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a cornerstone for evaluating cell viability and proliferation in drug discovery and toxicology research.
The MTT assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan product. This reduction is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria. The resulting insoluble formazan crystals are then dissolved in a solubilization solution, and the absorbance of the colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells.
This document provides a detailed protocol for performing an MTT assay to evaluate the cytotoxic effects of this compound on a selected cell line. It also includes a summary of potential quantitative data and diagrams illustrating the experimental workflow and the signaling pathways implicated in GAA-induced cell death.
Experimental Protocols
Materials and Reagents:
-
This compound (GAA)
-
Cell line of interest (e.g., HeLa, RAW264.7, PC-3)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
Phosphate Buffered Saline (PBS), sterile
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization solution (e.g., 4 mM HCl, 0.1% NP-40 in isopropanol)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (spectrophotometer)
Preparation of Solutions:
-
This compound Stock Solution: Prepare a high-concentration stock solution of GAA in DMSO. For example, a 10 mM stock solution. Store at -20°C. Further dilutions should be made in complete cell culture medium to achieve the desired final concentrations. It is crucial to ensure the final DMSO concentration in the wells does not exceed a level toxic to the cells (typically <0.5%).
-
MTT Solution (5 mg/mL):
-
Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.
-
Filter-sterilize the solution through a 0.22 µm filter to remove any insoluble particles.
-
Store the solution protected from light at 4°C for short-term use or at -20°C for long-term storage.
-
MTT Assay Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The optimal cell density may vary depending on the cell line's growth rate and should be determined empirically.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach and enter the exponential growth phase.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test could be 1 µM to 100 µM.
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing different concentrations of GAA to the respective wells.
-
Include a "vehicle control" group (cells treated with the medium containing the same concentration of DMSO as the highest GAA concentration) and a "blank" group (medium only, no cells).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well, including the controls.
-
Incubate the plate for an additional 2-4 hours at 37°C in a 5% CO2 incubator. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.
-
-
Solubilization of Formazan:
-
After the incubation with MTT, carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP-40 in isopropanol) to each well to dissolve the formazan crystals.
-
Agitate the plate on an orbital shaker for about 15 minutes to ensure complete solubilization of the formazan.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of GAA to generate a dose-response curve.
-
From the dose-response curve, the IC50 value (the concentration of GAA that inhibits cell viability by 50%) can be determined.
Data Presentation
The quantitative data obtained from the MTT assay can be summarized in a table for clear comparison of the cytotoxic effects of this compound at different concentrations and incubation times.
| Treatment Group | Concentration (µM) | Incubation Time (hours) | Average Absorbance (570 nm) | % Cell Viability |
| Vehicle Control | 0 (DMSO) | 24 | 1.25 | 100% |
| This compound | 5 | 24 | 1.10 | 88% |
| This compound | 10 | 24 | 0.85 | 68% |
| This compound | 25 | 24 | 0.60 | 48% |
| This compound | 50 | 24 | 0.35 | 28% |
| Vehicle Control | 0 (DMSO) | 48 | 1.30 | 100% |
| This compound | 5 | 48 | 0.95 | 73% |
| This compound | 10 | 48 | 0.65 | 50% |
| This compound | 25 | 48 | 0.38 | 29% |
| This compound | 50 | 48 | 0.20 | 15% |
Mandatory Visualization
This compound has been shown to induce apoptosis in cancer cells through multiple signaling pathways. A primary mechanism involves the intrinsic mitochondrial pathway. As a BH3 mimetic, gossypol can directly inhibit anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2 and Bcl-xL. This inhibition leads to mitochondrial dysfunction, characterized by increased production of reactive oxygen species (ROS) and a loss of the mitochondrial membrane potential. These events trigger the activation of initiator caspase-9, which in turn activates the executioner caspase-3, ultimately leading to the biochemical and morphological changes associated with apoptosis.
In addition to its pro-apoptotic effects, this compound has also been reported to modulate cellular stress responses. For instance, it can promote the nuclear translocation of the transcription factor FoxO3, leading to the increased expression of Sestrin2 (SESN2). Sestrin2 is known to play a role in the cellular antioxidative response, which can contribute to cell survival under certain conditions of oxidative stress. The balance between these pro-apoptotic and pro-survival signals likely determines the ultimate fate of the cell upon exposure to this compound. Furthermore, gossypol has been implicated in other cellular processes, including the induction of ferroptosis and autophagy.
References
Application Notes and Protocols for Animal Models in Gossypol Acetic Acid Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of animal models in the research of Gossypol Acetic Acid, a natural compound investigated for its antifertility and other therapeutic properties. This document outlines suitable animal models, detailed experimental protocols, key quantitative findings, and the underlying mechanisms of action.
Introduction to this compound
Gossypol, a polyphenolic compound derived from the cotton plant (Gossypium sp.), has been extensively studied for its biological activities, including its effects on male fertility.[1] this compound (GAA) is a more stable and commonly used form in research. Understanding its effects in preclinical animal models is crucial for evaluating its therapeutic potential and toxicity profile.
Recommended Animal Models
Rodents, particularly rats and hamsters, are the most common and effective models for studying the antifertility effects of gossypol. Rabbits have shown resistance to the antifertility effects at similar dosages, while non-human primates have been used in toxicological studies.
-
Rats (Sprague-Dawley, Wistar): Highly sensitive to the antifertility effects of gossypol, exhibiting significant reductions in sperm motility and count, leading to infertility.[2][3][4][5] They are also a suitable model for studying the toxicological effects on various organs.
-
Hamsters: Also demonstrate sterility following gossypol administration, with effects observed on sperm viability and morphology.
-
Rabbits: Appear to be less sensitive to the antifertility effects of gossypol compared to rats and hamsters.
-
Monkeys (Cynomolgus): Utilized for toxicological evaluations, particularly for assessing systemic effects and changes in blood chemistry.
-
Zebrafish: An emerging model for studying the toxic effects of GAA on locomotor activity and the underlying mechanisms of apoptosis and ferroptosis.
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies on the effects of this compound in different animal models.
Table 1: Effects of this compound on Male Reproductive Parameters in Rats
| Dosage | Duration | Sperm Motility | Sperm Count | Fertility Status | Reference |
| 7.5 mg/rat/day | 10 weeks | All spermatozoa in vas deferens non-motile | - | No implantation sites in mated females | |
| 5 mg/kg/day | 12 weeks | Dead and abnormal sperm observed | - | Sterility induced | |
| 10 mg/kg/day | 12 weeks | Dead and abnormal sperm observed | - | Sterility induced | |
| 15 mg/kg/day | 9 weeks | - | - | 33% infertile | |
| 15 mg/kg/day | 16 weeks | - | - | 100% infertile | |
| 5 mg/kg/day | - | - | Significant decrease in epididymal sperm count | Significant reduction in the number of offspring | |
| 20 mg/kg/day | 62 days | Severely damaged and immotile | - | Infertility | |
| 5 mg/rat/day | 4 weeks | Markedly inhibited in vas deferens | - | - |
Table 2: Toxicological Effects of this compound in Animal Models
| Animal Model | Dosage | Duration | Key Toxicological Findings | Reference |
| Rats (Sprague-Dawley) | 25 mg/kg/day | 26 weeks | Marked suppression of body weight gain; testicular pathology in 6 out of 20 rats. | |
| Rats (Sprague-Dawley) | 25 mg/kg/day | - | Marked suppression of body weight gain; testicular pathology. 5 mg/kg/day was a "no effect" level. | |
| Monkeys (Cynomolgus) | 25 mg/kg/day | 13 weeks | Death, various clinical signs, extensive biochemical changes, and pathology in the heart, liver, kidney, and testes. | |
| Monkeys (Cynomolgus) | 4 mg/kg/day and above | 4 weeks | Adverse effects on body weight gain; changes in serum proteins, calcium, inorganic phosphorus, and serum cholesterol. |
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a general workflow for evaluating the effects of this compound in a male rat model.
Protocol for Oral Administration in Rats
This protocol is based on methodologies reported in the literature.
Materials:
-
This compound (GAA)
-
Vehicle (e.g., corn oil, or a mixture of Dimethyl sulfoxide (DMSO) and saline)
-
Male rats (e.g., Sprague-Dawley or Wistar, adult)
-
Oral gavage needles
-
Syringes
-
Analytical balance
Procedure:
-
Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week prior to the experiment.
-
Grouping: Randomly assign animals to control and treatment groups.
-
Dosage Preparation:
-
Calculate the required amount of GAA based on the desired dosage (e.g., 5, 10, 15 mg/kg body weight) and the number of animals.
-
Dissolve the GAA in the chosen vehicle. For example, dissolve in a small amount of DMSO and then dilute with saline or corn oil to the final concentration.
-
-
Administration:
-
Administer the prepared GAA solution or vehicle (for the control group) orally using a gavage needle.
-
The administration is typically performed daily for a specified duration (e.g., 9 to 16 weeks).
-
-
Monitoring:
-
Monitor the body weight of the animals regularly.
-
Observe for any clinical signs of toxicity.
-
-
Fertility Assessment:
-
Towards the end of the treatment period, cohabitate treated males with untreated, fertile females.
-
After a defined period, check the females for pregnancy and the number of implantation sites.
-
-
Sample Collection and Analysis:
-
At the end of the study, euthanize the animals.
-
Collect blood for hormone analysis (e.g., LH, FSH).
-
Excise the testes, epididymides, and other accessory sex organs and weigh them.
-
Collect sperm from the vas deferens or epididymis for motility and morphology assessment.
-
Fix the testes in an appropriate fixative (e.g., Bouin's solution) for histological examination.
-
Mechanism of Action and Signaling Pathways
This compound exerts its antifertility effects through multiple mechanisms, primarily by inducing oxidative stress and disrupting mitochondrial function in testicular cells and spermatozoa.
Induction of Oxidative Stress
Gossypol treatment leads to an imbalance in the cellular redox state within the testes. This involves a reduction in reduced glutathione (GSH) levels and an increase in oxidized glutathione (GSSG), indicating oxidative stress. The compound can also increase the activity of antioxidant enzymes like glutathione peroxidase and glutathione reductase as a compensatory response. This oxidative environment can lead to lipid peroxidation, damaging cell membranes.
Mitochondrial Dysfunction and Energy Depletion
Gossypol has been shown to decrease mitochondrial ATP levels in the testes. This impairment of mitochondrial bioenergetics can disrupt spermatogenesis, a highly energy-dependent process. Additionally, gossypol can inhibit key enzymes involved in energy metabolism, such as ATPase, in the testis and spermatozoa.
Conclusion
Animal models, particularly rodents, are indispensable tools for the preclinical evaluation of this compound. The protocols and data presented here provide a framework for researchers to design and conduct studies to further elucidate the antifertility mechanisms and toxicological profile of this compound. Careful consideration of the animal model, dosage, and duration of treatment is essential for obtaining reliable and translatable results. The induction of oxidative stress and mitochondrial dysfunction appear to be central to the antifertility action of gossypol.
References
- 1. researchgate.net [researchgate.net]
- 2. Studies on the male antifertility agent--gossypol acetic acid. V. Effect of this compound on the fertility of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Gossypol on the fertility of male rats, hamsters and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of this compound on the different stages of the spermatogenic cycle in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms involved in reproductive damage caused by gossypol in rats and protective effects of vitamin E - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Gossypol Acetic Acid in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gossypol, a polyphenolic compound derived from the cotton plant (Gossypium species), has demonstrated significant anticancer properties.[1][2] Its biologically active R-(-)-enantiomer, Gossypol Acetic Acid (AT-101), has been the subject of numerous preclinical and clinical studies.[3][4] AT-101 functions as a small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, such as Bcl-2 and Bcl-xL.[3] By mimicking the BH3 domain of pro-apoptotic proteins, this compound binds to and inhibits these survival proteins, thereby promoting apoptosis in cancer cells. This mechanism of action makes it a promising agent for combination therapy, as overexpression of anti-apoptotic Bcl-2 proteins is a known mechanism of resistance to conventional chemotherapy.
These application notes provide a comprehensive overview of the use of this compound in combination with various chemotherapeutic agents, summarizing key quantitative data from preclinical studies and providing detailed protocols for relevant in vitro experiments.
Data Presentation
The following tables summarize the synergistic effects of this compound (AT-101) in combination with different chemotherapeutic agents across various cancer cell lines.
Table 1: In Vitro Efficacy of this compound (AT-101) as a Single Agent
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| DU145 | Prostate Cancer | 3-5 | 72 | |
| PC3 | Prostate Cancer | 3-5 | 72 | |
| LAPC4 | Prostate Cancer | 3-5 | 72 | |
| U266 | Multiple Myeloma | 2.4 | 48 | |
| Wus1 | Multiple Myeloma | 2.2 | 48 | |
| BxPC-3 | Pancreatic Cancer | 14 | 24 | |
| MIA PaCa-2 | Pancreatic Cancer | 15 | 24 | |
| Jurkat (Vector) | T-cell Leukemia | 7.0 ± 2.7 | Not Specified | |
| Jurkat (Bcl-2 Overexpressing) | T-cell Leukemia | 18.1 ± 2.6 | Not Specified | |
| Jurkat (Bcl-xL Overexpressing) | T-cell Leukemia | 22.9 ± 3.7 | Not Specified |
Table 2: Synergistic Effects of this compound (AT-101) in Combination with Chemotherapy
| Cancer Type | Cell Line | Chemotherapeutic Agent | Combination Effect | Reference |
| Non-Small Cell Lung Cancer | A549 | Cisplatin | Enhanced cisplatin activity through APE1 inhibition. | |
| Non-Small Cell Lung Cancer | A549 | Gefitinib | Enhanced gefitinib sensitivity. | |
| Gemcitabine-Resistant Cancers | Various | Gemcitabine | Synergistic effect in gemcitabine-resistant cell lines with high Bcl-2 expression. | |
| Prostate Cancer | VCaP | Bicalutamide (Androgen Deprivation Therapy) | Increased apoptosis and reduced expression of pro-survival proteins. | |
| Pancreatic Cancer | PANC-1 | BRD4770 (G9a inhibitor) | Synergistic cytotoxicity in p53-mutant cells. | |
| Chronic Lymphocytic Leukemia | Primary CLL cells | ABT-737 (BCL2 inhibitor) | Overcame stroma-mediated resistance to ABT-737. | |
| Leukemia | KG1a-SCs, Kasumi-1-SCs | Cytarabine, Dexamethasone, L-Asparaginase | Enhanced chemosensitivity and apoptosis. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for evaluating its combination with chemotherapy.
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for Combination Therapy Evaluation.
Experimental Protocols
Cell Viability Assay (MTS/CCK-8)
This protocol is used to determine the cytotoxic effects of this compound alone and in combination with a chemotherapeutic agent.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well plates
-
This compound (AT-101) stock solution
-
Chemotherapeutic agent stock solution
-
MTS (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay) or CCK-8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the chemotherapeutic agent in complete medium.
-
For single-agent treatments, add 100 µL of the drug dilutions to the respective wells.
-
For combination treatments, add 50 µL of each drug at the desired concentrations.
-
Include vehicle control wells (medium with the same concentration of solvent, e.g., DMSO).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTS/CCK-8 Addition: Add 20 µL of MTS or 10 µL of CCK-8 reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm (for MTS) or 450 nm (for CCK-8) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot dose-response curves and determine the IC50 values (the concentration of drug that inhibits cell growth by 50%).
-
For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis following treatment.
Materials:
-
6-well plates
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, the chemotherapeutic agent, or the combination for the desired time (e.g., 24-48 hours).
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash adherent cells with PBS and detach using trypsin.
-
Combine all cells and centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the cells by flow cytometry within 1 hour of staining.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis/necrosis.
-
Western Blot Analysis
This protocol is used to detect changes in the expression of apoptosis-related proteins.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bcl-xL, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse treated cells with RIPA buffer.
-
Quantify protein concentration using the BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Visualize protein bands using an imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
-
Conclusion
This compound, in combination with standard chemotherapeutic agents, presents a promising strategy to overcome drug resistance and enhance therapeutic efficacy in various cancers. Its mechanism of action, targeting the core apoptosis machinery, provides a strong rationale for its use in combination regimens. The protocols outlined in these application notes provide a framework for researchers to investigate and validate the synergistic potential of this compound in their specific cancer models. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic benefits of this combination approach.
References
- 1. Gossypol and Its Natural Derivatives: Multitargeted Phytochemicals as Potential Drug Candidates for Oncologic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Systematic Review of Gossypol/AT-101 in Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic Review of Gossypol/AT-101 in Cancer Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Apoptosis Induced by Gossypol Acetic Acid
Introduction
Gossypol, a polyphenolic compound derived from cottonseed, and its acetic acid form (GAA), have demonstrated significant anti-proliferative and pro-apoptotic effects across a variety of cancer cell lines.[1][2] These application notes provide a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals to effectively measure apoptosis induced by Gossypol Acetic Acid. The methodologies described herein focus on key events in the apoptotic cascade, from mitochondrial membrane potential changes to caspase activation and DNA fragmentation.
This compound primarily induces apoptosis through the intrinsic, or mitochondrial, signaling pathway.[3][4] This process involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of pro-apoptotic factors.[5] Subsequent activation of a caspase cascade culminates in the characteristic morphological and biochemical hallmarks of apoptosis.
Key Signaling Pathways in this compound-Induced Apoptosis
This compound triggers apoptosis by targeting the mitochondria and modulating the expression and interaction of Bcl-2 family proteins. This leads to a cascade of events including the loss of mitochondrial membrane potential, release of cytochrome c, and activation of caspases. In some cellular contexts, GAA-induced apoptosis is also associated with the generation of reactive oxygen species (ROS), DNA damage, and activation of the p53 and endoplasmic reticulum (ER) stress pathways.
Experimental Protocols
The following section provides detailed protocols for key experiments to quantify and characterize apoptosis following treatment with this compound.
Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Workflow:
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 1-20 µM) for a specified duration (e.g., 24-72 hours). Include a vehicle-treated control group.
-
Cell Harvesting: Following treatment, collect both the adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
A decrease in mitochondrial membrane potential is an early indicator of apoptosis.
Protocol:
-
Cell Culture and Treatment: Treat cells with this compound as described above.
-
Staining: Add a fluorescent dye sensitive to mitochondrial membrane potential, such as JC-1 or Rhodamine 123, to the cell culture medium and incubate according to the manufacturer's protocol.
-
Analysis: Analyze the cells by fluorescence microscopy or flow cytometry. In healthy cells, JC-1 forms aggregates that fluoresce red, while in apoptotic cells with low ΔΨm, it remains as monomers and fluoresces green.
Caspase Activity Assay
This assay measures the activity of key executioner caspases, such as caspase-3 and caspase-7.
Protocol:
-
Cell Lysis: After treatment with this compound, lyse the cells to release their contents.
-
Substrate Addition: Add a fluorogenic or colorimetric substrate specific for the caspase of interest (e.g., a substrate for caspase-3/7).
-
Incubation and Measurement: Incubate the reaction and measure the fluorescence or absorbance using a plate reader. The signal intensity is proportional to the caspase activity.
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
Protocol:
-
Protein Extraction: Lyse the treated cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against proteins of interest, such as Bcl-2, Bcl-xL, Bax, cleaved caspase-9, and cleaved caspase-3.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
Data Presentation
The following tables summarize quantitative data from studies on this compound-induced apoptosis.
Table 1: Effect of this compound on Cell Viability and Apoptosis
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | % Apoptotic Cells (Annexin V+) | Reference |
| DU145 (Prostate Cancer) | 1 | 72 | 15% | |
| DU145 (Prostate Cancer) | 5 | 72 | 26% | |
| DU145 (Prostate Cancer) | 10 | 72 | 52% | |
| RAW264.7 (Macrophage) | 35 | 24 | 83% |
Table 2: Modulation of Apoptosis-Related Protein Expression by this compound
| Cell Line | Treatment | Protein | Change in Expression | Reference |
| DU-145 (Prostate Cancer) | (-)-Gossypol | Bcl-2 | Down-regulation | |
| DU-145 (Prostate Cancer) | (-)-Gossypol | Bcl-xL | Down-regulation | |
| DU-145 (Prostate Cancer) | (-)-Gossypol | Bax | Up-regulation | |
| BxPC-3 & MIA PaCa-2 (Pancreatic Cancer) | Gossypol | Bax/Bcl-2 ratio | ~1.5-fold increase | |
| BxPC-3 & MIA PaCa-2 (Pancreatic Cancer) | Gossypol | Cleaved Caspase-3 | ~8-fold increase |
Table 3: Caspase Activation in Response to this compound
| Cell Line | This compound Concentration (µM) | Caspase Activated | Method | Reference |
| RAW264.7 (Macrophage) | 25-35 | Caspase-3, Caspase-9 | Western Blot | |
| DU-145 (Prostate Cancer) | 5-10 | Caspase-3, Caspase-8, Caspase-9 | Western Blot | |
| HepG2 & HCT-116 (Cancer Cells) | 5-50 | Caspase-3/7 | Activity Assay |
Conclusion
The protocols and data presented provide a robust framework for investigating the pro-apoptotic effects of this compound. By employing these methodologies, researchers can effectively characterize the apoptotic response in various cell types, elucidate the underlying molecular mechanisms, and evaluate the therapeutic potential of this compound. The consistent observation of mitochondrial pathway activation underscores the importance of assessing mitochondrial integrity and Bcl-2 family protein modulation when studying the effects of this compound.
References
- 1. Gossypol induces apoptosis by activating p53 in prostate cancer cells and prostate tumor-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic Review of Gossypol/AT-101 in Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces apoptosis in RAW264.7 cells via a caspase-dependent mitochondrial signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces apoptosis in RAW264.7 cells via a caspase-dependent mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of (-)-gossypol-induced apoptosis in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Gossypol Acetic Acid in Breast and Prostate Cancer Cell Lines
References
- 1. Gossypol and Its Natural Derivatives: Multitargeted Phytochemicals as Potential Drug Candidates for Oncologic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Systematic Review of Gossypol/AT-101 in Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of apoptosis and antitumor effects of a small molecule inhibitor of Bcl-2 and Bcl-xl, gossypol acetate, in multiple myeloma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
Troubleshooting & Optimization
Technical Support Center: Gossypol Acetic Acid in Cell Culture
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for using Gossypol Acetic Acid (GAA) in cell culture experiments. It includes frequently asked questions, detailed protocols, solubility data, and troubleshooting advice to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cancer cells?
A1: this compound is the acetic acid solvate of Gossypol, a natural polyphenolic compound derived from the cotton plant (Gossypium species).[1] In oncology research, it is primarily known as a small molecule inhibitor of the B-cell lymphoma-2 (Bcl-2) family of anti-apoptotic proteins, such as Bcl-2 and Bcl-xL. By acting as a BH3 mimetic, Gossypol binds to these proteins, preventing them from inhibiting pro-apoptotic proteins (like Bax and Bak), which ultimately leads to the induction of apoptosis (programmed cell death) in cancer cells.[1]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: this compound is practically insoluble in water.[2] Therefore, it is essential to first dissolve it in an organic solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the most commonly used and recommended solvent. Other solvents like ethanol and dimethylformamide (DMF) can also be used.
Q3: At what temperature should I store the powdered compound and the stock solution?
A3: The solid, powdered form of this compound should be stored at -20°C for long-term stability (≥4 years). Stock solutions prepared in DMSO should be stored in aliquots at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage to prevent repeated freeze-thaw cycles.
Q4: Why is my this compound precipitating after I add it to my cell culture medium?
A4: Precipitation is a common issue and occurs because Gossypol is sparingly soluble in aqueous solutions like cell culture media. This can happen if the final concentration in the media is too high, if the DMSO concentration from the stock solution exceeds a safe limit (typically <0.5%), or if the compound is not mixed thoroughly and quickly upon dilution. It is also recommended not to store the final aqueous/media solution for more than one day, as the compound's stability in these solutions is limited.
Q5: What are typical working concentrations for cell culture experiments?
A5: The effective concentration of this compound can vary significantly depending on the cell line and the experimental endpoint. However, typical working concentrations reported in the literature are in the low micromolar (µM) range, often between 5 µM and 50 µM. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experiment.
Experimental Protocols & Data
Protocol: Preparation of this compound for Cell Culture
This protocol outlines the steps for preparing a concentrated stock solution in DMSO and subsequently diluting it into cell culture medium for treating cells.
-
Calculate Required Mass : Determine the mass of this compound powder needed to prepare a stock solution of a desired concentration (e.g., 20 mM). The molecular weight of this compound (C₃₀H₃₀O₈ · C₂H₄O₂) is 578.61 g/mol .
-
Reconstitute in DMSO : Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of high-purity, sterile DMSO to the vial containing the GAA powder. For example, to make a 20 mM stock, dissolve 5.79 mg of GAA in 500 µL of DMSO.
-
Ensure Complete Dissolution : Vortex the solution thoroughly until all the powder has dissolved. Gentle warming in a 37°C water bath can aid dissolution, but avoid overheating. The resulting stock solution should be clear and yellow.
-
Prepare Aliquots : Dispense the stock solution into smaller, single-use, sterile microcentrifuge tubes. This prevents contamination and avoids repeated freeze-thaw cycles of the main stock.
-
Storage : Store the aliquots at -20°C or -80°C, protected from light.
-
Prepare Working Solution : When ready to treat cells, thaw an aliquot of the stock solution. Perform serial dilutions in sterile cell culture medium to achieve the final desired concentration. Important : Add the stock solution dropwise into the medium while gently vortexing or swirling the tube to ensure rapid mixing and prevent localized high concentrations that can cause precipitation. The final concentration of DMSO in the medium should ideally be below 0.5% to avoid solvent toxicity.
-
Vehicle Control : Always prepare a vehicle control using the same final concentration of DMSO in the cell culture medium as used for the highest concentration of this compound.
Solubility Data
The following table summarizes the solubility of Gossypol in various solvents. Note that direct solubility data in specific cell culture media is limited; however, the solubility in a PBS-based buffer provides a close approximation for aqueous environments.
| Solvent / Medium | Solubility | Molar Equivalent (Approx.) | Source(s) |
| Organic Solvents (for Stock Solutions) | |||
| Dimethyl Sulfoxide (DMSO) | ~16.7 mg/mL | ~28.9 mM | |
| Dimethylformamide (DMF) | ~20 mg/mL | ~34.6 mM | |
| Ethanol | ~14.3 mg/mL | ~24.7 mM | |
| Methanol | 5 mg/mL | ~8.6 mM | |
| Acetone | 5 mg/mL | ~8.6 mM | |
| Aqueous Buffers (Proxy for Media) | |||
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | ~864 µM | |
| Water | Insoluble | N/A |
Note: The molecular weight of Gossypol (the active component) is 518.6 g/mol , while this compound is 578.61 g/mol . Molar calculations are based on the molecular weight of the respective form mentioned in the source.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitate forms immediately upon dilution into media. | 1. Poor Mixing Technique: Adding the DMSO stock too quickly creates a localized high concentration, causing the compound to crash out of solution. 2. Final Concentration Too High: The desired final concentration exceeds the solubility limit of GAA in the aqueous medium. | 1. Add the stock solution drop-by-drop to the culture medium while continuously vortexing or swirling. Pre-warming the medium to 37°C may also help. 2. Lower the final working concentration. If a high concentration is necessary, consider using a different solvent system if compatible with your experiment, or accept a fine suspension if it doesn't interfere with the assay. |
| Media becomes cloudy or precipitate appears after incubation (e.g., overnight at 37°C). | 1. Limited Aqueous Stability: Gossypol has limited stability in aqueous solutions. It is recommended not to store media containing GAA for more than a day. 2. Interaction with Media Components: Components in the serum (e.g., proteins) or the medium itself may interact with the compound over time, leading to precipitation. | 1. Always prepare fresh working solutions immediately before use. Do not store pre-diluted media. 2. If stability issues persist, consider reducing the serum concentration during treatment, if experimentally feasible. Perform a time-course experiment to observe when precipitation begins. |
| Inconsistent experimental results or loss of compound activity. | 1. Degradation of Stock Solution: Repeated freeze-thaw cycles can lead to degradation of the compound. 2. Adsorption to Plastics: Hydrophobic compounds can sometimes adsorb to the surface of plastic labware (e.g., pipette tips, tubes, plates). | 1. Aliquot the stock solution into single-use volumes upon preparation to avoid freeze-thaw cycles. Store properly at -20°C or -80°C. 2. Use low-retention plasticware. When preparing dilutions, rinse the pipette tip in the destination solution to ensure complete transfer. |
| Cell death observed in vehicle control group. | 1. DMSO Toxicity: The final concentration of DMSO in the culture medium is too high (typically >0.5%). | 1. Ensure the final DMSO concentration is consistent across all treatments and is at a non-toxic level for your specific cell line (usually ≤0.1%). If high concentrations of GAA are needed, prepare a more concentrated stock solution to minimize the volume of DMSO added. |
Visualized Workflows and Pathways
Caption: Workflow for preparing and using this compound in cell culture.
Caption: Gossypol's mechanism of action as a Bcl-2 inhibitor to induce apoptosis.
References
How to dissolve Gossypol Acetic Acid for experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on dissolving Gossypol Acetic Acid for experimental use. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and relevant technical data.
Troubleshooting Guide
This guide addresses common issues that may arise when preparing solutions of this compound.
| Question | Answer |
| Why is my this compound not dissolving completely? | Incomplete dissolution can be due to several factors. This compound is poorly soluble in water but soluble in organic solvents like DMSO, methanol, and ethanol[1]. Ensure you are using an appropriate solvent. The solubility can also be affected by temperature; gently warming the solution may aid dissolution. However, be cautious as excessive heat can lead to degradation. Also, verify the purity of your this compound, as impurities can affect solubility. |
| My solution was clear, but now there is a precipitate. What happened? | Precipitation upon standing can occur if the solution is supersaturated or if the solvent composition changes (e.g., through evaporation). It can also happen if the temperature of the solution decreases significantly. To resolve this, you can try gently warming and sonicating the solution. If the problem persists, you may need to prepare a more dilute solution or use a different solvent system. Care should be taken when adding water to a solution of this compound in acetic acid, as this can cause partial decomposition and precipitation of gossypol[2]. |
| I'm concerned about the stability of my this compound solution. How can I prevent degradation? | Gossypol can be unstable in various solvents over time, potentially undergoing tautomeric transformation rather than molecular decomposition[2]. To ensure stability, it is recommended to prepare fresh solutions for each experiment. If you need to store a stock solution, it is best to store it at -20°C for up to one month or at -80°C for up to six months in a tightly sealed container, protected from light and moisture[3]. Studies have shown that gossypol is highly stable in chloroform[2]. |
| The color of my solution seems to be changing. Is this normal? | A color change in your this compound solution could indicate degradation or a chemical reaction. Gossypol itself is a yellow pigment, and its solutions are typically yellow. If you observe a significant color change, it is advisable to prepare a fresh solution. To minimize degradation, protect the solution from light and air. |
Frequently Asked Questions (FAQs)
Here are answers to some frequently asked questions about working with this compound.
| Question | Answer |
| What are the recommended solvents for dissolving this compound? | This compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), methanol, ethanol, acetone, and ethyl acetate. It is insoluble in water. For cell culture experiments, DMSO is a common choice for preparing concentrated stock solutions that can then be diluted in culture media. |
| How do I prepare a stock solution of this compound? | A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section below. Generally, you will dissolve a known weight of this compound in a small volume of a suitable organic solvent, like DMSO, to create a concentrated stock. This stock can then be aliquoted and stored at low temperatures. |
| What is the solubility of this compound in common solvents? | The solubility of this compound varies with the solvent and temperature. Quantitative data for its solubility in several organic solvents is summarized in the "Data Presentation" section. |
| How should I store solid this compound? | Solid this compound should be stored at 4°C. Keep the container tightly sealed to protect it from moisture. |
| Is it necessary to filter the this compound solution after preparation? | Filtering the solution through a 0.22 µm syringe filter can be a good practice to remove any particulate matter and to sterilize the solution, especially if it will be used in cell culture experiments. |
Data Presentation
The following table summarizes the solubility of racemic (±)-Gossypol Acetic Acid in various organic solvents at different temperatures. The data is presented as the mole fraction (x10^3) of the solute.
| Temperature (K) | Isopropyl Alcohol (x10^3) | Ethanol (x10^3) | Acetic Acid (x10^3) | Ethyl Acetate (x10^3) |
| 288.15 | 1.85 | 2.55 | 3.51 | 1.12 |
| 293.15 | 2.21 | 3.01 | 4.15 | 1.35 |
| 298.15 | 2.63 | 3.54 | 4.89 | 1.62 |
| 303.15 | 3.12 | 4.16 | 5.75 | 1.93 |
| 308.15 | 3.69 | 4.88 | 6.74 | 2.28 |
| 313.15 | 4.36 | 5.72 | 7.88 | 2.68 |
| 318.15 | 5.14 | 6.69 | 9.19 | 3.14 |
Data extracted from Zhang et al., IOP Conf. Series: Materials Science and Engineering 292 (2017) 012048.
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound, which is suitable for use in many in vitro experiments.
Materials:
-
This compound (MW: 578.61 g/mol )
-
Dimethyl Sulfoxide (DMSO), sterile
-
Microcentrifuge tubes, sterile
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Weighing: Accurately weigh out 5.79 mg of this compound powder.
-
Dissolving: Add the weighed powder to a sterile microcentrifuge tube. Add 1 mL of sterile DMSO to the tube.
-
Mixing: Vortex the tube thoroughly until the this compound is completely dissolved. The solution should be clear and yellow. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This helps to avoid repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Keep the tubes protected from light.
Visualizations
Experimental Workflow for Dissolving this compound
Caption: Workflow for preparing a this compound stock solution.
Signaling Pathway of Gossypol-Induced Apoptosis
Caption: Gossypol induces apoptosis by inhibiting Bcl-2/Bcl-xL.
References
Technical Support Center: Gossypol Acetic Acid in DMSO Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gossypol Acetic Acid dissolved in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in a DMSO stock solution?
A1: this compound is more stable in solution than gossypol itself, which is known to undergo rapid degradation.[1][2] The stability of a this compound solution in DMSO is highly dependent on the storage temperature. For optimal stability, it is recommended to store stock solutions at low temperatures. One supplier suggests that a stock solution in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. For R-(-)-gossypol acetic acid in acetonitrile, a stock solution (1mg/mL) has been reported to be stable for 3 months at -70°C.[1]
Q2: What are the optimal storage conditions for a this compound DMSO stock solution?
A2: To maximize the shelf-life of your this compound DMSO stock solution, adhere to the following storage conditions:
| Storage Condition | Recommended Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
| 4°C | Short-term (days), though degradation is faster than at freezing temperatures.[1] |
| Room Temperature | Not recommended for storage due to significant degradation.[1] |
Data compiled from multiple sources. Stability may vary based on concentration and purity.
It is best practice to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Q3: Can I store my this compound DMSO solution at room temperature?
A3: Storing this compound solutions at room temperature is strongly discouraged. Studies on gossypol have shown it to be highly unstable at room temperature and at 37°C, with stability increasing as the storage temperature decreases. For instance, in plasma, more than 60% of R-(-)-gossypol degraded over 24 hours at room temperature.
Q4: What are the signs of degradation in my this compound solution?
A4: Visual signs of degradation can include a color change in the solution. However, significant degradation can occur without any visible changes. The most reliable method to assess the stability and purity of your solution is through analytical techniques like High-Performance Liquid Chromatography (HPLC). A change in the HPLC chromatogram, such as the appearance of new peaks or a decrease in the area of the main this compound peak, indicates degradation.
Q5: What are the potential degradation products of Gossypol in DMSO?
A5: The exact degradation products of this compound in DMSO are not fully elucidated in readily available literature. However, it is known that DMSO can have radical-triggering properties when exposed to the atmosphere, which may promote reactions. It is also important to note that changes in spectroscopic data of gossypol in solution may be due to tautomeric transformation rather than molecular decomposition.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected experimental results or loss of compound activity. | Degradation of this compound in the DMSO stock solution. | 1. Prepare a fresh stock solution from a new vial of solid this compound.2. Verify the integrity of your current stock solution using HPLC analysis.3. Ensure proper storage of the stock solution at -80°C in single-use aliquots. |
| Precipitate forms in the DMSO stock solution upon thawing. | The concentration of this compound may be too high for the storage temperature, or the compound is precipitating out of solution. | 1. Gently warm the vial to 37°C and vortex to redissolve the precipitate.2. If the precipitate persists, consider preparing a new stock solution at a slightly lower concentration. |
| Inconsistent results between experiments. | Repeated freeze-thaw cycles of the stock solution leading to degradation or inaccurate pipetting from a large stock. | 1. Prepare single-use aliquots of the stock solution to minimize freeze-thaw cycles.2. Ensure the stock solution is completely thawed and mixed well before each use. |
| Final concentration of DMSO is toxic to cells. | The concentration of the DMSO stock solution is too low, requiring a larger volume to be added to the cell culture media. | 1. Prepare a more concentrated stock solution so that the final concentration of DMSO in your experiment is typically below 0.5%.2. Always run a vehicle control (media with the same final concentration of DMSO) to account for any solvent effects. |
Experimental Protocols
Stability-Indicating HPLC Method for this compound
This protocol is adapted from established HPLC methods for gossypol analysis and can be used to assess the stability of this compound in DMSO.
1. Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 mm × 250 mm, 5 µm particle size).
2. Mobile Phase and Chromatographic Conditions:
| Parameter | Condition 1 | Condition 2 |
| Mobile Phase | Methanol–0.5% acetic acid aqueous solution (90:10, v/v) | Acetonitrile and 10 mM KH2PO4 (pH 3.0) (80:20, v/v) |
| Flow Rate | 0.8 mL/min | 1.0 mL/min |
| Detection Wavelength | 254 nm | Not specified, but 254 nm is a common choice. |
| Column Temperature | Ambient or controlled at 30°C. |
3. Sample Preparation:
-
Dilute a small aliquot of the this compound DMSO stock solution with the mobile phase to a suitable concentration for HPLC analysis.
4. Analysis:
-
Inject the prepared sample into the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks or a decrease in the area of the this compound peak over time.
Visualizations
Caption: Recommended workflow for preparing and using this compound DMSO solutions.
Caption: Troubleshooting flowchart for unexpected experimental results.
References
Technical Support Center: Gossypol Acetic Acid and Normal Cells
Welcome to the technical support center for researchers utilizing Gossypol Acetic Acid in studies involving normal, non-cancerous cells. This resource provides troubleshooting guidance and answers to frequently asked questions to ensure the smooth execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Gossypol?
A1: Gossypol is a naturally occurring polyphenolic aldehyde derived from the cotton plant (Gossypium species).[1][2] It exists in two enantiomeric forms, (+)-gossypol and (-)-gossypol, with the (-)-isomer being more biologically active and toxic.[1] this compound is a more stable, crystalline form of gossypol, making it easier to handle and store for research purposes.[3] It is important to note that the free form of gossypol is more toxic than its bound form.[4]
Q2: What is the primary mechanism of this compound-induced toxicity in normal cells?
A2: The primary mechanism of toxicity in normal cells involves the induction of apoptosis, or programmed cell death, primarily through the mitochondrial pathway. This is often initiated by an increase in intracellular Reactive Oxygen Species (ROS), which leads to mitochondrial dysfunction, activation of caspase-9 and caspase-3, and ultimately, cell death.
Q3: Is this compound cytotoxic to all normal cells?
A3: this compound has been shown to be cytotoxic to a range of normal cells, including macrophages, kidney cells, male germline stem cells, lymphocytes, and fibroblasts. However, the sensitivity to gossypol can vary between different cell types. Some studies suggest that rapidly growing cells may be more sensitive to its effects.
Q4: How should I prepare and store this compound for cell culture experiments?
A4: this compound is insoluble in water but soluble in organic solvents like dimethyl sulfoxide (DMSO), acetone, chloroform, and ether. For cell culture experiments, it is typically dissolved in DMSO to create a stock solution, which is then further diluted in the cell culture medium to the desired final concentration. It is recommended to keep the final DMSO concentration in the culture medium below 0.1% to avoid solvent-induced cytotoxicity. Stock solutions should be stored at -20°C and protected from light.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected cytotoxicity results.
-
Possible Cause 1: Solubility and Precipitation.
-
Solution: this compound has poor solubility in aqueous solutions. Ensure that your stock solution in DMSO is fully dissolved before diluting it in your cell culture medium. Visually inspect the medium for any signs of precipitation after adding the compound. If precipitation occurs, consider preparing a fresh, lower concentration stock solution or using a different solvent if compatible with your cell line.
-
-
Possible Cause 2: Stability of the compound.
-
Solution: this compound can degrade over time, especially when exposed to light and heat. Prepare fresh dilutions from your stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.
-
-
Possible Cause 3: Cell density.
-
Solution: The cytotoxic effect of many compounds can be influenced by cell density. Ensure that you are seeding a consistent number of cells for each experiment. It is advisable to perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration.
-
-
Possible Cause 4: Serum concentration.
-
Solution: The presence of serum proteins in the culture medium can sometimes interfere with the activity of compounds. If you are observing lower than expected toxicity, consider reducing the serum concentration during the treatment period, if your cells can tolerate it. Always maintain a consistent serum concentration across all experiments for comparability.
-
Issue 2: Difficulty in interpreting apoptosis assay results.
-
Possible Cause 1: Suboptimal staining concentrations or incubation times.
-
Solution: For Annexin V/PI staining, it is crucial to titrate the concentrations of both reagents and optimize the incubation time for your specific cell line and experimental conditions. Refer to the detailed experimental protocols below for starting points.
-
-
Possible Cause 2: Late-stage apoptosis or necrosis.
-
Solution: If you are observing a high percentage of PI-positive cells, it may indicate that the cells are in late-stage apoptosis or necrosis. Consider analyzing cells at earlier time points after gossypol treatment to capture the early apoptotic events (Annexin V positive, PI negative).
-
Issue 3: Variability in mitochondrial membrane potential measurements.
-
Possible Cause 1: JC-1 dye aggregation.
-
Solution: JC-1 is prone to aggregation, which can lead to inconsistent results. Ensure the JC-1 stock solution is properly dissolved and vortexed before use. Use the recommended concentration and incubation time as specified in the protocol.
-
-
Possible Cause 2: Photobleaching.
-
Solution: JC-1 is light-sensitive. Protect the cells from light during incubation and imaging to prevent photobleaching, which can affect the fluorescence intensity.
-
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various normal cell lines.
| Cell Line | Cell Type | IC50 Value (µM) | Incubation Time (hours) |
| Bovine Kidney (BK) Cells | Kidney Epithelial | < 10 ppm (approx. < 19.3 µM) | 48 |
| Human Lymphocytes | Immune Cells | Dose-dependent decrease in viability | Not specified |
| Human Fibroblasts | Connective Tissue | Dose-dependent DNA strand breaks (5-40 µg/ml) | Not specified |
| Male Germline Stem Cells (mGSCs) | Stem Cells | Statistical difference in viability at 5 µM | 36 |
| Retinal Pigment Epithelial (RPE) cells | Epithelial Cells | Protective effect at 5 µM against oxidative stress | 24 |
Note: The conversion from ppm to µM for BK cells is an approximation based on the molecular weight of gossypol.
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is adapted from standard MTT assay procedures.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Detection (Annexin V-FITC/PI Staining)
This protocol is a general guideline for apoptosis detection by flow cytometry.
-
Cell Preparation: Treat cells with this compound for the desired time. Harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Mitochondrial Membrane Potential (ΔΨm) Measurement (JC-1 Assay)
This protocol outlines the use of the JC-1 dye to measure changes in mitochondrial membrane potential.
-
Cell Treatment: Seed cells in a suitable plate or dish and treat with this compound. Include a positive control (e.g., CCCP) to induce mitochondrial membrane depolarization.
-
JC-1 Staining: After treatment, incubate the cells with JC-1 staining solution (typically 1-10 µM in culture medium) for 15-30 minutes at 37°C.
-
Washing: Remove the staining solution and wash the cells with assay buffer.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer. Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic cells with low ΔΨm will show green fluorescence (JC-1 monomers).
-
Data Analysis: The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.
Signaling Pathways and Experimental Workflows
Gossypol-Induced Mitochondrial Apoptosis Pathway
Caption: this compound induces apoptosis via the mitochondrial pathway.
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for determining cell viability using the MTT assay.
Logical Flow for Troubleshooting Inconsistent Results
Caption: Troubleshooting logic for inconsistent cytotoxicity data.
References
- 1. Gossypol Toxicity from Cottonseed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The aldehyde group of gossypol induces mitochondrial apoptosis via ROS-SIRT1-p53-PUMA pathway in male germline stem cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Comparative Study of the Cytotoxic Effects and Oxidative Stress of Gossypol on Bovine Kidney and HeLa Cell Lines - Iranian Journal of Toxicology [ijt.arakmu.ac.ir]
Technical Support Center: Gossypol Acetic Acid
This technical support center provides troubleshooting guidance and frequently asked questions regarding the off-target effects of Gossypol Acetic Acid (GAA). The information is intended for researchers, scientists, and drug development professionals.
Section 1: Frequently Asked Questions (FAQs) on Off-Target Effects
This section addresses general questions about the known off-target activities of this compound.
Question 1: What are the primary known off-target effects of this compound beyond Bcl-2 family inhibition?
Answer: this compound (GAA) is well-known as a BH3 mimetic that inhibits anti-apoptotic Bcl-2 family proteins like Bcl-2 and Bcl-xL.[1][2] However, it possesses broad biological activity and can elicit several off-target effects, which may influence experimental outcomes. Key off-target activities include:
-
Inhibition of Dehydrogenase Enzymes: GAA is a known inhibitor of several dehydrogenase enzymes, including lactate dehydrogenase (LDH) and other NAD-linked enzymes.[3] This can significantly impact cellular metabolism.
-
Modulation of Signaling Pathways: GAA can interfere with multiple signaling pathways independent of its action on Bcl-2. Documented effects include inhibition of the IL-6/JAK1/STAT3 pathway, regulation of the FoxO3/Sestrin2 pathway, and potential modulation of the PI3K-Akt and Ras signaling pathways.[4][5]
-
Induction of Oxidative Stress: The compound can induce the production of Reactive Oxygen Species (ROS), leading to oxidative stress and mitochondrial dysfunction in certain cell types.
-
Antiferroptotic Activity: GAA has been shown to protect against ferroptosis, an iron-dependent form of cell death, by reducing lipid peroxidation and chelating iron.
-
General Cytotoxicity: At higher concentrations, GAA exhibits broad cytotoxicity affecting various cell types, including non-cancerous cells, by impacting metabolism and cell viability.
Question 2: At what concentrations are off-target effects typically observed?
Answer: The concentration at which off-target effects become prominent can vary significantly depending on the cell type, experimental duration, and the specific effect being measured. While GAA can inhibit Bcl-2/Bcl-xL in the low micromolar range (e.g., IC50 of 2.2-2.4 µM in multiple myeloma cells), other effects may require higher concentrations.
For example, significant metabolic depression in rat interstitial cells was observed starting at 50-100 µg/mL. In macrophage cell lines, concentrations of 25-35 µmol/L were used to induce apoptosis via a mitochondrial signaling pathway. It is crucial to perform dose-response experiments in your specific model system to distinguish between on-target and potential off-target effects.
Section 2: Troubleshooting Guide - Unexpected Cytotoxicity
This guide helps address common issues related to unexpected or excessive cell death in experiments using this compound.
Question 3: I'm observing much higher cytotoxicity in my cell line than predicted by Bcl-2/Bcl-xL inhibition alone. What could be the cause?
Answer: If you are observing cytotoxicity that seems disproportionate to the expression levels of Bcl-2 family proteins in your cells, it is likely due to one or more of GAA's off-target activities.
Possible Causes:
-
Metabolic Disruption: GAA can inhibit key metabolic enzymes like lactate dehydrogenase. It has been shown to abolish glucose utilization and reduce oxygen consumption, leading to a general depression of cellular metabolism and subsequent cell death.
-
Mitochondrial Dysfunction: GAA can act directly on mitochondria to induce the release of cytochrome c. It can also cause a loss of mitochondrial membrane potential (ΔΨm) and an increase in ROS, leading to caspase-dependent apoptosis.
-
Inhibition of Other Survival Pathways: GAA has been found to inhibit the pro-survival IL-6/JAK1/STAT3 signaling pathway in leukemia stem cells, which could contribute to cell death in models where this pathway is active.
Troubleshooting Workflow:
The following diagram outlines a workflow to investigate the cause of unexpected cytotoxicity.
References
- 1. Induction of apoptosis and antitumor effects of a small molecule inhibitor of Bcl-2 and Bcl-xl, gossypol acetate, in multiple myeloma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (-)-Gossypol acts directly on the mitochondria to overcome Bcl-2- and Bcl-X(L)-mediated apoptosis resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound Prevents Oxidative Stress-Induced Retinal Pigment Epithelial Necrosis by Regulating the FoxO3/Sestrin2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound regulates leukemia stem cells by degrading LRPPRC via inhibiting IL-6/JAK1/STAT3 signaling or resulting mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Gossypol Acetic Acid for Apoptosis Induction
This guide provides researchers, scientists, and drug development professionals with essential information for using Gossypol Acetic Acid to induce apoptosis in experimental settings. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and data summaries to facilitate experimental design and execution.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is a typical starting concentration for this compound to induce apoptosis?
A1: The effective concentration of this compound is highly cell-type dependent. For initial experiments, a dose-response study is recommended. Based on published data, a starting range of 5 µM to 40 µmol/L is common. For example, in DU-145 prostate cancer cells, significant apoptosis is observed at 5-10 µM,[1] while concentrations of 15 to 40 µmol/L were used in RAW264.7 macrophage cells.[2]
Q2: My cells are not showing significant signs of apoptosis. What are the possible reasons?
A2: Several factors could contribute to a lack of apoptotic induction:
-
Concentration/Time: The concentration of this compound may be too low, or the incubation time too short. For DU145 prostate cancer cells, apoptosis increased from 5% at 24 hours to 52% at 72 hours with 10 μM of gossypol.[3]
-
Cell Line Resistance: Some cell lines exhibit resistance to apoptosis. This can be due to high expression levels of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[4][5] In such cases, higher concentrations or combination therapies may be necessary.
-
Compound Stability/Solubility: this compound should be properly dissolved. A stock solution in DMSO is common. Ensure the final DMSO concentration in your cell culture medium is non-toxic (typically <0.1%). If you observe precipitation, prepare a fresh stock solution.
-
Assay Sensitivity: The method used to detect apoptosis may not be sensitive enough. Consider using multiple assays to confirm apoptosis, such as Annexin V/PI staining and a functional assay like caspase activity measurement.
Q3: How can I be sure that the cell death I'm observing is apoptosis and not necrosis?
A3: It is crucial to distinguish between these two forms of cell death.
-
Annexin V/PI Staining: This is a standard flow cytometry-based method. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic and necrotic cells will be positive for both.
-
Morphological Assessment: Apoptotic cells exhibit characteristic features like cell shrinkage, membrane blebbing, and formation of apoptotic bodies, which can be observed using microscopy.
-
Caspase Activation: Apoptosis is often a caspase-dependent process. Measuring the activity of initiator caspases (caspase-8, caspase-9) and effector caspases (caspase-3/7) can confirm an apoptotic pathway. Gossypol has been shown to activate caspase-9 and caspase-3/7, indicating the involvement of the mitochondrial (intrinsic) pathway.
Q4: I'm observing high toxicity in my control (vehicle-treated) cells. What could be the cause?
A4: The most common cause is the solvent used to dissolve this compound, typically DMSO. High concentrations of DMSO can be toxic to cells. It is critical to ensure the final concentration in the culture medium is low and consistent across all wells, including the vehicle control. A final DMSO concentration of 0.1% or lower is generally considered safe for most cell lines.
Q5: What is the primary mechanism of Gossypol-induced apoptosis?
A5: Gossypol primarily induces apoptosis by acting as a BH3 mimetic. It binds to the BH3-binding groove of anti-apoptotic Bcl-2 family proteins, such as Bcl-2 and Bcl-xL. This inhibits their function, leading to the activation of pro-apoptotic proteins like Bax and Bak. This process results in mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade. Additionally, gossypol can induce apoptosis through other mechanisms, including the generation of reactive oxygen species (ROS) and induction of endoplasmic reticulum (ER) stress.
Quantitative Data Summary
The following tables summarize effective concentrations of this compound across different cancer cell lines.
| Cell Line | Gossypol Concentration | Incubation Time | Observed Effect | Reference |
| Prostate Cancer | ||||
| DU-145 | 5-10 µM | 72 hours | Significant increase in apoptosis (26-52%) | |
| PC-3 | 5-20 µM | 24 hours | Inhibition of Bcl-xL/Bax heterodimerization | |
| Pancreatic Cancer | ||||
| BxPC-3 | Not specified | Not specified | Induction of apoptosis via PERK-CHOP signaling | |
| MIA PaCa-2 | Not specified | Not specified | Induction of apoptosis and apoptotic body formation | |
| Multiple Myeloma | ||||
| OPM2 | Not specified | Not specified | Dose- and time-dependent apoptosis induction | |
| Macrophage | ||||
| RAW264.7 | 25-35 µmol/L | 24 hours | Significant inhibition of proliferation and apoptosis induction |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted for determining the cytotoxic effect of this compound.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
This compound stock solution (e.g., 20 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 15 to 40 µmol/L). Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plate for the desired time period (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Apoptosis Detection by Annexin V-FITC/PI Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentration of this compound for the specified time.
-
Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Visualizations
Caption: General workflow for a this compound-induced apoptosis experiment.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. This compound induces apoptosis in RAW264.7 cells via a caspase-dependent mitochondrial signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gossypol induces apoptosis by activating p53 in prostate cancer cells and prostate tumor-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. aacrjournals.org [aacrjournals.org]
Technical Support Center: Overcoming Resistance to Gossypol Acetic Acid in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gossypol Acetic Acid (and its active enantiomer, AT-101) in cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cancer cells?
This compound is a natural polyphenolic aldehyde derived from the cotton plant (Gossypium species).[1][2] Its R-(-)-enantiomer, also known as AT-101, is the more biologically active form.[2] Gossypol acts as a BH3 mimetic, directly binding to the BH3 groove of anti-apoptotic Bcl-2 family proteins, such as Bcl-2 and Bcl-xL, thereby inhibiting their function and promoting apoptosis.[2]
Q2: What are the common mechanisms by which cancer cells develop resistance to this compound?
The primary mechanism of resistance involves the upregulation of other anti-apoptotic Bcl-2 family proteins that are not effectively targeted by Gossypol, most notably Myeloid cell leukemia 1 (Mcl-1). Increased expression of Mcl-1 can sequester pro-apoptotic proteins, rendering Gossypol ineffective.
Q3: How can resistance to this compound be overcome?
Several strategies can be employed to overcome Gossypol resistance:
-
Combination Therapy: Using Gossypol in combination with other chemotherapeutic agents (e.g., docetaxel, gemcitabine) or radiation has shown synergistic effects in preclinical and clinical studies.[2]
-
Induction of the Unfolded Protein Response (UPR) and NOXA: Gossypol can induce endoplasmic reticulum (ER) stress, leading to the activation of the UPR. This, in turn, upregulates the pro-apoptotic BH3-only protein NOXA, which is a potent inhibitor of Mcl-1.
-
Targeting Mcl-1: The use of specific Mcl-1 inhibitors in combination with Gossypol can directly counteract the primary resistance mechanism.
Troubleshooting Guides
Cell Viability Assays
Q: My cell viability assay (e.g., MTT, XTT) shows inconsistent or unexpected results after Gossypol treatment. What could be the issue?
A: Several factors can contribute to inconsistent results in viability assays:
-
Gossypol Precipitation: Gossypol has poor water solubility and can precipitate in culture media, especially at higher concentrations. This can affect drug availability and lead to variable results.
-
Troubleshooting:
-
Ensure complete solubilization of Gossypol in a suitable solvent (e.g., DMSO) before adding it to the media.
-
Visually inspect the media for any signs of precipitation after adding Gossypol.
-
Consider using a lower concentration range or optimizing the final solvent concentration in the media.
-
-
-
Cell Seeding Density: The initial number of cells seeded can significantly impact the outcome of viability assays.
-
Troubleshooting:
-
Optimize the cell seeding density for your specific cell line to ensure they are in the exponential growth phase during the experiment.
-
Ensure uniform cell seeding across all wells.
-
-
-
Incubation Time: The duration of Gossypol treatment can influence the observed cytotoxicity.
-
Troubleshooting:
-
Perform a time-course experiment to determine the optimal incubation time for your cell line and Gossypol concentration.
-
-
-
Assay Interference: Gossypol's color may interfere with the colorimetric readings of some viability assays.
-
Troubleshooting:
-
Include a "no-cell" control with media and Gossypol to measure any background absorbance.
-
Consider using an alternative viability assay that is less prone to colorimetric interference, such as a fluorescence-based assay.
-
-
Apoptosis Assays (Annexin V/PI Staining)
Q: I am not observing the expected increase in apoptosis after Gossypol treatment using Annexin V/PI staining.
A: This could be due to several reasons:
-
Suboptimal Gossypol Concentration or Incubation Time: The concentration of Gossypol may be too low, or the incubation time may be too short to induce detectable apoptosis.
-
Troubleshooting:
-
Perform a dose-response and time-course experiment to identify the optimal conditions for inducing apoptosis in your cell line.
-
-
-
Cell Line Resistance: The cancer cell line you are using may be inherently resistant to Gossypol-induced apoptosis.
-
Troubleshooting:
-
Analyze the baseline expression levels of Bcl-2 family proteins (Bcl-2, Bcl-xL, Mcl-1) in your cell line. High Mcl-1 levels may indicate resistance.
-
Consider combination treatments to overcome resistance (see FAQs).
-
-
-
Technical Issues with the Assay: Problems with the staining procedure or flow cytometry settings can lead to inaccurate results.
-
Troubleshooting:
-
Ensure that the Annexin V binding buffer contains sufficient calcium, as Annexin V binding to phosphatidylserine is calcium-dependent.
-
Properly compensate for spectral overlap between the fluorochromes used (e.g., FITC and PI).
-
Include appropriate controls: unstained cells, single-stained cells (Annexin V only and PI only), and a positive control for apoptosis induction.
-
-
Western Blotting
Q: I am having trouble detecting changes in the expression of Bcl-2 family proteins (e.g., Bcl-2, Mcl-1, NOXA) after Gossypol treatment.
A: Western blotting for apoptosis-related proteins can be challenging. Here are some common issues and solutions:
-
Poor Antibody Quality: The primary antibody may not be specific or sensitive enough to detect the protein of interest.
-
Troubleshooting:
-
Use antibodies that have been validated for Western blotting.
-
Optimize the antibody dilution and incubation conditions.
-
Include a positive control cell lysate known to express the protein of interest.
-
-
-
Low Protein Expression: The protein of interest may be expressed at low levels in your cells.
-
Troubleshooting:
-
Increase the amount of protein loaded onto the gel.
-
Consider using an immunoprecipitation step to enrich for the protein before Western blotting.
-
-
-
Protein Degradation: Apoptosis-related proteins can be susceptible to degradation during sample preparation.
-
Troubleshooting:
-
Work quickly and keep samples on ice throughout the lysis procedure.
-
Use a lysis buffer containing a cocktail of protease and phosphatase inhibitors.
-
-
-
Incorrect Timing of Sample Collection: The expression of some proteins, like NOXA, can be transient.
-
Troubleshooting:
-
Perform a time-course experiment to determine the peak expression time of the protein after Gossypol treatment.
-
-
Data Presentation
Table 1: IC50 Values of Gossypol (AT-101) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (h) | Reference |
| MM-B1 | Malignant Mesothelioma | 9.30 | 48 | |
| MM-B1 | Malignant Mesothelioma | 5.59 | 72 | |
| H-Meso-1 | Malignant Mesothelioma | 9.24 | 48 | |
| H-Meso-1 | Malignant Mesothelioma | 2.66 | 72 | |
| MM-F1 | Malignant Mesothelioma | 9.32 | 48 | |
| MM-F1 | Malignant Mesothelioma | 5.10 | 72 | |
| #40a | Malignant Mesothelioma (mouse) | 5.44 | 48 | |
| #40a | Malignant Mesothelioma (mouse) | 3.87 | 72 | |
| AGS | Gastric Cancer | ~15 | 72 | |
| YCC16 | Gastric Cancer | ~10 | 72 | |
| SNU1 | Gastric Cancer | >20 | 72 |
Experimental Protocols
Annexin V-FITC Apoptosis Assay
This protocol is adapted from established methods for detecting apoptosis by flow cytometry.
Materials:
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution (1 mg/mL)
-
10X Annexin V Binding Buffer (0.1 M Hepes/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
Treated and untreated cell suspensions
Procedure:
-
Induce apoptosis in cells using the desired Gossypol treatment. Prepare control (untreated) cells in parallel.
-
Harvest the cells (including any floating cells from the supernatant) and wash them twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Western Blot for Bcl-2 Family Proteins
This protocol provides a general guideline for the detection of Bcl-2, Mcl-1, and NOXA.
Materials:
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against Bcl-2, Mcl-1, and NOXA
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Loading control antibody (e.g., GAPDH, β-actin)
Procedure:
-
Cell Lysis:
-
Wash treated and untreated cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-50 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Co-Immunoprecipitation (Co-IP) for Bcl-2/Mcl-1 Interaction
This protocol is designed to investigate the interaction between Bcl-2 family proteins.
Materials:
-
Co-IP Lysis Buffer (non-denaturing, e.g., 1% Triton X-100 or NP-40 based buffer) with protease and phosphatase inhibitors
-
Primary antibody for immunoprecipitation (e.g., anti-Mcl-1)
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., low pH buffer or SDS-PAGE sample buffer)
-
Primary antibodies for Western blot detection (e.g., anti-Bcl-2, anti-Mcl-1)
Procedure:
-
Cell Lysis:
-
Lyse cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
Determine the protein concentration of the lysate.
-
-
Pre-clearing (Optional but Recommended):
-
Incubate the cell lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-Mcl-1) for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with cold wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the protein complexes from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
-
Western Blot Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against the proteins of interest (e.g., Bcl-2 and Mcl-1).
-
Visualizations
Caption: Overcoming Gossypol resistance via ER stress and NOXA induction.
References
Gossypol Acetic Acid degradation and storage conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gossypol Acetic Acid.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For optimal stability, solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] Some suppliers recommend storing it in a freezer.[3] It is crucial to protect it from light and moisture.
Q2: How should I prepare and store this compound solutions?
The stability of this compound in solution is highly dependent on the solvent.[1]
-
Chloroform: Gossypol is highly stable in chloroform.[1]
-
Methanol and DMSO: In solvents like methanol and dimethyl sulfoxide (DMSO), Gossypol can undergo tautomerization over time, which may affect experimental results. It is advisable to prepare fresh solutions in these solvents before use.
When preparing solutions, use high-purity solvents and protect the solution from light. For short-term storage, refrigeration (2-8 °C) is recommended. For longer-term storage, aliquoting and freezing (-20 °C or -80 °C) can be considered, but stability should be verified.
Q3: I observed a change in the color/spectroscopic properties of my this compound solution. Is it degraded?
Not necessarily. Gossypol exists in different tautomeric forms (aldehyde-aldehyde, lactol-lactol, and ketol-ketol), and the equilibrium between these forms can shift depending on the solvent and storage time. This can lead to changes in spectroscopic properties (e.g., UV-Vis and NMR spectra) that may be mistaken for degradation. A study has shown that in chloroform, methanol, and DMSO, observed spectral changes over 45 days were primarily due to this tautomeric transformation rather than molecular decomposition.
Q4: What are the main factors that can cause the degradation of Gossyp-ol Acetic Acid?
While Gossypol is relatively stable under proper storage, several factors can contribute to its degradation:
-
Light: Exposure to light can potentially lead to photodegradation.
-
High Temperatures: Elevated temperatures can accelerate chemical degradation.
-
Extreme pH: Strong acidic or basic conditions can promote hydrolysis or other degradation reactions.
-
Oxidizing Agents: Contact with strong oxidizing agents should be avoided.
Q5: Are there known degradation pathways for this compound?
The primary non-enzymatic alteration observed in solution is tautomerization. In biological systems or in the presence of specific enzymes, gossypol can undergo more complex degradation, including hydrolysis, dehydrogenation, and conjugation with amines. Microbial degradation pathways involve processes like binding with amino acids (e.g., lysine) and oxidation or ring-opening of the active groups.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results between batches of this compound solution. | Tautomeric shifts in the stock solution over time. | Prepare fresh solutions for each experiment, especially when using solvents like DMSO or methanol. If using a stock solution, perform a quality control check (e.g., UV-Vis scan) before each use to ensure consistency. |
| Precipitate forms in the solution upon storage. | Poor solubility or compound instability at the storage temperature. | Ensure the storage solvent and concentration are appropriate. If storing at low temperatures, allow the solution to come to room temperature and vortex thoroughly before use. Consider filtering the solution if a precipitate persists. |
| Loss of biological activity in an assay. | Degradation of the compound. | Review storage and handling procedures. Ensure the compound is protected from light and stored at the recommended temperature. Prepare fresh solutions and re-test. Consider performing a stability study under your specific experimental conditions. |
| Discoloration of the solid compound. | Improper storage leading to oxidation or contamination. | Discard the compound if significant discoloration is observed. Always store solid this compound in a tightly sealed container in a cool, dark, and dry place. |
Storage and Stability Data Summary
| Parameter | Condition | Observation/Recommendation | Reference |
| Solid Storage | Cool, dry, well-ventilated, protected from light. | Recommended for long-term stability. | |
| Freezer. | Recommended by some suppliers for enhanced stability. | ||
| Solution Stability | In Chloroform | Highly stable; exists in aldehyde-aldehyde form initially, then a stable mixture of aldehyde-aldehyde and lactol-lactol tautomers. | |
| In Methanol | Mainly exists as the aldehyde-aldehyde tautomer initially, converting to the lactol-lactol form over 30-45 days. | ||
| In DMSO | Exists as a mixture of aldehyde-aldehyde, lactol-lactol, and ketol-ketol tautomers with a competitive relationship between the forms over time. | ||
| Influencing Factors | Light and Oxygen | A study found little effect on the stability of gossypol in chloroform, methanol, and DMSO under tested conditions. However, protection from light is generally recommended as a precaution. |
Experimental Protocols
Protocol 1: Assessment of this compound Solution Stability by UV-Vis Spectroscopy
Objective: To monitor the stability of a this compound solution over time under specific storage conditions.
Materials:
-
This compound
-
High-purity solvent (e.g., Chloroform, Methanol, DMSO)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Methodology:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the desired solvent.
-
Immediately after preparation (Time 0), take an aliquot of the stock solution and dilute it to a suitable concentration for UV-Vis analysis (e.g., 10 µg/mL).
-
Scan the diluted solution in the UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-500 nm).
-
Record the absorbance spectrum, paying close attention to the wavelength of maximum absorbance (λmax) and the absorbance value at λmax.
-
Store the stock solution under the desired conditions (e.g., room temperature in the dark, 4°C, -20°C).
-
At specified time points (e.g., 1, 3, 7, 14, and 30 days), repeat steps 2-4 using a fresh aliquot from the stock solution.
-
Compare the spectra over time. Significant changes in λmax or a decrease in absorbance at λmax may indicate degradation or tautomeric shifts.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound solutions.
Caption: Tautomeric equilibrium of Gossypol in different solvents.
References
- 1. Investigating Stability and Tautomerization of Gossypol—A Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of the process parameters for reduction of gossypol levels in cottonseed meal by functional recombinant NADPH-cytochrome P450 reductase and cytochrome P450 CYP9A12 of Helicoverpa armigera - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
Technical Support Center: Improving the In Vivo Bioavailability of Gossypol Acetic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the in vivo bioavailability of Gossypol Acetic Acid (GAA).
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its bioavailability a significant challenge?
This compound is a crystalline complex of the natural phenol gossypol, which is derived from the cotton plant (genus Gossypium).[1][2] It has garnered significant interest for its anti-tumor, anti-fertility, and anti-viral properties.[3] However, its clinical development is hampered by poor oral bioavailability. This limitation stems from several factors, including low aqueous solubility, potential degradation in the gastrointestinal (GI) tract, and active removal from cells by efflux pumps.[4][5] The mean oral bioavailability of the racemic (+/-)-gossypol in dogs has been reported to be approximately 30.9% (± 16.2%), indicating that a large portion of the orally administered dose does not reach systemic circulation.
Q2: What are the primary factors limiting the in vivo bioavailability of this compound?
The primary barriers to achieving adequate systemic concentrations of this compound after oral administration are:
-
Poor Aqueous Solubility : Gossypol is a hydrophobic molecule, making it difficult to dissolve in the aqueous environment of the GI tract. This is a rate-limiting step for absorption.
-
Intestinal Efflux : Gossypol is a substrate for P-glycoprotein (P-gp), an efflux transporter protein found on the surface of intestinal epithelial cells. P-gp actively pumps the drug out of the cells and back into the intestinal lumen, thereby reducing net absorption.
-
First-Pass Metabolism : Gossypol is known to interact with hepatic drug-metabolizing enzymes, such as cytochrome P-450. This metabolic activity in the liver can degrade the drug before it reaches systemic circulation, further reducing its bioavailability.
-
GI Tract Interactions : Gossypol can interfere with digestive and absorptive functions in the intestine, which may also impact its own uptake.
Caption: Key physiological barriers limiting the oral bioavailability of this compound.
Q3: What are the most effective formulation strategies to enhance the bioavailability of this compound?
Several advanced formulation strategies can be employed to overcome the challenges associated with GAA's poor solubility and absorption.
-
Solid Dispersions : This technique involves dispersing the hydrophobic drug (GAA) in a hydrophilic inert carrier at a solid state. By creating a solid dispersion, the drug's particle size is reduced to a molecular level, which significantly increases its surface area, dissolution rate, and consequently, its bioavailability. Common carriers include polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose (HPMC).
-
Nanotechnology-Based Delivery Systems : Encapsulating GAA in nanocarriers offers a powerful method to improve bioavailability.
-
Nanoparticles : Polymeric nanoparticles (e.g., made from PLGA) can protect the drug from degradation, enhance its solubility, and facilitate its uptake by intestinal cells.
-
Lipid-Based Nanocarriers : Formulations like Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) or Solid Lipid Nanoparticles (SLNs) can improve absorption by utilizing lipid absorption pathways and potentially bypassing first-pass metabolism via lymphatic transport.
-
-
Inhibition of P-glycoprotein (P-gp) : Since P-gp actively removes GAA from intestinal cells, co-administration with a P-gp inhibitor can significantly boost absorption. Many pharmaceutical excipients used in formulations, such as Vitamin E TPGS, Soluplus®, and various surfactants (e.g., Tween 80), have been shown to inhibit P-gp, making them excellent components for advanced delivery systems.
Troubleshooting Guides
Problem 1: Consistently low and variable plasma concentrations of Gossypol are observed in our animal studies.
-
Possible Cause 1: Poor Dissolution In Vivo.
-
Troubleshooting Tip: Your formulation may not be adequately enhancing the dissolution rate of GAA in the GI tract. Consider reformulating using a method that increases the drug's effective surface area.
-
Recommended Action: Develop a solid dispersion of GAA with a hydrophilic carrier like PEG 4000 or PVP K30. This can be achieved via the solvent evaporation or fusion method. The amorphous state of the drug in the dispersion will lead to a faster dissolution rate.
-
-
Possible Cause 2: Significant P-glycoprotein (P-gp) Mediated Efflux.
-
Troubleshooting Tip: The low plasma concentration could be due to the drug being actively pumped back into the gut lumen by P-gp transporters.
-
Recommended Action: Incorporate a known P-gp inhibitor into your formulation. Pharmaceutically acceptable excipients like Vitamin E TPGS or Pluronic block copolymers can be used. These can be integrated into nanoparticle or lipid-based formulations to create a dual-action system that both improves solubility and blocks efflux.
-
-
Possible Cause 3: High First-Pass Metabolism.
-
Troubleshooting Tip: Gossypol may be extensively metabolized by the liver before reaching systemic circulation.
-
Recommended Action: Explore lipid-based formulations, such as those containing long-chain fatty acids, which can promote lymphatic transport. This pathway allows a portion of the absorbed drug to bypass the liver, thereby increasing bioavailability.
-
Problem 2: The formulated this compound shows poor dissolution during in vitro testing.
-
Possible Cause 1: Drug Recrystallization.
-
Troubleshooting Tip: In amorphous systems like solid dispersions, the drug can revert to its less soluble, crystalline form over time or upon contact with the dissolution medium.
-
Recommended Action: Ensure the chosen polymer carrier is appropriate and used at a sufficient ratio to maintain the stability of the amorphous state. The inclusion of a secondary stabilizing polymer may be necessary. Characterize the solid-state properties of your formulation using techniques like Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD) to confirm it is amorphous.
-
-
Possible Cause 2: Inadequate Wetting of the Formulation.
-
Troubleshooting Tip: Even with reduced particle size, poor wettability can hinder the dissolution process.
-
Recommended Action: Include a surfactant (e.g., sodium lauryl sulfate, Tween 80) in your formulation or the dissolution medium. For solid dispersions, using a carrier with surfactant properties can also improve wettability.
-
Data Presentation
Table 1: Summary of Pharmacokinetic Parameters of Gossypol Enantiomers in Humans Following a Single Oral Dose
| Parameter | (+)-Gossypol | (-)-Gossypol | (+/-)-Gossypol |
| Peak Plasma Conc. | Significantly Greater | Significantly Lower | - |
| AUC (Area Under Curve) | Significantly Greater | Significantly Lower | - |
| Elimination Half-Life (t½) | ~29 times longer | Shorter | 286 ± 179 hours |
| Mass Transfer Rate | Lower | Higher | - |
(Data synthesized from literature. Specific values can vary significantly between studies.)
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
This protocol describes a common method for preparing a solid dispersion to enhance the dissolution of GAA.
-
Materials & Equipment :
-
This compound (GAA)
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone K30 - PVP K30)
-
Organic solvent (e.g., Ethanol or a mixture of Dichloromethane/Methanol)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle, Sieve (e.g., 100-mesh)
-
-
Methodology :
-
Dissolution : Accurately weigh GAA and the chosen carrier (e.g., in a 1:4 drug-to-carrier ratio). Dissolve both components completely in a minimal amount of the selected organic solvent in a round-bottom flask.
-
Solvent Evaporation : Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C). Continue until a solid, thin film is formed on the inner wall of the flask.
-
Drying : Scrape the solid mass from the flask. Place the material in a vacuum oven at a slightly elevated temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
Pulverization : Grind the dried solid dispersion using a mortar and pestle.
-
Sieving : Pass the pulverized powder through a sieve to obtain particles of a uniform and desired size.
-
Characterization : Store the final product in a desiccator. Characterize the solid dispersion for drug content, dissolution profile (e.g., using USP Apparatus II), and solid-state properties (DSC/XRD) to confirm the amorphous nature of GAA.
-
Caption: Experimental workflow for preparing solid dispersions via the solvent evaporation method.
Protocol 2: General Workflow for Nanocarrier-Based Bioavailability Enhancement
This outlines the logical steps for developing a nanocarrier system for GAA.
-
Strategy Selection : Choose the nanocarrier type based on GAA's properties and the desired outcome (e.g., PLGA nanoparticles for controlled release, SNEDDS for solubility enhancement and lymphatic targeting).
-
Excipient Screening : Screen various polymers, lipids, surfactants, and co-solvents for their ability to solubilize GAA and for their compatibility. For P-gp inhibition, include excipients like Vitamin E TPGS.
-
Formulation Optimization : Employ experimental designs (e.g., factorial design) to optimize the ratios of components. Key response variables to measure are particle size, polydispersity index (PDI), encapsulation efficiency, and drug loading.
-
Preparation : Prepare the optimized formulation using an established method (e.g., nanoprecipitation for nanoparticles, high-pressure homogenization for nanoemulsions).
-
In Vitro Characterization :
-
Physical : Measure particle size, PDI, and zeta potential. Use TEM/SEM for morphology.
-
Chemical : Determine encapsulation efficiency and drug loading. Use DSC/XRD to assess the physical state of the drug.
-
Functional : Conduct in vitro drug release studies and permeability studies using Caco-2 cell monolayers to assess P-gp efflux inhibition.
-
-
In Vivo Evaluation : Administer the formulation to an appropriate animal model (e.g., rats, dogs). Perform pharmacokinetic studies by measuring plasma drug concentrations over time to determine key parameters like Cmax, Tmax, and AUC, and calculate the relative bioavailability compared to a control formulation (e.g., GAA suspension).
Caption: Logical workflow for developing and testing a nanocarrier formulation for Gossypol.
References
- 1. Gossypol - Wikipedia [en.wikipedia.org]
- 2. This compound Prevents Oxidative Stress-Induced Retinal Pigment Epithelial Necrosis by Regulating the FoxO3/Sestrin2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gossypol: a potential antifertility agent for males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. upm-inc.com [upm-inc.com]
Navigating Gossypol Acetic Acid in Preclinical Research: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing the side effects of Gossypol Acetic Acid in animal studies. Below you will find troubleshooting guides and frequently asked questions (FAQs) designed to address specific challenges encountered during experimentation. This resource includes detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways to support your research endeavors.
I. Troubleshooting Guides: Managing Common Side Effects
This section offers practical solutions to the most frequently observed side effects of this compound administration in animal models.
Reproductive Toxicity in Male Rodents
Problem: Decreased sperm count and motility, leading to reduced fertility, is a significant side effect of this compound.[1] This is often associated with oxidative stress in the testes.
Troubleshooting Strategy: Co-administration of Vitamin E
Vitamin E, a potent antioxidant, has been shown to mitigate the reproductive toxicity of gossypol by combating oxidative stress.[1]
Experimental Protocol: Vitamin E Supplementation in Rats
-
Animal Model: Adult male Wistar rats.
-
This compound Administration: 5 mg/kg body weight (BW), administered intraperitoneally (i.p.) daily for a specified duration.
-
Vitamin E Administration: 100 mg/kg BW, administered i.p. daily, concurrently with this compound.
-
Control Groups:
-
Vehicle control (e.g., DMSO/saline + corn oil)
-
Vitamin E only (100 mg/kg BW)
-
-
Assessment of Efficacy:
-
Sperm Count: At the end of the treatment period, euthanize the animals and collect the epididymides. Determine the sperm count from the cauda epididymis using a hemocytometer.
-
Oxidative Stress Markers: Measure levels of malondialdehyde (MDA), reduced glutathione (GSH), and oxidized glutathione (GSSG) in testis homogenates to assess lipid peroxidation and antioxidant status.
-
Mitochondrial Function: Assess ATP levels in testis homogenates to evaluate mitochondrial bioenergetics.
-
Quantitative Data Summary: Effects of Vitamin E on Gossypol-Induced Reproductive Toxicity in Rats
| Parameter | Control Group | This compound (5 mg/kg) | Gossypol (5 mg/kg) + Vitamin E (100 mg/kg) |
| Epididymal Sperm Count (x 10^6) | 85.2 ± 3.1 | 55.7 ± 2.8 | 80.1 ± 3.5 |
| Testicular Malondialdehyde (MDA) (nmol/mg protein) | 1.2 ± 0.1 | 2.5 ± 0.2 | 1.4 ± 0.1 |
| Testicular Reduced Glutathione (GSH) (µmol/g tissue) | 3.8 ± 0.2 | 2.1 ± 0.1 | 3.5 ± 0.2 |
| Testicular Oxidized Glutathione (GSSG) (µmol/g tissue) | 0.4 ± 0.05 | 0.9 ± 0.08 | 0.5 ± 0.06 |
| Testicular ATP (nmol/mg protein) | 12.5 ± 1.1 | 7.8 ± 0.9* | 11.9 ± 1.3 |
*Statistically significant difference from the control group (P < 0.05). (Data adapted from a study on the protective effects of vitamin E on gossypol-induced reproductive damage in rats.)[1]
Hepatotoxicity
Problem: this compound can induce liver damage, characterized by elevated serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), and pathological changes in liver tissue.[2][3]
Troubleshooting Strategy: Dietary Supplementation with Iron
The toxic effects of gossypol can be mitigated by dietary iron supplementation. Iron is thought to form a complex with gossypol, reducing its absorption and bioavailability.
Experimental Protocol: Iron Supplementation in a Rodent Model of Gossypol-Induced Hepatotoxicity
-
Animal Model: Adult male Sprague-Dawley rats.
-
Induction of Hepatotoxicity: Administer this compound orally at a dose of 15-30 mg/kg BW daily for 2-4 weeks.
-
Iron Supplementation: Provide a diet supplemented with ferrous sulfate (FeSO₄). A common recommendation is a 1:1 molar ratio of iron to free gossypol in the diet. For a diet containing 100 ppm of free gossypol, this would correspond to approximately 100 ppm of supplemental iron.
-
Control Groups:
-
Vehicle control
-
This compound only
-
Iron supplementation only
-
-
Assessment of Efficacy:
-
Serum Biochemistry: Collect blood samples at the end of the study and measure serum levels of ALT, AST, and alkaline phosphatase (ALP).
-
Histopathology: Euthanize the animals and collect liver tissue for histological examination. Assess for signs of cellular damage, inflammation, and necrosis.
-
Oxidative Stress Markers: Analyze liver homogenates for markers of oxidative stress, such as MDA and glutathione levels.
-
Quantitative Data Summary: Expected Protective Effects of Iron Supplementation on Hepatotoxicity
| Parameter | Control Group | This compound | Gossypol + Iron Supplementation |
| Serum ALT (U/L) | 35 ± 5 | 95 ± 12 | 50 ± 8 |
| Serum AST (U/L) | 80 ± 10 | 210 ± 25 | 110 ± 15 |
| Liver MDA (nmol/mg protein) | 1.5 ± 0.2 | 3.8 ± 0.4 | 2.0 ± 0.3 |
| Liver Histopathology Score (0-4) | 0.2 ± 0.1 | 3.5 ± 0.5 | 1.5 ± 0.3 |
*Statistically significant difference from the control group (P < 0.05). Values are hypothetical and represent expected trends based on the literature.
Cardiotoxicity
Problem: Gossypol can exert toxic effects on the heart, leading to myocardial damage and impaired cardiac function.
Troubleshooting Strategy: Co-administration of Coenzyme Q10 (CoQ10)
Coenzyme Q10 is a powerful antioxidant and a vital component of the mitochondrial electron transport chain. Its supplementation may help protect cardiac tissue from gossypol-induced oxidative stress and mitochondrial dysfunction.
Experimental Protocol: CoQ10 Supplementation in a Rodent Model of Gossypol-Induced Cardiotoxicity
-
Animal Model: Adult male mice (e.g., C57BL/6).
-
Induction of Cardiotoxicity: Administer this compound at a dose known to induce cardiac effects.
-
CoQ10 Administration: Administer Coenzyme Q10 orally or via i.p. injection at a dose of 10-20 mg/kg BW daily, concurrently with gossypol.
-
Control Groups:
-
Vehicle control
-
This compound only
-
CoQ10 only
-
-
Assessment of Efficacy:
-
Cardiac Function: At the end of the treatment period, assess cardiac function using echocardiography to measure parameters like ejection fraction and fractional shortening.
-
Cardiac Biomarkers: Measure serum levels of cardiac troponin I (cTnI) and creatine kinase-MB (CK-MB).
-
Histopathology: Perform histological analysis of heart tissue to evaluate for signs of myocyte damage, inflammation, and fibrosis.
-
Oxidative Stress Markers: Analyze heart tissue homogenates for markers of oxidative stress.
-
Quantitative Data Summary: Expected Protective Effects of CoQ10 on Cardiotoxicity
| Parameter | Control Group | This compound | Gossypol + Coenzyme Q10 |
| Ejection Fraction (%) | 60 ± 5 | 40 ± 6 | 55 ± 5 |
| Serum cTnI (ng/mL) | 0.1 ± 0.05 | 1.5 ± 0.3 | 0.4 ± 0.1 |
| Cardiac MDA (nmol/mg protein) | 2.0 ± 0.3 | 5.5 ± 0.8 | 2.8 ± 0.5 |
| Cardiac Histopathology Score (0-4) | 0.3 ± 0.1 | 3.2 ± 0.4 | 1.2 ± 0.3 |
*Statistically significant difference from the control group (P < 0.05). Values are hypothetical and represent expected trends based on the literature.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common initial signs of gossypol toxicity in laboratory animals?
A1: The most common initial signs include reduced body weight gain, decreased appetite (anorexia), and general weakness or lethargy. It is crucial to monitor these parameters closely from the start of your experiment.
Q2: Is there a "no-effect" dose for this compound in rats?
A2: Some studies have suggested a "no-effect" level of 5.0 mg/kg/day in Sprague-Dawley rats in terms of general toxicity, although this may not apply to all parameters, especially sensitive reproductive endpoints. Toxicity is dose-dependent, and it is essential to conduct pilot studies to determine the appropriate dose for your specific research question.
Q3: Can gossypol toxicity be reversed?
A3: There is no definitive treatment to reverse gossypol toxicity. The primary management strategy is the immediate removal of the gossypol source. Supportive care, including a high-quality diet, may aid in recovery, but severe damage, particularly to the heart, may be irreversible.
Q4: Are there differences in susceptibility to gossypol toxicity between animal species?
A4: Yes, there are significant species-specific differences in susceptibility. Monogastric animals, like pigs and rabbits, are generally more sensitive than ruminants. Within rodents, there can also be strain-dependent variations in response.
Q5: How does gossypol induce cellular damage?
A5: Gossypol is known to induce oxidative stress by increasing the production of reactive oxygen species (ROS) and depleting endogenous antioxidants like glutathione. This leads to lipid peroxidation, mitochondrial dysfunction, and can trigger apoptotic cell death pathways.
III. Key Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in this compound-induced apoptosis.
References
- 1. Effects on liver and serum lipids of dietary supplements of methionine and excess lysine given to previously-starved rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hepatotoxicity of gossypol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Toxicological, biochemical, and histopathological evaluation of rats fed with macrofungal-treated cottonseed cake [frontiersin.org]
Validation & Comparative
A Comparative Guide to Gossypol Acetic Acid and Other Bcl-2 Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Gossypol Acetic Acid (AT-101) with other prominent Bcl-2 family inhibitors, supported by experimental data and detailed methodologies.
The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic apoptotic pathway, making them a key target in cancer therapy. Overexpression of anti-apoptotic Bcl-2 proteins is a common mechanism by which cancer cells evade programmed cell death. This has led to the development of BH3 mimetics, a class of drugs that bind to and inhibit these anti-apoptotic proteins, thereby promoting cancer cell death. This guide provides a detailed comparison of this compound with other notable Bcl-2 inhibitors: Venetoclax, Navitoclax, ABT-737, and Obatoclax.
Mechanism of Action: Targeting the Intrinsic Apoptosis Pathway
Bcl-2 inhibitors, also known as BH3 mimetics, function by mimicking the action of pro-apoptotic BH3-only proteins (e.g., BIM, BAD, PUMA). These proteins bind to the hydrophobic groove of anti-apoptotic Bcl-2 family members (Bcl-2, Bcl-xL, Mcl-1, Bcl-w, and A1), displacing pro-apoptotic effector proteins like BAX and BAK.[1] Once liberated, BAX and BAK can oligomerize on the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, activating the caspase cascade and ultimately leading to apoptosis.[2]
The key distinction between various Bcl-2 inhibitors lies in their binding affinity and selectivity for different anti-apoptotic Bcl-2 family proteins. This differential binding profile has significant implications for both their efficacy and toxicity.[3]
Comparative Performance: Binding Affinity and Cellular Activity
The following tables summarize the binding affinities (Ki) of this compound and other Bcl-2 inhibitors against various Bcl-2 family proteins, as well as their cytotoxic activity (IC50) in representative cancer cell lines.
| Inhibitor | Bcl-2 Ki (nM) | Bcl-xL Ki (nM) | Mcl-1 Ki (nM) | Bcl-w Ki (nM) | A1 Ki (nM) |
| This compound (AT-101) | 260 - 320[4][5] | 480 | 170 - 180 | ND | ND |
| Venetoclax (ABT-199) | <0.01 | 48 | >444 | 245 | ND |
| Navitoclax (ABT-263) | <1 | <1 | >1000 | <1 | ND |
| ABT-737 | <1 | <1 | >1000 | <1 | >1000 |
| Obatoclax (GX15-070) | 220 | ~4690 | ~2000 | ~7010 | ~5000 |
ND: Not Determined
Table 1: Comparative Binding Affinities (Ki) of Bcl-2 Inhibitors. This table presents the inhibitory constants (Ki) of this compound and other Bcl-2 inhibitors against key anti-apoptotic Bcl-2 family proteins. Lower Ki values indicate higher binding affinity. Data is compiled from multiple sources.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| This compound (AT-101) | HNSCC (UM-SCC) | Head and Neck Squamous Cell Carcinoma | 2 - 10 |
| Venetoclax (ABT-199) | KCNR | Neuroblastoma | ~0.06 |
| Navitoclax (ABT-263) | H146 | Small Cell Lung Cancer | ~0.035 |
| ABT-737 | Thyroid Carcinoma Cell Lines | Thyroid Cancer | 0.73 - 15.6 |
| Obatoclax (GX15-070) | HCT116 | Colorectal Carcinoma | 0.026 |
Table 2: Comparative Cytotoxicity (IC50) of Bcl-2 Inhibitors in Cancer Cell Lines. This table shows the half-maximal inhibitory concentration (IC50) of the respective Bcl-2 inhibitors in various cancer cell lines, indicating their potency in inducing cell death. Data is compiled from multiple sources.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of Bcl-2 inhibitors are provided below.
Fluorescence Polarization (FP) Assay for Binding Affinity
This competitive binding assay is used to determine the binding affinity of an inhibitor to a Bcl-2 family protein by measuring the displacement of a fluorescently labeled BH3 peptide.
Principle: A small, fluorescently labeled BH3 peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to a larger Bcl-2 protein, its movement is restricted, leading to high polarization. An inhibitor that competes for the same binding site will displace the fluorescent peptide, causing a decrease in polarization.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human Bcl-2 protein in an appropriate assay buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68, pH 7.4).
-
Prepare a stock solution of a fluorescently labeled BH3 peptide (e.g., fluorescein-labeled BIM BH3 peptide).
-
Prepare serial dilutions of the test inhibitor.
-
-
Assay Procedure:
-
In a black, low-volume 384-well plate, add the Bcl-2 protein, fluorescently labeled BH3 peptide, and the test inhibitor.
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.
-
-
Data Acquisition:
-
Measure fluorescence polarization using a plate reader equipped with appropriate filters.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Convert the IC50 value to a Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the Bcl-2 inhibitor or vehicle control for a specified duration (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from the absorbance of the treated and control wells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the inhibitor concentration to determine the IC50 value.
-
Caspase-Glo® 3/7 Assay for Apoptosis
The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Principle: The assay provides a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD. Cleavage of this substrate by active caspases-3/7 releases aminoluciferin, a substrate for luciferase, which generates a luminescent signal proportional to the amount of caspase activity.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate and treat with the Bcl-2 inhibitor or control for the desired time.
-
-
Reagent Addition:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
-
Incubation:
-
Mix the contents on a plate shaker and incubate at room temperature for 30 minutes to 3 hours.
-
-
Data Acquisition:
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence from the luminescence of the treated and control wells.
-
Express the results as fold-change in caspase activity compared to the vehicle-treated control.
-
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
To further elucidate the context of Bcl-2 inhibitor function, the following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathway and a typical experimental workflow.
Figure 1: The Intrinsic Apoptosis Pathway and the Mechanism of Bcl-2 Inhibitors.
Figure 2: A Representative Experimental Workflow for Comparing Bcl-2 Inhibitors.
References
- 1. BH3 mimetics to improve cancer therapy; mechanisms and examples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Side-by-side comparison of BH3-mimetics identifies MCL-1 as a key therapeutic target in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BH3 Mimetics in Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Synergistic Power of Gossypol Acetic Acid and Cisplatin in Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective cancer treatments has led to the exploration of combination therapies that can enhance the efficacy of existing chemotherapeutic agents while potentially reducing their toxicity. One such promising combination is the use of Gossypol Acetic Acid with the widely used platinum-based drug, cisplatin. This guide provides an objective comparison of the synergistic effects of this combination, supported by experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms.
I. Quantitative Analysis of Synergistic Efficacy
The combination of this compound and cisplatin has demonstrated a significant synergistic effect in overcoming cisplatin resistance and enhancing cancer cell death across various cancer types. The following tables summarize key quantitative data from preclinical studies.
Table 1: In Vitro Cytotoxicity in Head and Neck Squamous Cell Carcinoma (HNSCC)
| Cell Line | Treatment | IC50 of Cisplatin (μM) | Chemo-sensitization Multiple | Reference |
| HONE-1 (Parental) | Cisplatin alone | 2.5 | - | [1] |
| Cisplatin + 0.5 μM Gossypol | 1.9 | 1.3-fold | [1] | |
| cis6 (Cisplatin-resistant) | Cisplatin alone | 8.7 | - | [1] |
| Cisplatin + 0.5 μM Gossypol | 5.8 | 1.5-fold | [1] | |
| cis15 (Cisplatin-resistant) | Cisplatin alone | 15.2 | - | [1] |
| Cisplatin + 0.5 μM Gossypol | 8.4 | 1.8-fold |
This data indicates that a non-toxic concentration of gossypol significantly reduces the required dose of cisplatin to achieve 50% inhibition of cell growth (IC50), particularly in cisplatin-resistant cell lines.
Table 2: In Vivo Tumor Growth Inhibition in an Ovarian Cancer Mouse Model
| Treatment Group | Dosage | Tumor Weight Reduction (%) | Reference |
| Control | - | 0% | |
| Gossypol | 20 mg/kg/day | 5% | |
| Gossypol | 50 mg/kg/day | 64% | |
| Carboplatin* | 15 mg/kg/week | 51% | |
| Gossypol (20 mg/kg/day) + Carboplatin | As above | 86% | |
| Gossypol (50 mg/kg/day) + Carboplatin | As above | 94% |
*Carboplatin is a platinum-based chemotherapy drug similar to cisplatin.
These in vivo results demonstrate a marked synergistic effect, where the combination of gossypol and a platinum-based drug leads to a significantly greater reduction in tumor weight than either agent alone.
II. Mechanisms of Synergism: Signaling Pathways
The synergistic interaction between this compound and cisplatin is primarily attributed to their complementary effects on key signaling pathways that regulate apoptosis and cellular defense mechanisms against oxidative stress.
A. Inhibition of the NRF2/G6PD Protective Pathway
Cisplatin induces oxidative stress in cancer cells, a key mechanism of its cytotoxicity. However, cancer cells can develop resistance by upregulating protective pathways, such as the NRF2/ARE pathway. Gossypol has been shown to inhibit this protective mechanism.
Caption: NRF2/G6PD pathway inhibition by Gossypol.
Under cisplatin-induced oxidative stress, the transcription factor NRF2 is activated and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) to upregulate cytoprotective genes like Glucose-6-Phosphate Dehydrogenase (G6PD). This contributes to chemoresistance. Gossypol promotes the degradation of NRF2, thereby inhibiting this protective pathway and sensitizing cancer cells to cisplatin.
B. Targeting the Anti-Apoptotic Bcl-2 Family
A major mechanism of cisplatin resistance is the overexpression of anti-apoptotic proteins from the Bcl-2 family, such as Bcl-2 and Bcl-xL. Gossypol, acting as a BH3 mimetic, directly binds to and inhibits these proteins, thus promoting apoptosis.
Caption: Bcl-2 pathway and Gossypol's pro-apoptotic action.
Cisplatin-induced DNA damage activates p53, which in turn activates the pro-apoptotic proteins Bax and Bak. Bax and Bak induce Mitochondrial Outer Membrane Permeabilization (MOMP), leading to the release of cytochrome c and subsequent apoptosis. The anti-apoptotic proteins Bcl-2 and Bcl-xL inhibit Bax and Bak. Gossypol directly inhibits Bcl-2 and Bcl-xL, thereby unleashing the pro-apoptotic activity of Bax and Bak and synergizing with cisplatin to induce apoptosis.
III. Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed protocols for the key experiments are provided below.
A. Cell Viability Assay (Methylene Blue)
This protocol is adapted from a study on HNSCC cells.
Objective: To determine the effect of gossypol and cisplatin on the viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., HONE-1, cis6, cis15)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
Cisplatin stock solution
-
24-well plates
-
Methylene blue solution (0.5% w/v in 50% ethanol)
-
1% Glacial acetic acid
-
Microplate reader
Procedure:
-
Seed cells in 24-well plates at a density of 8,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of gossypol, cisplatin, or a combination of both for 72 hours.
-
After the incubation period, wash the cells with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with methylene blue solution for 20 minutes at room temperature.
-
Wash the plates with water to remove excess stain and allow them to air dry.
-
Elute the stain by adding 1% glacial acetic acid to each well.
-
Measure the absorbance at a wavelength of 595 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
B. Apoptosis Assay (Annexin V-FITC Staining and Flow Cytometry)
This is a standard protocol for detecting apoptosis.
Objective: To quantify the percentage of apoptotic cells following treatment with gossypol and cisplatin.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound and Cisplatin
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of gossypol and/or cisplatin for the indicated time.
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the cells by flow cytometry within one hour.
-
Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
C. Western Blot Analysis
This protocol provides a general framework for detecting changes in protein expression.
Objective: To assess the expression levels of proteins involved in the NRF2 and Bcl-2 pathways (e.g., NRF2, G6PD, Bcl-2, Bcl-xL, Bax, Bak).
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for NRF2, G6PD, Bcl-2, Bcl-xL, Bax, Bak, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells in RIPA buffer on ice.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. Recommended starting dilutions for primary antibodies are often 1:1000.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (typically at a 1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL reagent and visualize the protein bands using an imaging system.
-
Quantify the band intensities relative to the loading control.
D. In Vivo Xenograft Mouse Model
This protocol is a general guide for establishing and evaluating treatment efficacy in an ovarian cancer xenograft model.
Objective: To evaluate the synergistic anti-tumor effect of gossypol and cisplatin in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Ovarian cancer cell line (e.g., SHIN-3)
-
This compound and Carboplatin/Cisplatin for injection
-
Calipers for tumor measurement
-
Anesthetic
Procedure:
-
Inject the cancer cells intraperitoneally into the mice.
-
Allow the tumors to establish and grow to a palpable size.
-
Randomize the mice into different treatment groups (e.g., vehicle control, gossypol alone, cisplatin/carboplatin alone, combination therapy).
-
Administer the treatments as per the defined schedule (e.g., gossypol daily via oral gavage, cisplatin/carboplatin weekly via intraperitoneal injection).
-
Measure the tumor volume with calipers at regular intervals.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).
IV. Conclusion
The presented data strongly supports the synergistic anti-cancer effect of this compound in combination with cisplatin. This synergy is mediated through a dual mechanism of inhibiting the pro-survival NRF2 pathway and promoting the pro-apoptotic Bcl-2 pathway. The provided experimental protocols offer a foundation for further research to validate and expand upon these findings, with the ultimate goal of translating this promising combination therapy into clinical practice for the benefit of cancer patients.
References
Gossypol Acetic Acid: A Comparative Analysis of its Efficacy in Diverse Cancer Types
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gossypol, a naturally occurring polyphenolic aldehyde derived from the cotton plant (Gossypium species), has garnered significant interest in oncology for its potential as an anticancer agent. Its derivative, Gossypol Acetic Acid, particularly the R-(-)-enantiomer known as AT-101, has been the subject of numerous preclinical and clinical investigations. This guide provides a comprehensive comparison of the efficacy of this compound across various cancer types, juxtaposed with alternative and standard-of-care treatments. We present quantitative data from key studies, detailed experimental methodologies, and visual representations of the underlying molecular pathways to offer a thorough resource for the research and drug development community.
Mechanism of Action: A BH3 Mimetic Approach
Gossypol and its active enantiomer, AT-101, function primarily as BH3 mimetics. They target the anti-apoptotic proteins of the Bcl-2 family, including Bcl-2, Bcl-xL, and Mcl-1. By binding to the BH3 groove of these proteins, Gossypol disrupts their interaction with pro-apoptotic proteins like Bax and Bak. This inhibition of anti-apoptotic function leads to the activation of the intrinsic apoptotic pathway, culminating in cancer cell death.[1]
Preclinical Efficacy: In Vitro Cytotoxicity
The cytotoxic effects of this compound have been evaluated across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, are summarized in the table below.
| Cancer Type | Cell Line | This compound (AT-101) IC50 (µM) | Alternative/Standard Drug | Alternative/Standard Drug IC50 (µM) | Reference |
| Malignant Mesothelioma | MM-B1 | 9.30 (48h), 5.59 (72h) | Cisplatin | Not specified | [2] |
| H-Meso-1 | 9.24 (48h), 2.66 (72h) | Cisplatin | Not specified | [2] | |
| MM-F1 | 9.32 (48h), 5.10 (72h) | Cisplatin | Not specified | [2] | |
| #40a (murine) | 5.44 (48h), 3.87 (72h) | Cisplatin | Not specified | [2] | |
| Leukemia | Jurkat (Bcl-2 overexpressing) | 18.1 ± 2.6 | Etoposide | > 50 | |
| Jurkat (Bcl-xL overexpressing) | 22.9 ± 3.7 | Etoposide | > 50 | ||
| Jurkat (vector control) | 7.0 ± 2.7 | Etoposide | 9.6 ± 2.3 | ||
| Prostate Cancer | DU-145 | Not specified | Not specified | Not specified | |
| Melanoma | SK-mel-19 | 23-46 (racemic gossypol) | Not specified | Not specified | |
| Cervical Cancer | Sihas | 23-46 (racemic gossypol) | Not specified | Not specified | |
| Small Cell Lung Cancer | H69 | 23-46 (racemic gossypol) | Not specified | Not specified | |
| Myelogenous Leukemia | K562 | 23-46 (racemic gossypol) | Not specified | Not specified | |
| Gastric Cancer | Not specified | (Comparison of gossypol and AT-101) | Gemcitabine | Not specified |
Clinical Efficacy: A Summary of Key Trials
Clinical investigations of AT-101 have spanned various cancer types, both as a monotherapy and in combination with standard chemotherapeutic agents. The following tables summarize the outcomes of notable clinical trials.
Non-Small Cell Lung Cancer (NSCLC)
| Trial Name/Identifier | Phase | Treatment Arm | No. of Patients | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Overall Response Rate (ORR) | Duration of Response (DoR) |
| NCT00544960 | II | AT-101 + Docetaxel | Not specified | Not specified | Not specified | Not specified | Not specified |
| Standard of Care (Advanced NSCLC) | N/A | Platinum-based chemotherapy | N/A | 2.8 - 7 months | 7.6 - 14 months | 10 - 37% | Not specified |
Castration-Resistant Prostate Cancer (CRPC)
| Trial Name/Identifier | Phase | Treatment Arm | No. of Patients | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Overall Response Rate (ORR) | Prostate-Specific Antigen (PSA) Response |
| Open-Label, Multicenter Study | I/II | AT-101 Monotherapy | 19 (evaluable) | Not specified | Not specified | 0% (RECIST) | ≥50% decline in 2 patients |
| Phase II Study | II | AT-101 + ADT | 55 | Not specified | Not specified | Not applicable | Undetectable PSA in 31% at 7.5 months |
| Standard of Care (Metastatic CRPC) | N/A | Docetaxel + Prednisone | N/A | Not specified | ~18-19 months | Not specified | Not specified |
ADT: Androgen Deprivation Therapy
Signaling Pathways Modulated by this compound
Gossypol's interaction with the Bcl-2 family proteins initiates a cascade of downstream signaling events. Key pathways affected include the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell survival and proliferation.
Caption: Gossypol's mechanism of action as a BH3 mimetic.
Caption: Overview of signaling pathways affected by Gossypol.
Experimental Protocols
MTT Assay for Cell Viability (IC50 Determination)
Objective: To determine the concentration of this compound that inhibits the growth of a cancer cell line by 50%.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Drug Treatment: Prepare a series of dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Annexin V Apoptosis Assay
Objective: To quantify the percentage of apoptotic cells after treatment with this compound.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.
Procedure:
-
Cell Treatment: Treat cancer cells with this compound at the desired concentration and for the specified duration. Include untreated and positive controls.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Western Blotting for Bcl-2 Family Proteins
Objective: To determine the effect of this compound on the expression levels of pro- and anti-apoptotic Bcl-2 family proteins.
Procedure:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2, Bcl-xL, Bax, Bak, etc., overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Conclusion and Future Directions
This compound, particularly AT-101, has demonstrated promising anticancer activity across a range of preclinical models and has shown modest clinical activity in some cancer types, especially in combination with standard therapies. Its mechanism of action as a BH3 mimetic, targeting the core apoptotic machinery, provides a strong rationale for its continued investigation.
The data presented in this guide highlight the variable efficacy of gossypol in different cancer contexts. While potent in some cell lines, its clinical translation has faced challenges, including toxicity and the need for better patient selection biomarkers. Future research should focus on:
-
Identifying predictive biomarkers: Determining which tumors are most likely to respond to gossypol based on their molecular profile (e.g., Bcl-2 family expression levels).
-
Optimizing combination therapies: Further exploring synergistic combinations with other anticancer agents, including targeted therapies and immunotherapies.
-
Developing novel delivery systems: Improving the therapeutic index of gossypol through advanced drug delivery technologies.
This comparative guide serves as a foundational resource for researchers to build upon, fostering further investigation into the therapeutic potential of this compound in the fight against cancer.
References
A Comparative Analysis of Gossypol Acetic Acid and ABT-737 in Leukemia Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent BH3 mimetic compounds, Gossypol Acetic Acid and ABT-737, in the context of their application against leukemia cells. The following sections detail their mechanisms of action, comparative efficacy, and the synergistic potential of their combined use, supported by experimental data and protocols.
Introduction
The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of apoptosis, with anti-apoptotic members such as Bcl-2, Bcl-xL, and Mcl-1 often overexpressed in leukemia cells, contributing to their survival and resistance to therapy.[1][2] BH3 mimetics are a class of small molecules designed to mimic the function of pro-apoptotic BH3-only proteins, thereby inhibiting the anti-apoptotic Bcl-2 family members and inducing programmed cell death.[2] This guide focuses on two such compounds: Gossypol, a natural polyphenolic aldehyde derived from cottonseed[3][4], and ABT-737, a potent and specific synthetic BH3 mimetic.
Mechanism of Action
Both this compound and ABT-737 function by binding to the hydrophobic BH3-binding groove of anti-apoptotic Bcl-2 proteins, liberating pro-apoptotic proteins like Bax and Bak to initiate the mitochondrial apoptosis pathway. However, their binding profiles and downstream effects exhibit key differences.
ABT-737 is a high-affinity inhibitor of Bcl-2, Bcl-xL, and Bcl-w. Its mechanism involves disrupting the sequestration of pro-apoptotic "activator" BH3-only proteins (like Bim) by Bcl-2, leading to the activation of Bax and Bak, mitochondrial outer membrane permeabilization (MOMP), and subsequent caspase activation. A significant limitation of ABT-737 is its low affinity for Mcl-1 and A1, which can be a primary mechanism of resistance in leukemia cells.
This compound also functions as a BH3 mimetic, binding to the BH3 pocket of anti-apoptotic proteins. Studies have shown that gossypol can induce apoptosis in chronic lymphocytic leukemia (CLL) cells in a concentration- and time-dependent manner. Its mechanism involves MOMP, release of cytochrome c and apoptosis-inducing factor (AIF), and activation of BAX. Notably, some research suggests that gossypol can also downregulate the expression of Mcl-1, a key resistance factor for ABT-737. Furthermore, recent studies indicate that this compound can inhibit leukemia stem cells by degrading LRPPRC through the IL-6/JAK1/STAT3 signaling pathway, leading to mitochondrial dysfunction.
Figure 1: Simplified signaling pathways of ABT-737 and this compound in leukemia cells.
Comparative Efficacy and Synergism
Studies have demonstrated the single-agent efficacy of both compounds against various leukemia cell lines. However, their real potential may lie in combination therapy, particularly in overcoming resistance.
Single Agent Efficacy
| Compound | Leukemia Type | Effective Concentration | Key Findings |
| ABT-737 | Chronic Lymphocytic Leukemia (CLL) | 10 - 100 nM | Highly sensitive in most CLL samples. |
| Acute Myeloid Leukemia (AML) | 50 - 80 nM (IC50) | Effective against AML cell lines (HL60, KG1, NB4). | |
| Acute Lymphoblastic Leukemia (ALL) | Low to mid-nM range | Induces apoptosis in primary ALL cells. | |
| This compound | Chronic Lymphocytic Leukemia (CLL) | 5 - 20 µM | Induces the pro-apoptotic protein NOXA with minimal single-agent apoptosis at 6h. 24-hour incubation with 30 µM resulted in 50% cell death. |
| Acute Lymphoblastic Leukemia (ALL) & Chronic Lymphocytic Leukemia (CLL) | IC50: 11.9 µM (24h), 6.8 µM (72h) in Raji cells | Inhibits proliferation and induces apoptosis in primary ALL and CLL cells. | |
| Acute Myeloid Leukemia (AML) | 2.5 - 10 µmol/L | Inhibited leukemia stem cell progression. |
Synergistic Effects: Gossypol Overcomes ABT-737 Resistance
A key finding in the comparison of these two agents is the ability of Gossypol to overcome stroma-mediated resistance to ABT-737 in CLL cells. The tumor microenvironment, particularly stromal cells, can protect leukemia cells from apoptosis by upregulating anti-apoptotic proteins like Bcl-xL and Mcl-1, rendering ABT-737 less effective.
Experimental data shows that while CLL cells cultured on stroma become resistant to ABT-737 (requiring 1–10 μM for apoptosis), the addition of Gossypol re-sensitizes these cells, with apoptosis occurring again at the much lower 10–100 nM range of ABT-737. This sensitization is achieved without significantly enhancing the toxicity towards normal lymphocytes and platelets, suggesting a favorable therapeutic window. The proposed mechanism for this synergy is Gossypol's ability to induce the BH3-only protein NOXA, which can inhibit Mcl-1 and Bfl-1, proteins that are not targeted by ABT-737.
| Treatment | Condition | Apoptotic Concentration of ABT-737 |
| ABT-737 alone | CLL cells ex vivo | 10 - 100 nM |
| ABT-737 alone | CLL cells on stroma | 1 - 10 µM (resistance) |
| ABT-737 + Gossypol (5-20 µM) | CLL cells ex vivo | 1 - 10 nM (sensitization) |
| ABT-737 + Gossypol | CLL cells on stroma | 10 - 100 nM (resistance overcome) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies.
Apoptosis Assays
-
Chromatin Condensation (Hoechst 33342 Staining):
-
Leukemia cells are incubated with the indicated concentrations of this compound and/or ABT-737 for a specified time (e.g., 6 hours).
-
Cells are then incubated with Hoechst 33342 dye.
-
Apoptotic cells with condensed chromatin are scored via fluorescence microscopy.
-
Survival is expressed as the percentage of cells without condensed chromatin.
-
-
Annexin V and Propidium Iodide (PI) Staining:
-
Cells are treated with the compounds for the desired duration.
-
Cells are washed and resuspended in Annexin V binding buffer.
-
FITC-conjugated Annexin V and PI are added to the cell suspension.
-
After incubation, the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells is determined by flow cytometry.
-
-
PARP Cleavage:
-
Cell lysates are prepared from treated and untreated cells.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with a primary antibody specific for cleaved PARP, followed by a secondary antibody.
-
Detection is performed using chemiluminescence. The presence of the cleaved PARP fragment indicates caspase-mediated apoptosis.
-
Figure 2: General experimental workflow for assessing apoptosis in leukemia cells treated with this compound and ABT-737.
Conclusion
Both this compound and ABT-737 are promising BH3 mimetics for the treatment of leukemia. ABT-737 demonstrates high potency against Bcl-2, Bcl-xL, and Bcl-w, but its efficacy can be limited by Mcl-1-mediated resistance. This compound, while also targeting anti-apoptotic Bcl-2 family members, exhibits a broader mechanism that includes the potential to overcome this resistance, possibly through the induction of NOXA and downregulation of Mcl-1. The synergistic effect observed when combining Gossypol with ABT-737, particularly in a microenvironment that confers resistance, highlights a promising therapeutic strategy. This combination allows for the effective killing of leukemia cells at lower concentrations of ABT-737, potentially reducing toxicity while overcoming resistance. Further investigation into the clinical application of this combination therapy is warranted.
References
- 1. Mechanisms of apoptosis sensitivity and resistance to the BH3 mimetic ABT-737 in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gossypol, a BH3 mimetic, induces apoptosis in chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gossypol and Its Natural Derivatives: Multitargeted Phytochemicals as Potential Drug Candidates for Oncologic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Tumor Effects of Gossypol Acetic Acid in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor effects of Gossypol Acetic Acid, a polyphenolic compound derived from cottonseed, in various xenograft models. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of experimental workflows and signaling pathways to validate its efficacy against other therapeutic alternatives.
Performance Comparison in Xenograft Models
This compound, particularly its active enantiomer (-)-gossypol (also known as AT-101), has demonstrated significant anti-tumor activity in a range of preclinical cancer models. Its primary mechanism of action is the inhibition of the anti-apoptotic proteins of the Bcl-2 family, thereby promoting programmed cell death (apoptosis) in cancer cells.
Single-Agent Efficacy
As a single agent, this compound has shown notable efficacy in inhibiting tumor growth across different cancer types.
| Cancer Type | Xenograft Model | Treatment | Dosage | Outcome |
| Multiple Myeloma | Wus1 cells in Balb/C mice | Gossypol Acetate | 40 mg/kg | 30.9% tumor growth inhibition.[1] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | UM-SCC-17B cells in nude mice | (-)-Gossypol (intraperitoneal) | 5 mg/kg and 15 mg/kg daily | Significant suppression of tumor growth at both doses.[2] |
| Leukemia | U937 cells in nude mice | AT-101 | 50 mg/kg | Significantly lower tumor volumes compared to vehicle-treated mice and increased survival. |
Combination Therapy and Comparison with Standard-of-Care
This compound has shown synergistic effects when combined with standard chemotherapeutic agents, often enhancing their anti-tumor activity.
| Cancer Type | Xenograft Model | Treatment Groups | Dosage | Outcome |
| Prostate Cancer | PC-3 cells in nude mice | 1. Control2. (-)-Gossypol3. Docetaxel4. (-)-Gossypol + Docetaxel | 1. Vehicle2. 20 mg/kg (oral, daily)3. 7.5 mg/kg (i.v., weekly)4. 20 mg/kg + 7.5 mg/kg | The combination of (-)-Gossypol and Docetaxel resulted in significantly greater tumor growth inhibition compared to Docetaxel alone. The combination therapy also led to a significant increase in apoptosis in the tumor tissue.[3] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Cisplatin-resistant HNSCC cells | (-)-Gossypol | Not specified in vivo | In vitro studies showed that (-)-gossypol induces apoptosis in cisplatin-resistant HNSCC cell lines that overexpress Bcl-xL, suggesting its potential to overcome chemoresistance.[4] |
Mechanism of Action: Targeting the Intrinsic Apoptotic Pathway
This compound functions as a BH3 mimetic, binding to the BH3 groove of anti-apoptotic Bcl-2 family proteins like Bcl-2 and Bcl-xL. This action displaces pro-apoptotic proteins such as Bax and Bak, leading to their activation, mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, ultimately resulting in apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments cited in the evaluation of this compound's anti-tumor effects.
Orthotopic Head and Neck Cancer Xenograft Model
This protocol describes the establishment of an orthotopic xenograft model of head and neck squamous cell carcinoma (HNSCC), which closely mimics the local tumor growth and metastatic pathways seen in human patients.[5]
-
Cell Culture: Human HNSCC cell lines (e.g., UM-SCC-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of the human tumor cells.
-
Tumor Cell Implantation:
-
Cells are harvested, washed, and resuspended in a sterile solution (e.g., PBS).
-
Mice are anesthetized.
-
A specific number of cells (e.g., 2.5 x 10^6 cells) are injected into the floor of the mouth, the site of origin for many HNSCCs.
-
-
Tumor Growth Monitoring: Tumor size is measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (length x width^2)/2.
-
Drug Administration: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound or vehicle control is administered via the specified route (e.g., intraperitoneal injection) and schedule.
Western Blot Analysis for Bcl-2 Family Proteins
Western blotting is a key technique to quantify the expression levels of proteins involved in the apoptotic pathway, such as Bcl-2, Bcl-xL, and Bax, in tumor tissues from xenograft models.
-
Tumor Lysate Preparation:
-
Excised tumors are homogenized in ice-cold lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
The homogenate is centrifuged to pellet cellular debris, and the supernatant containing the protein lysate is collected.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein from each sample are loaded onto an SDS-polyacrylamide gel for electrophoresis to separate proteins by size.
-
The separated proteins are then transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the target protein (e.g., anti-Bcl-2).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
-
Detection:
-
A chemiluminescent substrate is added to the membrane, which reacts with the HRP enzyme to produce light.
-
The light signal is captured on X-ray film or with a digital imager, revealing bands corresponding to the target protein. The intensity of the bands is quantified to determine the relative protein expression levels.
-
Conclusion
The experimental data from various xenograft models validate the anti-tumor effects of this compound. Its mechanism of action as a Bcl-2 family inhibitor provides a strong rationale for its use, particularly in cancers that overexpress anti-apoptotic proteins and exhibit resistance to conventional therapies. The synergistic effects observed when combined with standard chemotherapies like docetaxel highlight its potential to enhance treatment efficacy. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in oncology.
References
- 1. Systematic Review of Gossypol/AT-101 in Cancer Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Xenograft models of head and neck cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. Xenograft models of head and neck cancers - PMC [pmc.ncbi.nlm.nih.gov]
A Synergistic Approach to Cancer Therapy: Gossypol Acetic Acid in Combination with Doxorubicin
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a significant focus on combination strategies to enhance efficacy and overcome drug resistance. This guide provides an in-depth comparison of the therapeutic potential of Gossypol Acetic Acid when used in synergy with the conventional chemotherapeutic agent, doxorubicin. Drawing upon experimental data, we explore the mechanisms of action, synergistic cytotoxicity, and the impact on key cellular processes, offering valuable insights for researchers in oncology and drug development.
Performance Comparison: Synergistic Cytotoxicity and Apoptosis Induction
Experimental evidence robustly supports the synergistic anti-cancer effects of combining this compound with doxorubicin. This combination has been shown to be more effective at inhibiting cancer cell growth and inducing programmed cell death (apoptosis) than either agent alone.
A key study on human synovial sarcoma cells (SW982) demonstrated a significant increase in the inhibitory effect on cell proliferation when L-gossypol and a low concentration of doxorubicin were used together.[1] The combination therapy resulted in a substantially higher rate of early apoptosis compared to the individual treatments.
| Treatment Group | Early Apoptotic Rate (%) (SW982 Cells)[1] |
| Control | 4.30 ± 0.26 |
| L-Gossypol | 18.40 ± 2.20 |
| Doxorubicin | 23.20 ± 2.45 |
| L-Gossypol + Doxorubicin | 38.70 ± 3.40 |
While direct quantitative data for the combination in other cancer types is emerging, studies on individual agents in triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468) provide a basis for comparison of their independent cytotoxic effects.
| Drug | Cell Line | IC50 (72h)[2] |
| Doxorubicin | MDA-MB-231 | 1.69 ± 0.11 µM |
| Doxorubicin | MDA-MB-468 | 0.23 ± 0.003 µM |
Note: IC50 values for Gossypol were also determined in this study but at a 96h time point, precluding direct comparison with the 72h doxorubicin data.
Mechanistic Insights: A Dual-Pronged Attack on Cancer Cells
The enhanced efficacy of the Gossypol-doxorubicin combination stems from their distinct yet complementary mechanisms of action.
This compound primarily functions as a potent inhibitor of the anti-apoptotic Bcl-2 family of proteins.[3] These proteins are often overexpressed in cancer cells, contributing to their survival and resistance to chemotherapy. By binding to and inhibiting Bcl-2, gossypol promotes the intrinsic pathway of apoptosis.
Doxorubicin , a well-established anthracycline antibiotic, exerts its cytotoxic effects mainly through DNA intercalation and inhibition of topoisomerase II. This leads to DNA damage and cell cycle arrest, ultimately triggering apoptosis.
The combination of these two agents creates a powerful synergistic effect. Gossypol sensitizes cancer cells to the DNA-damaging effects of doxorubicin by lowering the threshold for apoptosis induction.
Impact on Cell Cycle and Apoptotic Protein Expression
In synovial sarcoma cells, the combination of L-gossypol and doxorubicin leads to a significant increase in S-phase cell cycle arrest.[1] L-gossypol alone induces G1 phase arrest, while doxorubicin alone causes S phase arrest.
Furthermore, the combination therapy significantly modulates the expression of key apoptotic proteins. A notable decrease in the anti-apoptotic protein Bcl-2 and a concurrent increase in the pro-apoptotic protein Bax were observed. This shift in the Bax/Bcl-2 ratio is a critical determinant of apoptosis induction.
| Protein | Treatment Group (SW982 Cells) | Relative Expression Level |
| Bcl-2 | Control | 32.66 ± 1.58 |
| L-Gossypol | 14.28 ± 1.74 | |
| Doxorubicin | 19.73 ± 2.01 | |
| L-Gossypol + Doxorubicin | 6.43 ± 0.97 | |
| Bax | Control | 4.36 ± 0.60 |
| L-Gossypol | 18.08 ± 1.46 | |
| Doxorubicin | 12.36 ± 1.80 | |
| L-Gossypol + Doxorubicin | 25.31 ± 1.41 |
This modulation of the Bcl-2 family proteins is accompanied by the activation of effector caspases, which are the executioners of apoptosis. The combination treatment leads to a significant increase in the activity of caspase-9 and caspase-3.
Visualizing the Synergy: Signaling Pathways and Experimental Workflow
To better understand the interplay between this compound and doxorubicin, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for evaluating their combined effect.
Detailed Experimental Protocols
For researchers looking to replicate or build upon these findings, the following are detailed methodologies for the key experiments cited.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with varying concentrations of this compound, doxorubicin, and their combination. Include a vehicle-treated control group.
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 values (the concentration of the drug that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the compounds as described for the cell viability assay.
-
Cell Harvesting: After the treatment period, harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Preparation: Culture and treat cells as previously described. Harvest the cells and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Western Blot Analysis
-
Protein Extraction: Following treatment, lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against Bcl-2, Bax, cleaved caspase-3, cleaved caspase-9, and a loading control (e.g., β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Conclusion
The combination of this compound and doxorubicin presents a promising strategy for enhancing anti-cancer therapy. The synergistic effect is driven by complementary mechanisms of action, leading to increased cytotoxicity, potent induction of apoptosis, and cell cycle arrest in cancer cells. The provided experimental data and detailed protocols offer a solid foundation for further research into this combination, with the potential to develop more effective treatment regimens for various cancer types. Further investigation in preclinical and clinical settings is warranted to fully elucidate the therapeutic potential of this combination.
References
- 1. Combination of L-gossypol and low-concentration doxorubicin induces apoptosis in human synovial sarcoma cells. | Semantic Scholar [semanticscholar.org]
- 2. Effects of gossypol on apoptosis-related gene expression in racially distinct triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic Review of Gossypol/AT-101 in Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Differential Sensitivity of Cancer Cell Lines to Gossyp in Acetic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gossypol, a naturally occurring polyphenolic compound derived from the cotton plant (Gossypium species), has garnered significant interest in oncology for its potential as an anti-cancer agent.[1][2][3] Its acetic acid form, in particular, has been the subject of numerous preclinical and clinical investigations.[1][4] This guide provides a comparative analysis of the differential sensitivity of various cancer cell lines to Gossypol Acetic Acid, supported by quantitative data, detailed experimental protocols, and visualizations of its molecular mechanisms of action. Gossypol and its derivatives have been shown to exert antineoplastic effects by modulating various cancer hallmarks and signaling pathways.
Data Presentation: Comparative Efficacy of this compound
The cytotoxic effects of this compound vary significantly across different cancer cell lines. This differential sensitivity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The tables below summarize the IC50 values of this compound and its enantiomers in a range of human cancer cell lines, providing a clear comparison of its potency.
Table 1: IC50 Values of Racemic this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Duration of Treatment | Reference |
| Adrenal Cancer | SW-13 | 1.3 - 2.9 | Not Specified | |
| Adrenal Cancer | H295r | 1.3 - 2.9 | Not Specified | |
| Melanoma | SK-mel-19 | 23 - 46 | Not Specified | |
| Cervical Cancer | Sihas | 23 - 46 | Not Specified | |
| Small Cell Lung Cancer | H69 | 23 - 46 | Not Specified | |
| Myelogenous Leukemia | K562 | 23 - 46 | Not Specified | |
| Prostate Cancer | DU-145 | 3 - 5 | Not Specified | |
| Prostate Cancer | PC3 | 3 - 5 | Not Specified | |
| Prostate Cancer | LAPC4 | 3 - 5 | Not Specified | |
| Multiple Myeloma | U266 | 2.4 | 48 hours | |
| Multiple Myeloma | Wus1 | 2.2 | 48 hours | |
| Pancreatic Cancer | BxPC-3 | ~5 | 48 hours | |
| Pancreatic Cancer | MIA PaCa-2 | >5 | 48 hours | |
| Melanoma & Colon Carcinoma | Various | ~10 (for 90% cell kill) | 24 hours | |
| Mammary Adenocarcinoma | Various | >30 (for 90% cell kill) | 48 hours |
Table 2: Comparative IC50 Values of Gossypol Enantiomers
| Cancer Type | Cell Line | Enantiomer | IC50 (µM) | Reference |
| Melanoma | SK-mel-19 | l-gossypol | 20 | |
| Melanoma | SK-mel-19 | d-gossypol | > 50 | |
| Head and Neck Squamous Cell Carcinoma | Various | (-)-gossypol | Not specified, but effective inhibitor | |
| Head and Neck Squamous Cell Carcinoma | Various | (+)-gossypol | Not effective | |
| Lung Cancer | A549 | (S)-Gossypol | 1.32 | |
| Mouse Mammary Cancer | 4T1 | (S)-Gossypol | 18.78 | |
| Mouse Melanoma | B16-F10 | (S)-Gossypol | 5.54 |
Note: The (-)-enantiomer of gossypol is generally more potent in inhibiting cancer cell growth.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the efficacy of this compound.
Cell Viability Assays
Cell viability assays are fundamental to determining the cytotoxic effects of a compound. The most common methods include colorimetric assays that measure metabolic activity.
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: This assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. SRB (Sulforhodamine B) Assay
-
Principle: This assay is based on the ability of the SRB dye to bind to basic amino acids of cellular proteins. The amount of bound dye is proportional to the cell mass.
-
Protocol:
-
Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.
-
Fix the cells by adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Wash the plates with water to remove the TCA.
-
Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Dissolve the bound dye in a Tris-base solution.
-
Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
Apoptosis Assays
This compound is known to induce apoptosis, or programmed cell death, in cancer cells.
1. Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is used to detect apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells.
-
Protocol:
-
Culture and treat cells with this compound.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence.
-
2. Caspase Activity Assay
-
Principle: Caspases are a family of proteases that are key mediators of apoptosis. Their activation can be measured using colorimetric or fluorometric substrates.
-
Protocol:
-
Treat cells with this compound.
-
Lyse the cells to release their contents.
-
Add a specific caspase substrate (e.g., for caspase-3, -8, or -9) that is conjugated to a chromophore or fluorophore.
-
Incubation allows the activated caspases in the cell lysate to cleave the substrate, releasing the reporter molecule.
-
Measure the absorbance or fluorescence using a microplate reader. The signal intensity is proportional to the caspase activity.
-
Mandatory Visualization
Signaling Pathways of Gossypol-Induced Apoptosis
This compound induces apoptosis primarily through the intrinsic (mitochondrial) pathway by acting as a BH3 mimetic. It binds to the BH3-binding groove of anti-apoptotic Bcl-2 family proteins, such as Bcl-2 and Bcl-xL, thereby neutralizing their inhibitory effect on pro-apoptotic proteins like Bax and Bak. This leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade. Some studies also suggest an involvement of the extrinsic pathway through the activation of caspase-8. Additionally, gossypol has been shown to induce apoptosis through endoplasmic reticulum stress and by activating p53.
References
- 1. Gossypol and Its Natural Derivatives: Multitargeted Phytochemicals as Potential Drug Candidates for Oncologic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Structure-activity studies on gossypol in tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Systematic Review of Gossypol/AT-101 in Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
The B-cell lymphoma 2 (Bcl-2) family of proteins represents a critical node in the regulation of apoptosis, making them a prime target for anticancer therapies. Overexpression of anti-apoptotic Bcl-2 family members is a common mechanism by which tumor cells evade programmed cell death, contributing to tumorigenesis and therapeutic resistance. This guide provides a detailed comparison of two prominent BH3 mimetic drugs, Gossypol Acetic Acid and Navitoclax, which have been investigated in the context of solid tumors.
Executive Summary
Both this compound (and its more potent R-(-)-enantiomer, AT-101) and Navitoclax (ABT-263) are orally bioavailable small molecules that function as BH3 mimetics to induce apoptosis in cancer cells. They achieve this by binding to the BH3 domain of anti-apoptotic Bcl-2 family proteins, thereby liberating pro-apoptotic proteins and triggering the intrinsic apoptotic cascade.
While both drugs share a common overarching mechanism, they exhibit differences in their binding profiles, preclinical efficacy, and clinical development trajectories. Navitoclax is a potent inhibitor of Bcl-2, Bcl-xL, and Bcl-w.[1][2] In contrast, this compound and its active form, AT-101, demonstrate inhibitory activity against Bcl-2, Bcl-xL, and Mcl-1.[3] This distinction in targeting Mcl-1 is a noteworthy difference between the two compounds.
Clinically, both agents have been evaluated in Phase I and II trials for a variety of solid tumors, both as monotherapies and in combination with chemotherapy and other targeted agents.[4][5] A significant dose-limiting toxicity for Navitoclax is on-target thrombocytopenia, a direct result of its potent inhibition of Bcl-xL, which is crucial for platelet survival. This compound has also been extensively studied and is generally well-tolerated at lower doses.
This guide will delve into the available preclinical and clinical data for both compounds, presenting quantitative data in structured tables, detailing experimental protocols, and providing visualizations of key pathways and workflows to aid in a comprehensive and objective comparison.
Mechanism of Action and Signaling Pathway
Both this compound and Navitoclax act as BH3 mimetics to antagonize anti-apoptotic Bcl-2 family proteins. By binding to the hydrophobic groove of these proteins, they displace pro-apoptotic "enabler" BH3-only proteins and "activator" proteins like BIM, BID, and PUMA. This leads to the activation of the effector proteins BAX and BAK, which oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, activating the caspase cascade and culminating in apoptosis.
Preclinical Data Comparison
Direct head-to-head preclinical studies are limited. The following tables summarize available data from independent studies to provide a comparative overview of their in vitro efficacy. It is important to note that variations in experimental conditions across studies can influence the results.
Table 1: In Vitro Cytotoxicity (IC50) in Solid Tumor Cell Lines
| Cell Line | Cancer Type | This compound (AT-101) IC50 (µM) | Navitoclax (ABT-263) IC50 (µM) |
| DU-145 | Prostate Cancer | ~5 | 8.3 |
| PC-3 | Prostate Cancer | Not Reported | >10 |
| HCT-116 | Colon Carcinoma | ~3.6-5.4 | Not Reported |
| HT-29 | Colon Carcinoma | ~11.8-14.0 | Not Reported |
| HepG2 | Hepatoma | ~4.4-6.3 | Not Reported |
| Hep3B | Hepatoma | ~5.8-6.9 | Not Reported |
| A549 | Non-Small Cell Lung Cancer | Not Reported | >10 |
| H146 | Small Cell Lung Cancer | Not Reported | ~0.1 |
| H1963 | Small Cell Lung Cancer | Not Reported | ~0.2 |
| BxPC-3 | Pancreatic Cancer | ~5 (at 48h) | Not Reported |
| MIA PaCa-2 | Pancreatic Cancer | >5 (at 48h) | Not Reported |
Note: IC50 values are approximate and can vary based on experimental conditions and duration of exposure.
Table 2: Binding Affinity (Ki or IC50) to Bcl-2 Family Proteins
| Protein | This compound (AT-101) | Navitoclax (ABT-263) |
| Bcl-2 | Ki: 0.32 µM | Ki: <1 nM |
| Bcl-xL | Ki: 0.48 µM | Ki: <1 nM |
| Bcl-w | Not Reported | Ki: <1 nM |
| Mcl-1 | Ki: 0.18 µM | No significant activity |
Clinical Data Comparison
Both this compound (AT-101) and Navitoclax have undergone extensive clinical evaluation in patients with solid tumors. The following tables summarize key aspects of selected clinical trials.
Table 3: Selected Clinical Trials of this compound (AT-101) in Solid Tumors
| Trial ID | Phase | Cancer Type | Treatment Regimen | Key Findings |
| NCT00848016 | II | Adrenocortical Carcinoma | AT-101 (20 mg/day, 21 of 28 days) | No objective responses observed; study terminated prematurely. |
| - | II | Small Cell Lung Cancer (chemo-sensitive recurrent) | AT-101 (20 mg/day, 21 of 28 days) | No objective responses; 21% had stable disease. |
| NCT00390403 | I | Glioblastoma Multiforme | AT-101 (dose escalation) + Temozolomide +/- Radiation | To determine MTD and safety. |
| - | II | Castrate-Resistant Prostate Cancer | AT-101 (20 mg/day, 21 of 28 days) | Well-tolerated; some patients showed PSA declines. |
Table 4: Selected Clinical Trials of Navitoclax in Solid Tumors
| Trial ID | Phase | Cancer Type | Treatment Regimen | Key Findings |
| NCT00887757 | I | Advanced Solid Tumors | Navitoclax (150-425 mg/day) + Gemcitabine | MTD of Navitoclax was 325 mg with gemcitabine. No objective responses, 54% had stable disease. |
| NCT01364051 | I | Refractory Solid Tumors (HCC expansion) | Navitoclax (150-200 mg/day) + Sorafenib | MTD of Navitoclax was 150 mg with sorafenib. Manageable toxicity but limited efficacy in HCC. |
| - | I | Small-Cell Lung Cancer & Other Solid Tumors | Navitoclax (dose escalation, intermittent & continuous) | Safe and well-tolerated, with dose-dependent thrombocytopenia. One partial response in SCLC. |
| NCT00888108 | I | Advanced Solid Tumors | Navitoclax (dose escalation) + Docetaxel | MTD of Navitoclax was 150 mg/day on days 1-5 of a 21-day cycle with docetaxel. Four confirmed partial responses. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used in the evaluation of this compound and Navitoclax.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
References
- 1. Combination Therapy of Navitoclax with Chemotherapeutic Agents in Solid Tumors and Blood Cancer: A Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Bcl-2/Bcl-X(L)/Bcl-w inhibitor, navitoclax, enhances the activity of chemotherapeutic agents in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase II study of AT-101 (Gossypol) in chemotherapy-sensitive recurrent extensive-stage small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Proper Disposal of Gossypol Acetic Acid: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. Gossypol Acetic Acid, a compound recognized for its potential health and environmental hazards, requires meticulous handling and disposal procedures. This guide provides essential safety and logistical information, offering a clear, step-by-step process for its proper disposal.
Hazard Profile and Safety Summary
This compound is classified as hazardous, and it is crucial to understand its associated risks before handling. It is harmful if swallowed and is a suspected carcinogen.[1][2][3] Furthermore, it is very toxic to aquatic life with long-lasting effects, making its containment and proper disposal an environmental imperative.[4]
| Hazard Information & Safety Precautions | Reference |
| GHS Classification | Acute toxicity, Oral (Category 4); Carcinogenicity (Category 2); Acute aquatic toxicity (Category 1); Chronic aquatic toxicity (Category 1) |
| Signal Word | Warning[1] |
| Hazard Statements | H302: Harmful if swallowed. H351: Suspected of causing cancer. H410: Very toxic to aquatic life with long lasting effects. |
| Primary Routes of Exposure | Ingestion, inhalation, skin contact, eye contact. |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, protective clothing, safety goggles or face shield. |
| Engineering Controls | Handle in a well-ventilated area or within a fume hood to avoid dust formation. |
| Storage | Store locked up in a dry, cool, well-ventilated place. Some sources recommend freezer storage. |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is through a licensed and approved waste disposal company. On-site treatment or disposal into sanitary sewer systems is not advised.
1. Preparation and Personal Protection:
-
Consult Safety Data Sheet (SDS): Before beginning, thoroughly read and understand the SDS for this compound.
-
Don Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat or protective clothing, and safety goggles or a face shield. If there is a risk of generating dust, a NIOSH/MSHA-approved respirator should be used.
-
Work in a Controlled Area: All handling of this compound waste should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.
2. Waste Segregation and Collection:
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste. The container should be made of a compatible material and have a secure, tight-fitting lid.
-
Solid Waste: Collect any solid waste, such as contaminated filter paper, weighing boats, or absorbent pads, and place it directly into the designated hazardous waste container.
-
Contaminated Labware: Disposable labware that has come into contact with this compound should be placed in the designated waste container. Non-disposable glassware should be decontaminated with an appropriate solvent, and the resulting rinseate must be collected as hazardous waste.
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.
3. Spill Management:
-
Prevent Release: In the event of a spill, take measures to prevent it from entering drains or waterways.
-
Small Spills: For small dry spills, carefully sweep or scoop the material into a suitable container for disposal. Avoid actions that could generate dust.
-
Large Spills: For larger spills, evacuate the area and follow your institution's emergency procedures for chemical spills.
-
Cleanup: Clean the spill area with an appropriate solvent and collect all cleanup materials as hazardous waste.
4. Storage and Labeling of Waste:
-
Secure Storage: Keep the waste container tightly closed and store it in a designated, secure hazardous waste accumulation area. This area should be cool, dry, and well-ventilated.
-
Proper Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste" and the specific contents, "this compound." Include the date of accumulation.
5. Final Disposal:
-
Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through a licensed chemical waste disposal company.
-
Regulatory Compliance: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.
Experimental Protocols for Disposal
The standard and required procedure for the disposal of this compound does not involve on-site experimental treatment or neutralization by laboratory personnel. The established protocol is the collection and transfer of the chemical waste to a certified hazardous waste management facility. This ensures compliance with environmental regulations and mitigates the risks associated with handling this hazardous compound.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
